Azaline
Description
Structure
2D Structure
Properties
CAS No. |
134457-26-4 |
|---|---|
Molecular Formula |
C74H106ClN23O12 |
Molecular Weight |
1545.2 g/mol |
IUPAC Name |
(2S)-N-[(2R,4S,7R)-7-acetamido-2-amino-4-[[(2S)-2-amino-6-[(5-amino-1H-1,2,4-triazol-3-yl)amino]hexanoyl]-[(2S)-2-[[(2R)-2-amino-6-[(5-amino-1H-1,2,4-triazol-3-yl)amino]hexanoyl]amino]-4-methylpentanoyl]carbamoyl]-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H106ClN23O12/c1-42(2)34-57(88-62(103)51(76)19-8-12-31-85-72-90-70(81)92-94-72)66(107)97(65(106)53(78)21-10-13-32-86-73-91-71(82)93-95-73)69(110)74(61(102)54(79)36-45-24-27-50(75)28-25-45,39-60(101)56(87-44(5)100)38-46-23-26-48-17-6-7-18-49(48)35-46)98(67(108)58(41-99)89-63(104)55(80)37-47-16-14-29-83-40-47)68(109)59-22-15-33-96(59)64(105)52(77)20-9-11-30-84-43(3)4/h6-7,14,16-18,23-29,35,40,42-43,51-59,84,99H,8-13,15,19-22,30-34,36-39,41,76-80H2,1-5H3,(H,87,100)(H,88,103)(H,89,104)(H4,81,85,90,92,94)(H4,82,86,91,93,95)/t51-,52+,53+,54-,55-,56-,57+,58+,59+,74+/m1/s1 |
InChI Key |
XHCGTVHIQUXPRM-SSIREWOPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CCCCNC1=NNC(=N1)N)N)C(=O)[C@](CC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)N(C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)N)NC(=O)[C@@H](CCCCNC7=NNC(=N7)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N(C(=O)C(CCCCNC1=NNC(=N1)N)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC7=NNC(=N7)N)N |
Appearance |
Solid powder |
Other CAS No. |
134457-26-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-AcNal-2-Cpa-3-Pal-5,6-Lys-8-ILys-10-Ala-GnRH azaline GnRH, Ac-Nal(1)-Cpa(2)-Pal(3)-Lys(5,6)-ILys(8)-Ala(10)- LHRH,-N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-3-pyridylalanyl(3)-lysyl(5,6)-iodolysyl(8)-alanine(10)- |
Origin of Product |
United States |
Foundational & Exploratory
The Multi-Faceted Mechanism of Action of Azelastine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine hydrochloride is a second-generation antihistamine renowned for its broad-spectrum anti-allergic and anti-inflammatory properties. Its therapeutic efficacy extends beyond simple histamine H1 receptor antagonism, encompassing a complex interplay of mast cell stabilization, inhibition of inflammatory mediator synthesis and release, and modulation of key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of azelastine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways.
Core Mechanism: Histamine H1 Receptor Antagonism
Azelastine is a potent and selective antagonist of the histamine H1 receptor.[1][2][3] By competitively binding to H1 receptors on nerve endings, smooth muscle cells, and glandular cells, azelastine effectively blocks the downstream effects of histamine, a primary mediator of allergic symptoms such as itching, sneezing, and rhinorrhea.[4][5] Studies have demonstrated that azelastine possesses a high affinity for the H1 receptor, with a binding affinity approximately tenfold greater than that of the first-generation antihistamine, chlorpheniramine, on a milligram-per-milligram basis.[3][6] While a precise Ki value is not consistently reported across literature, its high affinity is well-established through competitive radioligand binding assays.[1][5]
Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of azelastine for the histamine H1 receptor.
Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of azelastine for the human histamine H1 receptor.
Materials:
-
Human lung tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.
-
Radioligand: [3H]pyrilamine.
-
Unlabeled competitor: Azelastine hydrochloride.
-
Lysis/Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Filter manifold for 96-well plates.
Procedure:
-
Membrane Preparation: Homogenize human lung tissue or CHO cells expressing the H1 receptor in ice-cold lysis buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Binding Assay: In a 96-well plate, combine in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-100 µg of protein).
-
50 µL of various concentrations of azelastine hydrochloride (e.g., 10^-10 to 10^-5 M).
-
50 µL of [3H]pyrilamine at a concentration near its Kd.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters rapidly four times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of azelastine that inhibits 50% of the specific binding of [3H]pyrilamine (IC50 value) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mast Cell Stabilization
A crucial aspect of azelastine's mechanism is its ability to stabilize mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators.[3][4] This action is critical in attenuating both the early and late phases of the allergic response.
Inhibition of Mediator Release
Azelastine has been shown to inhibit the release of a wide array of mediators from mast cells, including:
-
Histamine: A primary mediator of acute allergic symptoms.
-
Tryptase: A serine protease stored in mast cell granules.
-
Leukotrienes: Potent bronchoconstrictors and chemoattractants.
-
Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), which contribute to the late-phase inflammatory response.[7][8]
The inhibitory effect of azelastine on mediator release is dose-dependent, with specific IC50 values varying depending on the cell type and stimulus used.
Signaling Pathway of Mast Cell Stabilization
The stabilizing effect of azelastine on mast cells is thought to be mediated through the inhibition of intracellular calcium ion (Ca2+) influx and the subsequent downstream signaling events.[7][8] Upon allergen-induced cross-linking of IgE receptors on the mast cell surface, a signaling cascade is initiated, leading to an increase in intracellular Ca2+. This calcium signal is a critical trigger for degranulation. Azelastine has been shown to inhibit this increase in intracellular Ca2+, thereby preventing the release of granular contents.[7] Furthermore, azelastine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory cytokines.[1][4][7]
Caption: Azelastine's Mast Cell Stabilization Pathway
Experimental Protocol: Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol details a method for quantifying the inhibitory effect of azelastine on histamine release from mast cells.
Objective: To measure the IC50 of azelastine for the inhibition of antigen-induced histamine release.
Materials:
-
Male Wistar rats.
-
Tyrode's buffer (containing 0.1% gelatin).
-
Compound 48/80 or specific antigen (e.g., ovalbumin for sensitized rats).
-
Azelastine hydrochloride.
-
Perchloric acid.
-
o-Phthaldialdehyde (OPT).
-
NaOH and HCl for pH adjustments.
-
Fluorometer.
Procedure:
-
Mast Cell Isolation: Euthanize rats and inject 10 mL of ice-cold Tyrode's buffer into the peritoneal cavity. Gently massage the abdomen for 2-3 minutes. Aspirate the peritoneal fluid, which is rich in mast cells.
-
Cell Washing: Centrifuge the peritoneal fluid at 150 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in fresh Tyrode's buffer. Repeat the washing step twice.
-
Incubation with Azelastine: Resuspend the final cell pellet in Tyrode's buffer to a concentration of approximately 1-2 x 10^5 mast cells/mL. Pre-incubate the cell suspension with various concentrations of azelastine hydrochloride for 10-15 minutes at 37°C.
-
Stimulation of Histamine Release: Initiate histamine release by adding a stimulant (e.g., Compound 48/80 at 0.5 µg/mL) to the cell suspension and incubate for 15 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Histamine Measurement:
-
Collect the supernatant for released histamine.
-
Lyse the cell pellet with distilled water to measure residual histamine.
-
To both supernatant and lysed pellet samples, add perchloric acid to precipitate proteins. Centrifuge and collect the supernatant.
-
Add NaOH and OPT to the supernatant and incubate to form a fluorescent derivative of histamine.
-
Stop the reaction with HCl.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis: Calculate the percentage of histamine release for each azelastine concentration relative to the total histamine content (released + residual). Determine the IC50 value by plotting the percentage inhibition of histamine release against the log concentration of azelastine.
Inhibition of Leukotriene Synthesis and Action
Azelastine significantly impacts the leukotriene pathway, which plays a pivotal role in the pathophysiology of asthma and allergic rhinitis.[9][10][11]
Dual Inhibition Mechanism
Azelastine's effect on leukotrienes is twofold:
-
Inhibition of Synthesis: Azelastine inhibits the formation of leukotrienes, particularly leukotriene C4 (LTC4).[11]
-
Antagonism of Action: It also antagonizes the bronchoconstrictive effects of existing leukotrienes.
Signaling Pathway of Leukotriene Synthesis Inhibition
The synthesis of leukotrienes begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to leukotriene A4 (LTA4) by 5-lipoxygenase (5-LO) in a process that requires the 5-lipoxygenase-activating protein (FLAP). LTA4 is subsequently converted to LTC4 by LTC4 synthase. Azelastine is believed to inhibit this pathway by:
-
Inhibiting Phospholipase A2 (PLA2): Reducing the availability of arachidonic acid.[11]
-
Inhibiting 5-Lipoxygenase (5-LO) Translocation: Azelastine may inhibit the Ca2+-dependent translocation of 5-LO from the cytosol to the nuclear membrane, a critical step for its activation.[9]
-
Inhibiting LTC4 Synthase: Directly inhibiting the enzyme that produces LTC4.[11]
Caption: Azelastine's Inhibition of Leukotriene Synthesis
Experimental Protocol: Leukotriene C4 (LTC4) Synthesis and Release Assay
This protocol describes a method to assess the inhibitory effect of azelastine on LTC4 synthesis in inflammatory cells.
Objective: To determine the IC50 of azelastine for the inhibition of LTC4 synthesis and release from human neutrophils.
Materials:
-
Human peripheral blood.
-
Density gradient centrifugation medium (e.g., Ficoll-Paque).
-
Hanks' Balanced Salt Solution (HBSS).
-
Calcium ionophore A23187.
-
Azelastine hydrochloride.
-
LTC4 ELISA kit or High-Performance Liquid Chromatography (HPLC) system.
-
Methanol.
-
Internal standard (e.g., Prostaglandin B2).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Cell Culture: Resuspend the purified neutrophils in HBSS to a concentration of 5 x 10^6 cells/mL.
-
Incubation with Azelastine: Pre-incubate the neutrophil suspension with various concentrations of azelastine for 15-30 minutes at 37°C.
-
Stimulation of LTC4 Synthesis: Add calcium ionophore A23187 (e.g., 5 µM) to the cell suspension to stimulate LTC4 synthesis and incubate for 15 minutes at 37°C.
-
Termination and Extraction: Stop the reaction by adding ice-cold methanol. Centrifuge to pellet the cell debris.
-
Quantification:
-
ELISA: Analyze the supernatant for LTC4 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
HPLC: Add an internal standard to the supernatant. Perform solid-phase extraction to purify the leukotrienes. Analyze the extracted sample by reverse-phase HPLC with UV detection.
-
-
Data Analysis: Calculate the percentage inhibition of LTC4 production for each azelastine concentration and determine the IC50 value.
Quantitative Summary of Azelastine's Inhibitory Activities
The multifaceted nature of azelastine's mechanism of action is reflected in its varied inhibitory concentrations across different experimental models.
Table 1: Receptor Binding and Functional Antagonism of Azelastine
| Target | Assay Type | System | Value |
| Histamine H1 Receptor | Functional Inhibition | CHO-K1 cells expressing human H1R | IC50 = 273 nM (with 2.5 min pre-incubation)[12] |
| Leukotriene C4 (LTC4) Contraction | Antagonism | Guinea pig ileum | IC50 = 7.0 x 10⁻⁶ M |
| Leukotriene D4 (LTD4) Contraction | Antagonism | Guinea pig ileum | IC50 = 1.1 x 10⁻⁵ M |
Table 2: Inhibition of Mediator Release and Synthesis by Azelastine
| Mediator | Cell Type / System | Stimulus | IC50 / Inhibition |
| Histamine | Rat Peritoneal Mast Cells | Antigen | 4.8 µM |
| Histamine | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | 5 µM |
| Leukotriene C4 (LTC4) | Human Neutrophils & Eosinophils | - | 0.9 - 1.1 µM[9] |
| Leukotriene C4 (LTC4) | Intact Murine Peritoneal Cells | - | 10 µM[9] |
| Leukotriene C4 (LTC4) | Chopped Guinea Pig Liver | - | 14 µM[9] |
| Leukotriene C4/D4 | Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | 2.3 x 10⁻⁶ M (30 min pre-incubation) |
| Tumor Necrosis Factor-α (TNF-α) | Rat Mast (RBL-2H3) Cell Line | Antigen | 25.7 µM |
| Tumor Necrosis Factor-α (TNF-α) | Rat Mast (RBL-2H3) Cell Line | Ionomycin | 1.66 µM |
| Tumor Necrosis Factor-α (TNF-α) | Human Cord Blood-derived Mast Cells | Anti-IgE | ~80% inhibition at 6 µM[7][8] |
| Interleukin-6 (IL-6) | Human Cord Blood-derived Mast Cells | Anti-IgE | ~83% inhibition at 24 µM[7][8] |
| Interleukin-8 (IL-8) | Human Cord Blood-derived Mast Cells | Anti-IgE | ~99% inhibition at 60 µM[7][8] |
Conclusion
The mechanism of action of azelastine hydrochloride is complex and multifaceted, extending well beyond its primary function as a histamine H1 receptor antagonist. Its ability to stabilize mast cells, inhibit the synthesis and release of a broad range of inflammatory mediators including leukotrienes and cytokines, and modulate key intracellular signaling pathways such as Ca2+ influx and NF-κB activation, collectively contribute to its potent anti-allergic and anti-inflammatory effects. This comprehensive pharmacological profile provides a strong rationale for its clinical efficacy in the management of allergic rhinitis and conjunctivitis. Further research into the nuanced interactions of azelastine with these various molecular targets will continue to enhance our understanding of its therapeutic benefits and may open new avenues for its clinical application.
References
- 1. scispace.com [scispace.com]
- 2. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rhinologyjournal.com [rhinologyjournal.com]
- 7. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.nova.edu [scholars.nova.edu]
- 9. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Beyond the H1-Receptor: An In-depth Technical Guide to the Molecular Targets of Azelastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine, a second-generation antihistamine, is a well-established therapeutic agent for allergic rhinitis and conjunctivitis. Its primary mechanism of action has long been attributed to its potent antagonism of the histamine H1 receptor. However, a growing body of evidence reveals that azelastine's clinical efficacy extends beyond simple H1-receptor blockade. This technical guide delves into the diverse molecular targets of azelastine, elucidating its multifaceted anti-inflammatory and immunomodulatory properties. By exploring these non-H1 receptor-mediated actions, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the full therapeutic potential of this versatile molecule.
Core Molecular Targets of Azelastine Beyond H1-Receptors
Azelastine exerts its extended therapeutic effects by targeting key components of the allergic inflammatory cascade. These actions can be broadly categorized into mast cell stabilization, inhibition of inflammatory mediators, downregulation of adhesion molecules, and reduction of oxidative stress.
Mast Cell Stabilization
Azelastine effectively stabilizes mast cells, preventing their degranulation and the subsequent release of a plethora of pro-inflammatory mediators. This action is crucial in attenuating both the early and late phases of the allergic response.
Quantitative Data on Mast Cell Stabilization by Azelastine
| Mediator Inhibited | Cell Type | Stimulus | Azelastine Concentration | Percent Inhibition | Reference |
| Histamine | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 24 µM | 41% | [1] |
| Tryptase | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 24 µM | 55% | [1] |
| TNF-α | Rat Mast Cells (RBL-2H3) | Antigen | IC50: 25.7 ± 3.4 µM | 50% | [2] |
| TNF-α | Rat Mast Cells (RBL-2H3) | Ionomycin | IC50: 1.66 ± 0.45 µM | 50% | [2] |
| TNF-α | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 6 µM | 80% | [3] |
| IL-6 | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 24 µM | 83% | [1][3] |
| IL-8 | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 60 µM | 99% | [3] |
| Histamine | Rabbit Leukocytes | Antigen | IC50: 4.5 µM | 50% | [4] |
| Histamine | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | IC50: 5 µM | 50% | [5] |
Inhibition of Inflammatory Mediators
Azelastine demonstrates significant inhibitory effects on the synthesis and release of leukotrienes, potent lipid mediators that contribute to bronchoconstriction, mucus secretion, and inflammatory cell recruitment.
Quantitative Data on Leukotriene Inhibition by Azelastine
| Parameter | Cell/Tissue Type | Stimulus | Azelastine Concentration (IC50) | Reference |
| Leukotriene Release | Human Neutrophils and Eosinophils | - | 0.9 - 1.1 µM | [6][7] |
| 5-Lipoxygenase Activity | Intact Murine Peritoneal Cells | - | 10 µM | [6][7] |
| 5-Lipoxygenase Activity | Chopped Guinea Pig Liver | - | 14 µM | [6][7] |
| Leukotriene C4/D4 Release | Passively Sensitized Guinea Pig Lung | - | 6.4 x 10⁻⁵ M (15 min preincubation) | [8] |
| Leukotriene C4/D4 Release | Passively Sensitized Guinea Pig Lung | - | 4.7 x 10⁻⁵ M (30 min preincubation) | [8] |
| Leukotriene Release | Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | 3.6 x 10⁻⁵ M (15 min preincubation) | [8] |
| Leukotriene Release | Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | 2.3 x 10⁻⁶ M (30 min preincubation) | [8] |
| 5-Lipoxygenase Activity | Disrupted Murine Peritoneal Cells & RBL Cells | - | > 100 µM | [6][7] |
Beyond leukotrienes, azelastine has also been shown to inhibit the effects of other inflammatory mediators such as kinins and platelet-activating factor.[8][9]
Downregulation of Adhesion Molecules
Azelastine can modulate the expression of intercellular adhesion molecule-1 (ICAM-1), a key protein involved in the recruitment and migration of inflammatory cells to the site of allergic inflammation.
Studies have shown that topical administration of azelastine significantly decreases ICAM-1 expression on nasal and conjunctival epithelial cells following allergen challenge.[10][11] This effect contributes to the reduction of eosinophilic and neutrophilic infiltration during both early and late-phase allergic reactions.[10]
Inhibition of Reactive Oxygen Species (ROS)
Azelastine has been demonstrated to inhibit the generation of reactive oxygen species (ROS) by human neutrophils, which are key contributors to tissue damage and inflammation in allergic conditions. Specifically, azelastine significantly inhibits the production of superoxide radical anion (O2-), hydrogen peroxide (H2O2), and hydroxyl radical (OH·) by human neutrophils.[12]
Modulation of Intracellular Signaling Pathways
The diverse molecular effects of azelastine are underpinned by its ability to interfere with key intracellular signaling pathways. Notably, azelastine has been shown to inhibit the increase of intracellular calcium ion (Ca2+) levels and the activation of Nuclear Factor-kappaB (NF-κB) in human mast cells.[3] The inhibition of NF-κB activation is significant as this transcription factor plays a central role in the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. Azelastine at a concentration of 10⁻⁵ M has been shown to suppress NF-κB activation in human peripheral blood lymphocytes, human monocytes, and human gingival fibroblasts.[13]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the non-H1 receptor-mediated actions of azelastine.
Mast Cell Degranulation and Mediator Release Assays
-
Objective: To quantify the inhibitory effect of azelastine on the release of histamine, tryptase, and cytokines from mast cells.
-
Methodology:
-
Cell Culture: Human cord blood-derived mast cells (hCBMC) or a rat basophilic leukemia cell line (RBL-2H3) are typically used.
-
Sensitization: Cells are sensitized with human IgE.
-
Azelastine Treatment: Cells are pre-incubated with varying concentrations of azelastine for a specified period (e.g., 5 minutes).[3][14]
-
Stimulation: Mast cell degranulation is induced by challenging the cells with an antigen (e.g., anti-IgE) or a calcium ionophore (e.g., A23187).[3][5][14]
-
Quantification of Mediators:
-
Histamine and Tryptase: Released histamine and tryptase in the cell supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or fluorometric assays.[1][14]
-
Cytokines (IL-6, IL-8, TNF-α): The concentrations of secreted cytokines are measured by sandwich ELISA.[3] This involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.[15][16][17][18]
-
-
Leukotriene Synthesis Inhibition Assay
-
Objective: To determine the IC50 of azelastine for the inhibition of leukotriene synthesis.
-
Methodology:
-
Cell Source: Human polymorphonuclear leukocytes (neutrophils and eosinophils) or rat peritoneal cells are isolated.[6][8]
-
Azelastine Incubation: Cells are pre-incubated with different concentrations of azelastine.
-
Stimulation: Leukotriene synthesis is stimulated using a calcium ionophore like A23187.[8]
-
Leukotriene Measurement: The amount of leukotrienes (e.g., LTC4, LTB4) released into the supernatant is quantified using high-performance liquid chromatography (HPLC) or specific ELISAs.
-
ICAM-1 Expression Assay
-
Objective: To assess the effect of azelastine on the expression of ICAM-1 on epithelial cells.
-
Methodology:
-
Cell Source: Conjunctival or nasal epithelial cells are obtained from allergic subjects, often via scraping or impression cytology.[19][20][21]
-
In Vivo or Ex Vivo Treatment: Subjects may be treated with azelastine nasal spray or eye drops prior to allergen challenge, or the collected cells can be treated in vitro.[10]
-
Allergen Challenge: An allergen-specific challenge is performed to induce ICAM-1 expression.[20]
-
ICAM-1 Detection: The expression of ICAM-1 on the epithelial cells is determined using:
-
Immunocytochemistry: Cells are stained with a monoclonal antibody against ICAM-1, followed by a labeled secondary antibody for visualization.[20]
-
Flow Cytometry: Cells are labeled with a fluorescently tagged anti-ICAM-1 antibody and analyzed by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.[21]
-
-
Reactive Oxygen Species (ROS) Generation Assay
-
Objective: To measure the inhibitory effect of azelastine on ROS production by neutrophils.
-
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.
-
Azelastine Treatment: Neutrophils are pre-incubated with azelastine.
-
Stimulation: ROS production is stimulated with agents like phorbol myristate acetate (PMA) or opsonized zymosan.
-
ROS Detection: The generation of specific ROS is measured using:
-
Chemiluminescence: Luminol or lucigenin-dependent chemiluminescence is used to detect superoxide anion.
-
Fluorometric Probes: Specific fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), are used to measure intracellular H2O2.
-
-
NF-κB Activation Assay
-
Objective: To determine if azelastine inhibits the activation of the transcription factor NF-κB.
-
Methodology:
-
Cell Culture and Treatment: Human mast cells or other relevant cell types are treated with azelastine prior to stimulation with an appropriate agonist (e.g., anti-IgE).[3]
-
Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and control cells.
-
Electrophoretic Mobility Shift Assay (EMSA): This is the gold standard for detecting NF-κB activation. A radiolabeled DNA probe containing the NF-κB consensus binding site is incubated with the nuclear extracts. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band in the presence of azelastine indicates inhibition of NF-κB activation.[3]
-
Intracellular Calcium Measurement
-
Objective: To assess the effect of azelastine on intracellular calcium mobilization.
-
Methodology:
-
Cell Loading: Mast cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Azelastine Treatment: The dye-loaded cells are treated with azelastine.
-
Stimulation: An agonist (e.g., anti-IgE) is added to stimulate an increase in intracellular calcium.
-
Fluorometric Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence spectrophotometer or a fluorescence microscope.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by azelastine and a typical experimental workflow for assessing its anti-inflammatory effects.
Caption: Azelastine's inhibitory effects on multiple inflammatory pathways.
References
- 1. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of allergic histamine release by azelastine and selected antiallergic drugs from rabbit leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of calcium ionophore (A23187)-stimulated histamine release from rat peritoneal mast cells by azelastine: implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Inhibitory effects of azelastine on nasal allergic responses in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Leukotriene Synthesis by Azelastine [ouci.dntb.gov.ua]
- 12. Effects of azelastine on neutrophil chemotaxis, phagocytosis and oxygen radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. h-h-c.com [h-h-c.com]
- 17. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Expression of ICAM-1 on conjunctival epithelium and ECP in tears and serum from children with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Allergic subjects express intercellular adhesion molecule--1 (ICAM-1 or CD54) on epithelial cells of conjunctiva after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ICAM-1 expression on conjunctival epithelial cells in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Azelastine's In Vitro Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic rhinitis and conjunctivitis.[1][2][3] Beyond its primary antihistaminic activity, a substantial body of in vitro evidence has elucidated a broader spectrum of anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory mechanisms of azelastine, focusing on its effects on various immune cells, the inhibition of inflammatory mediators, and the modulation of key signaling pathways. Detailed experimental protocols for seminal assays are provided, alongside a quantitative summary of its inhibitory effects. This document aims to serve as a core resource for researchers and professionals in the field of immunology and drug development, offering insights into the multifaceted anti-inflammatory actions of azelastine.
Introduction to Azelastine's Anti-Inflammatory Profile
Azelastine hydrochloride is a phthalazinone derivative that distinguishes itself from other antihistamines through its multiple mechanisms of action that contribute to its anti-inflammatory effects.[1] In addition to being a potent and selective H1 receptor antagonist, in vitro studies have demonstrated its ability to stabilize mast cells, inhibit the synthesis and release of a wide array of pro-inflammatory mediators, and modulate the activity of various immune cells.[1][4][5][6] These properties extend its therapeutic potential beyond simple histamine blockade, positioning it as a compound with significant immunomodulatory capabilities.[5] This guide will delve into the in vitro evidence that substantiates these claims.
Effects on Key Inflammatory Cells
Azelastine exerts its anti-inflammatory effects by acting on a variety of immune cells involved in the inflammatory cascade.
Mast Cells
Mast cells are pivotal in the initiation of allergic inflammation, releasing a plethora of pre-formed and newly synthesized mediators upon activation.[5] Azelastine has been shown to be a potent stabilizer of mast cells.[3][4] In vitro studies demonstrate that azelastine inhibits the degranulation of mast cells, thereby preventing the release of histamine, tryptase, and other pro-inflammatory molecules.[5][7] This mast cell stabilizing effect is a key component of its anti-inflammatory action.[3][4]
Neutrophils
Neutrophils are key effector cells in the inflammatory response, and their activity is modulated by azelastine. In vitro, azelastine has been shown to significantly inhibit the generation of reactive oxygen species (ROS), such as the superoxide anion (O2-), from activated human neutrophils.[8][9] This inhibition of the oxidative burst is dose-dependent and may contribute to reducing tissue damage at sites of inflammation.[8][9]
Eosinophils
Eosinophils are centrally involved in allergic inflammation and asthma. Azelastine has demonstrated the ability to inhibit eosinophil chemotaxis in a dose-dependent manner, suggesting it can reduce the accumulation of these cells at inflammatory sites. Furthermore, azelastine can suppress the generation of superoxide from activated eosinophils.[9]
Dendritic Cells (DCs)
Dendritic cells, as antigen-presenting cells, are crucial for initiating and shaping the immune response. Azelastine has been found to possess unique immunomodulatory effects on DCs. Unlike some other antihistamines, azelastine can decrease the lipopolysaccharide (LPS)-induced secretion of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) from murine bone marrow-derived DCs.[10][11] This effect appears to be independent of histamine receptors and may be linked to the inhibition of the NF-κB pathway.[10][11]
Lymphocytes
Azelastine also modulates the activity of lymphocytes. In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that azelastine can suppress lymphocyte activation.[12][13] Specifically, it has been observed to inhibit the phytohemagglutinin (PHA)-induced expression of the activation markers CD25 and HLA-DR on T-lymphocytes.[12][13][14]
Inhibition of Inflammatory Mediators
Azelastine's anti-inflammatory activity is further underscored by its ability to inhibit the production and release of a wide range of pro-inflammatory mediators.
Cytokines and Chemokines
Azelastine has been shown to inhibit the secretion of several key cytokines and chemokines from various cell types. In human mast cells, azelastine inhibits the release of IL-6, TNF-α, and IL-8.[5] In human peripheral blood leukocytes, it suppresses the production of IL-2, IL-3, and IL-4 in response to Concanavalin A stimulation.[15] Furthermore, in LPS-stimulated murine dendritic cells, azelastine reduces the secretion of TNF-α and IL-12.[10][11]
Leukotrienes
Leukotrienes are potent lipid mediators of inflammation. Azelastine has been demonstrated to inhibit the synthesis of leukotrienes, including leukotriene C4 (LTC4) and leukotriene B4 (LTB4).[1][16][17] This inhibition is achieved, in part, through the suppression of phospholipase A2 activity and, in the case of LTC4, by also inhibiting LTC4 synthase.[16]
Reactive Oxygen Species (ROS)
As mentioned previously, azelastine effectively inhibits the generation of ROS from inflammatory cells.[8] Studies on human neutrophils and eosinophils have shown a dose-dependent inhibition of superoxide anion (O2-) production upon stimulation with various activators.[9]
Adhesion Molecules
Azelastine can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) on nasal epithelial cells.[18] ICAM-1 plays a crucial role in the recruitment and adhesion of inflammatory cells, and its downregulation by azelastine further contributes to its anti-inflammatory effect.[18]
Modulation of Signaling Pathways
The anti-inflammatory effects of azelastine are mediated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Azelastine has been shown to inhibit the activation of NF-κB in human mast cells.[5] This inhibition is a likely mechanism for its suppression of cytokine and chemokine production.[5][10][11]
Caption: Azelastine inhibits the NF-κB signaling pathway.
Calcium Signaling
Intracellular calcium (Ca2+) mobilization is a critical step in the activation of many inflammatory cells. Azelastine has been shown to inhibit the increase in intracellular Ca2+ levels in response to various stimuli in cells such as guinea pig peritoneal macrophages and human mast cells.[5][19] This interference with calcium signaling likely contributes to its inhibitory effects on mediator release.
Caption: Azelastine inhibits intracellular calcium mobilization.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of azelastine from various in vitro studies.
Table 1: Inhibition of Inflammatory Mediators by Azelastine
| Mediator | Cell Type | Stimulus | Azelastine Concentration | % Inhibition / IC50 | Reference |
| TNF-α | Human Mast Cells | anti-IgE | 6 µM | ~80% | [5] |
| IL-6 | Human Mast Cells | anti-IgE | 24 µM | ~83% | [5] |
| IL-8 | Human Mast Cells | anti-IgE | 60 µM | ~99% | [5] |
| TNF-α | Murine Dendritic Cells | LPS | 10 µM | Significant decrease | [10][11] |
| IL-12 | Murine Dendritic Cells | LPS | 10 µM | Significant decrease | [10][11] |
| LTC4 | Rat Basophilic Leukemia (RBL)-1 Cells | A23187 | 1-100 µM | Dose-dependent | [16] |
| LTB4 | Rat Basophilic Leukemia (RBL)-1 Cells | A23187 | 1-100 µM | Dose-dependent | [16] |
| Leukotrienes | Human Neutrophils & Eosinophils | - | IC50 = 0.9-1.1 µM | - | [1] |
| Superoxide (O2-) | Human Neutrophils & Eosinophils | Various | 10⁻⁷ to 10⁻⁵ M | Dose-dependent | [9] |
| Histamine Release | Human Mast Cells | anti-IgE | 24 µM | Significant inhibition | [7] |
| Tryptase Release | Human Mast Cells | anti-IgE | 24 µM | Significant inhibition | [7] |
| PGE2 Release | Guinea Pig Macrophages | PAF or FMLP | IC50 = 10 µM | - | [19] |
Table 2: Effects of Azelastine on Cellular Functions
| Cellular Function | Cell Type | Assay | Azelastine Concentration | Effect | Reference |
| NF-κB Activation | Human Mast Cells | EMSA | 24 µM | Inhibition | [5] |
| Intracellular Ca²⁺ Increase | Guinea Pig Macrophages | Fura-2 | IC50 = 16 µM (vs PAF) | Inhibition | [19] |
| Eosinophil Chemotaxis | Human Eosinophils | Boyden Chamber | Serial dilutions | Dose-dependent inhibition | |
| ICAM-1 Expression | Human Nasal Epithelial Cells | - | - | Downregulation | [18] |
| T-cell Activation (CD25 & HLA-DR) | Human PBMCs | Flow Cytometry | 10⁻⁷ M & 10⁻⁶ M | Significant suppression | [14] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Mast Cell Degranulation Assay
Caption: Workflow for a typical mast cell degranulation assay.
-
Objective: To assess the ability of azelastine to inhibit the release of inflammatory mediators from mast cells.
-
Cell Culture: Human cord blood-derived mast cells (hCBMCs) or a rat basophilic leukemia cell line (RBL-2H3) are commonly used.
-
Sensitization: Cells are sensitized overnight with human IgE.
-
Azelastine Treatment: Sensitized cells are pre-incubated with various concentrations of azelastine for a short period (e.g., 5 minutes).
-
Stimulation: Mast cell degranulation is induced by adding a secretagogue such as anti-IgE or compound 48/80.
-
Mediator Quantification: After a defined incubation period (e.g., 30 minutes), the cell supernatant is collected. The concentration of released mediators, such as histamine or tryptase, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage inhibition of mediator release by azelastine is calculated relative to the stimulated control.
Cytokine Release Assay (ELISA)
-
Objective: To measure the effect of azelastine on the production and secretion of specific cytokines.
-
Cell Culture and Stimulation: Relevant immune cells (e.g., human mast cells, murine dendritic cells, human PBMCs) are cultured. The cells are then stimulated with an appropriate agent to induce cytokine production (e.g., anti-IgE for mast cells, LPS for dendritic cells, PHA for PBMCs).
-
Azelastine Treatment: Cells are co-incubated with the stimulus and various concentrations of azelastine for a specified duration (e.g., 6-24 hours).
-
ELISA Protocol:
-
A microplate is coated with a capture antibody specific for the cytokine of interest.
-
Cell culture supernatants are added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
NF-κB Activation Assay (EMSA)
-
Objective: To determine if azelastine inhibits the activation of the transcription factor NF-κB.
-
Nuclear Extract Preparation: Cells are stimulated in the presence or absence of azelastine. Nuclear extracts containing activated transcription factors are then prepared.
-
Probe Labeling: A DNA oligonucleotide probe containing the NF-κB consensus binding sequence is labeled, typically with a radioisotope (³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts. If activated NF-κB is present, it will bind to the probe.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes). A "shift" in the mobility of the probe indicates the presence of a protein-DNA complex.
Reactive Oxygen Species (ROS) Production Assay
-
Objective: To quantify the effect of azelastine on the production of ROS by inflammatory cells.
-
Cell Isolation: Neutrophils or eosinophils are isolated from human peripheral blood.
-
Assay Principle: The assay often utilizes the reduction of cytochrome c by superoxide anions, which can be measured spectrophotometrically.
-
Procedure:
-
Isolated cells are pre-incubated with azelastine at various concentrations.
-
The cells are then stimulated with an agonist such as phorbol myristate acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochrome c.
-
The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c, is monitored over time.
-
-
Data Analysis: The rate of superoxide production is calculated from the rate of cytochrome c reduction, and the inhibitory effect of azelastine is determined.
Conclusion
The in vitro evidence presented in this technical guide strongly supports the characterization of azelastine as an anti-inflammatory agent with a mechanism of action that extends beyond H1 receptor antagonism. Its ability to stabilize mast cells, inhibit the production of a broad range of inflammatory mediators including cytokines and leukotrienes, and modulate key signaling pathways such as NF-κB and intracellular calcium mobilization, highlights its multifaceted immunomodulatory properties. These findings provide a robust scientific rationale for its clinical efficacy and suggest its potential for broader therapeutic applications in inflammatory conditions. Further research into the intricate molecular interactions of azelastine within these pathways will continue to enhance our understanding of its full therapeutic potential.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of ICAM-1 in nasal epithelium and levels of soluble ICAM-1 in nasal lavage fluid during human experimental rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Compound 48/80, a Mast Cell Stimulator, Enhances Synthesis of IgE and IgG Induced by Intranasal Application of Ovalbumin in Mice [jstage.jst.go.jp]
- 6. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 7. A radiochemical assay for detection of leukotriene B4 production from isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Intracellular Calcium Concentration in Peritoneal Macrophages Using Microfluorimetry [bio-protocol.org]
- 11. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of the electrochemistry of cytochrome c to the measurement of superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacodynamics of Azelastine in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of azelastine in various cellular models. Azelastine, a second-generation antihistamine, exhibits a complex pharmacological profile that extends beyond its primary histamine H1 receptor antagonism. This document delves into its molecular mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.
Core Pharmacodynamic Properties of Azelastine
Azelastine is a potent H1 receptor antagonist, but its therapeutic efficacy in allergic and inflammatory conditions is also attributed to its ability to stabilize mast cells, inhibit the release of a wide array of inflammatory mediators, and modulate key signaling pathways in immune cells. In vitro studies have been instrumental in elucidating these multifaceted effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of azelastine's activity in various cellular models.
Table 1: Inhibition of Mediator Release by Azelastine
| Cell Type | Stimulus | Mediator Inhibited | Concentration for Maximal Inhibition / IC50 | Reference |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | TNF-α | 6 µM (80% inhibition) | [1][2] |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | IL-6 | 24 µM (83% inhibition) | [1][2] |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | IL-8 | 60 µM (99% inhibition) | [1][2] |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | Histamine & Tryptase | 24 µM | [3] |
| Eosinophilic Leukemia Cell Line (EoL-1) | PAF | Eosinophil Cationic Protein (ECP) | Therapeutic concentrations (10⁻⁸ to 10⁻⁹ M) | |
| Eosinophilic Leukemia Cell Line (EoL-1) | Aggregated IgG | Eosinophil Cationic Protein (ECP) | Therapeutic concentrations (10⁻⁸ to 10⁻⁹ M) | [4] |
| Rat Mast Cell Line (RBL-2H3) | Antigen | TNF-α | IC50: 25.7 ± 3.4 µM | |
| Rat Mast Cell Line (RBL-2H3) | Ionomycin | TNF-α | IC50: 1.66 ± 0.45 µM | [5] |
| Human Peripheral Blood Leukocytes (PBLs) | Concanavalin A | IL-2, IL-3, IL-4 | 0.5 - 1.0 µg/ml | [6] |
Table 2: Modulation of Intracellular Signaling by Azelastine
| Cell Type | Stimulus | Signaling Event Inhibited | IC50 / Effective Concentration | Reference |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | NF-κB Activation | 24 µM | [1][2] |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | Intracellular Ca²⁺ Increase | 24 µM | [1][2] |
| Eosinophilic Leukemia Cell Line (EoL-1) | PAF | Ca²⁺ Influx | IC50: 1 x 10⁻⁸ M | [4] |
| Eosinophilic Leukemia Cell Line (EoL-1) | fMLP | Ca²⁺ Influx | IC50: 1 x 10⁻⁷ M | [4] |
| Cultured Rabbit Airway Smooth Muscle | Endothelin-1 | Ca²⁺ Mobilization | IC50: 6.7 ± 2.9 x 10⁻⁵ M | [7] |
| Cultured Rabbit Airway Smooth Muscle | Histamine | Ca²⁺ Mobilization | IC50: 7 x 10⁻⁵ M | [7] |
| BV2 Microglial Cells | LPS | JNK/NF-κB Pathway | 3 µM and above | [8] |
Table 3: Receptor Binding and Antiviral Activity of Azelastine
| Target | Assay | Cell/System | IC50 / EC50 | Reference |
| Histamine H1 Receptor | Radioligand Binding ([³H]pyrilamine) | Human Lung Membranes | High affinity (lower than other antihistamines) | [9] |
| Beta-Adrenergic Receptors | Radioligand Binding ([¹²⁵I]pindolol) | Human Lung Membranes | Very low affinity | [9] |
| Muscarinic Receptors | Radioligand Binding ([³H]quinuclidinyl benzilate) | Human Lung Membranes | Very low affinity | [9] |
| SARS-CoV-2 (D614G) | Antiviral Assay | Vero E6 Cells | EC50: 2.2 - 6.5 µM | [10] |
| SARS-CoV-2 Variants (Alpha, Beta, Delta) | Antiviral Assay | Vero-TMPRSS2/ACE2 Cells | EC50: 2.8 - 6.5 µM | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of azelastine.
Mast Cell Stabilization and Mediator Release Assay
This protocol is based on studies using human cord blood-derived mast cells (hCBMCs).
-
Cell Culture: hCBMCs are cultured from CD34+ progenitor cells isolated from human umbilical cord blood.
-
Sensitization: Mast cells are sensitized overnight with human IgE.
-
Azelastine Treatment: Sensitized cells are pre-incubated with various concentrations of azelastine (e.g., 0.01 to 60 µM) or vehicle control for 5 minutes.
-
Stimulation: Cells are then challenged with anti-IgE antibody for a specified duration (e.g., 30 minutes for histamine/tryptase release, 6 hours for cytokine release).
-
Mediator Quantification:
-
Histamine and Tryptase: Supernatants are collected, and mediator levels are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Cytokines (TNF-α, IL-6, IL-8): Supernatants are analyzed by specific ELISAs to determine cytokine concentrations.
-
-
Data Analysis: The percentage inhibition of mediator release by azelastine is calculated relative to the vehicle-treated, stimulated control.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol outlines the procedure to assess the effect of azelastine on NF-κB activation in mast cells.
-
Cell Treatment: IgE-sensitized hCBMCs are pre-treated with azelastine (e.g., 24 µM) for 5 minutes, followed by stimulation with anti-IgE for 1 hour.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the treated cells using a nuclear extraction kit.
-
EMSA Probe: A double-stranded oligonucleotide probe containing the consensus binding site for NF-κB is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the formation of NF-κB-DNA complexes.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescence detector (for non-radioactive probes) to visualize the protein-DNA complexes. A decrease in the intensity of the shifted band in azelastine-treated samples indicates inhibition of NF-κB activation.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium levels in response to stimuli.
-
Cell Loading: Cultured cells (e.g., hCBMCs or airway smooth muscle cells) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Azelastine Pre-treatment: The dye-loaded cells are pre-incubated with azelastine at various concentrations.
-
Stimulation: A specific agonist (e.g., anti-IgE, histamine, or endothelin-1) is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorometer or a confocal microscope by measuring the fluorescence intensity of the calcium indicator.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is quantified to determine the extent of calcium mobilization, and the inhibitory effect of azelastine is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by azelastine and a typical experimental workflow.
Caption: Azelastine's multifaceted mechanism of action in mast cells.
Caption: A generalized workflow for in vitro evaluation of azelastine.
Conclusion
The pharmacodynamics of azelastine in cellular models reveal a complex and therapeutically beneficial profile. Its ability to act as a potent H1 receptor antagonist is complemented by significant anti-inflammatory and mast cell-stabilizing properties. These effects are mediated through the modulation of critical signaling pathways, including the inhibition of intracellular calcium mobilization and the NF-κB and JNK pathways, ultimately leading to a broad suppression of inflammatory mediator release. The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and leverage the multifaceted therapeutic potential of azelastine.
References
- 1. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of azelastine hydrochloride on Ca2+ influx, actin polymerization and release of eosinophil cationic protein of an eosinophilic leukaemia cell line EoL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of azelastine on intracellular Ca2+ in cultured airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of LPS-Induced Inflammation and Cell Migration by Azelastine through Inhibition of JNK/NF-κB Pathway in BV2 Microglial Cells [mdpi.com]
- 9. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
The Unveiling of Azelastine's Immunomodulatory Core: A Technical Guide to its Attenuation of Cytokine Release
For Immediate Release
This technical guide provides an in-depth analysis of the scientific discoveries surrounding azelastine's significant impact on cytokine release, a cornerstone of its anti-inflammatory properties that extends beyond its well-established H1 receptor antagonism. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, delineates experimental methodologies, and visualizes the core signaling pathways implicated in azelastine's mechanism of action.
Executive Summary
Azelastine, a second-generation antihistamine, has demonstrated a potent ability to inhibit the release of a spectrum of pro-inflammatory cytokines from various immune cells. This activity is central to its therapeutic efficacy in allergic and inflammatory conditions. Key findings indicate that azelastine significantly suppresses the secretion of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8), among others. The primary mechanism for this inhibition is attributed to its ability to stabilize mast cells and, crucially, to interfere with key intracellular signaling cascades, including the inhibition of intracellular calcium mobilization and the suppression of Nuclear Factor-kappa B (NF-κB) activation. This guide will dissect the foundational research that has illuminated these multifaceted immunomodulatory effects.
Quantitative Analysis of Cytokine Inhibition
The inhibitory effects of azelastine on cytokine release have been quantified in several key in vitro studies. The data presented below summarizes these findings, offering a clear comparison of azelastine's potency across different cytokines and experimental conditions.
Table 2.1: Azelastine's Inhibitory Effect on Cytokine Release from Human Mast Cells
| Cytokine | Cell Type | Stimulant | Azelastine Concentration (µM) | Percent Inhibition (%) | Reference |
| TNF-α | hCBMC¹ | anti-IgE | 6 | ~80 | [1][2][3][4] |
| IL-6 | hCBMC¹ | anti-IgE | 24 | 83 | [1][2][3][4] |
| IL-8 | hCBMC¹ | anti-IgE | 60 | 99 | [1][2][3][4] |
| IL-6 | CHMC² | anti-IgE | 24 | 83 | [5] |
¹ hCBMC: human Umbilical Cord Blood-derived cultured Mast Cells ² CHMC: Cultured Human Mast Cells
Table 2.2: Azelastine's Effect on Cytokine Generation in Human Leukocytes
| Cytokine | Cell Type | Stimulant | Azelastine Concentration (µM) | Outcome | Reference |
| TNF-α | PBL³, HM⁴ | Not Specified | 10 | Decreased to 1/3 to 2/3 of control | [6] |
| IL-1β | PBL³, HM⁴ | Not Specified | 10 | Decreased to 1/3 to 2/3 of control | [6] |
| GM-CSF | PBL³, HM⁴ | Not Specified | 10 | Decreased to 1/3 to 2/3 of control | [6] |
| IL-6 | PBL³, HM⁴ | Not Specified | 10 | Decreased to 1/3 to 2/3 of control | [6] |
| IL-2 | PBL³ | Concanavalin A | 0.5 - 1.0 µg/mL | Strong suppression | [7] |
| IL-3 | PBL³ | Concanavalin A | 0.5 - 1.0 µg/mL | Strong suppression | [7] |
| IL-4 | PBL³ | Concanavalin A | 0.5 - 1.0 µg/mL | Strong suppression | [7][8] |
³ PBL: Peripheral Blood Lymphocytes ⁴ HM: Human Monocytes
Core Mechanism of Action: Signaling Pathway Inhibition
Azelastine's influence on cytokine release is not merely a consequence of H1 receptor blockade but stems from its direct intervention in the intracellular signaling pathways that govern inflammation.[9] Research points to two primary nodes of action: the attenuation of intracellular calcium influx and the inhibition of the NF-κB signaling pathway.[1][2][3][4][6]
Inhibition of Intracellular Calcium and NF-κB Activation
Upon mast cell activation, such as through IgE receptor cross-linking, a cascade of intracellular events is initiated, leading to the release of inflammatory mediators. A critical step in this process is the increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a second messenger for various downstream pathways, including the activation of the transcription factor NF-κB. NF-κB is a pivotal regulator of genes encoding pro-inflammatory cytokines like IL-6, TNF-α, and IL-8.
Studies have demonstrated that azelastine can inhibit the anti-IgE-induced increase in intracellular Ca²⁺ levels.[1][3] This disruption of calcium signaling, in turn, contributes to the suppression of NF-κB activation.[1][2][3][4][6] By preventing the translocation of NF-κB to the nucleus, azelastine effectively halts the transcription of target cytokine genes, thereby reducing their synthesis and secretion.[4][6][10]
Caption: Azelastine's inhibition of Ca²⁺ and NF-κB pathways.
Key Experimental Protocols
The discovery of azelastine's effects on cytokine release is underpinned by rigorous in vitro experimentation. The following sections detail the methodologies employed in the seminal studies.
Human Mast Cell Culture and Stimulation
A pivotal model for these investigations involves the use of normal human umbilical cord blood-derived cultured mast cells (hCBMC).[1][11]
-
Cell Culture: CD34+ progenitor cells are isolated from human umbilical cord blood and cultured in the presence of stem cell factor (SCF) and IL-6 for an extended period (typically 14-16 weeks) to differentiate into mature mast cells.[5]
-
Sensitization: The cultured mast cells are sensitized by incubation with human IgE for a period of up to 72 hours. This process primes the cells to respond to an allergic stimulus.[2]
-
Azelastine Pre-treatment: Prior to stimulation, sensitized hCBMCs are pre-incubated with varying concentrations of azelastine (e.g., 0.01 to 60 µM) for a short duration, typically 5 minutes. A vehicle control (the solution without azelastine) is run in parallel.[1][3][4]
-
Stimulation: The cells are then challenged with an anti-IgE antibody for a period of 6 hours to induce degranulation and cytokine synthesis.[1][4]
-
Cytokine Measurement: Following stimulation, the cell culture supernatant is collected. The concentrations of secreted cytokines (IL-6, TNF-α, IL-8) are quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).[1][4]
Caption: Experimental workflow for hCBMC cytokine release assay.
Measurement of Intracellular Signaling Events
-
Intracellular Calcium ([Ca²⁺]i) Measurement: To assess the impact on calcium signaling, IgE-sensitized hCBMCs are loaded with a calcium-sensitive fluorescent dye. Following pre-treatment with azelastine and subsequent stimulation with anti-IgE, the changes in intracellular calcium levels are monitored and quantified using confocal microscopy.[1][4]
-
NF-κB Activation Assay: The activation of NF-κB is determined using an Electrophoretic Mobility Shift Assay (EMSA). Nuclear extracts are prepared from hCBMCs after treatment and stimulation. These extracts are then incubated with a radiolabeled DNA probe containing the NF-κB binding site. The protein-DNA complexes are separated by polyacrylamide gel electrophoresis. A reduction in the shifted band in azelastine-treated cells compared to controls indicates inhibition of NF-κB activation.[1][4]
Conclusion and Implications
The discovery of azelastine's ability to inhibit the release of key pro-inflammatory cytokines represents a significant advancement in the understanding of its therapeutic action. The evidence strongly indicates that its clinical benefits are derived not only from its primary function as a histamine H1 receptor antagonist but also from its profound immunomodulatory effects. By targeting the fundamental mechanisms of inflammation, specifically the inhibition of intracellular calcium mobilization and the NF-κB signaling pathway, azelastine offers a multi-pronged approach to managing allergic and inflammatory diseases.
For drug development professionals, these findings highlight the potential for designing novel therapeutics that target these specific intracellular signaling nodes. For researchers, the detailed methodologies presented herein provide a robust framework for further investigation into the anti-inflammatory properties of both existing and novel compounds. The continued exploration of azelastine's multifaceted mechanism of action will undoubtedly pave the way for more effective treatments for a wide range of inflammatory disorders.
References
- 1. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. researchgate.net [researchgate.net]
- 5. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of azelastine on the level of serum interleukin-4 and soluble CD23 antigen in the treatment of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unique immunomodulatory effects of azelastine on dendritic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of LPS-Induced Inflammation and Cell Migration by Azelastine through Inhibition of JNK/NF-κB Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
Unveiling the Pleiotropic Profile of Azelastine: An In-depth Technical Guide to its Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine, a second-generation antihistamine, is primarily recognized for its potent and selective antagonism of the histamine H1 receptor, forming the cornerstone of its efficacy in treating allergic rhinitis and conjunctivitis. However, a growing body of evidence reveals a far more complex pharmacological profile, characterized by a range of "off-target" effects that contribute to its therapeutic actions and potential side-effect profile. This technical guide provides a comprehensive investigation into these secondary mechanisms, offering quantitative data on its interactions with various molecular targets, detailed experimental protocols for assessing these effects, and visual representations of the implicated signaling pathways. Understanding this pleiotropic nature is critical for optimizing its clinical application, exploring new therapeutic indications, and guiding the development of future compounds with refined selectivity.
Introduction
Azelastine is a phthalazinone derivative that has been in clinical use for decades for the management of allergic conditions.[1] Its primary mechanism of action is the blockade of the histamine H1 receptor, thereby mitigating the symptoms of allergic reactions.[2] However, the clinical efficacy of azelastine, particularly in conditions like nonallergic vasomotor rhinitis, suggests that its therapeutic benefits extend beyond simple H1 antagonism.[3] This has prompted deeper investigation into its broader pharmacological activity.
This guide synthesizes the current knowledge on the off-target effects of azelastine, focusing on its interactions with other receptors, ion channels, enzymes, and inflammatory mediators. By presenting quantitative data and detailed methodologies, we aim to provide a valuable resource for researchers in pharmacology, drug discovery, and clinical development.
Off-Target Binding Affinities and Functional Activities
Azelastine's interactions with molecular targets beyond the H1 receptor are diverse, ranging from low-affinity binding to functionally significant inhibition. The following tables summarize the available quantitative data on these off-target effects.
Receptor Binding Affinities
While highly selective for the H1 receptor, azelastine exhibits some affinity for other receptors, which may contribute to its overall pharmacological profile.
| Receptor Subtype | Species | Ki (nM) | pKi | IC50 (nM) | Kd (nM) | Comments |
| Adrenergic, α1A | Human/Rat | 50.12 | 7.3 | - | - | Antagonist activity confirmed by plate-based calcium imaging. |
| Adrenergic, β | Human | - | - | >10,000 | - | Very low affinity.[4] |
| Muscarinic | Human | - | - | >10,000 | - | Very low affinity, indicating no significant anticholinergic effect at therapeutic concentrations.[4][5] |
| Serotonin (5-HT) | Guinea Pig | - | - | - | - | Antagonizes serotonin action at higher doses.[6] |
| ACE2 | Human | - | - | - | 258 | Binds to the SARS-CoV-2 entry receptor.[7] |
Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; Kd: Dissociation Constant. A higher Ki, IC50, or Kd value indicates lower affinity/potency.
Ion Channel Interactions
Azelastine has been shown to interact with several ion channels, with the most notable being the hERG potassium channel, which has implications for cardiac safety.
| Channel | Species | IC50 | Conditions | Comments |
| hERG (Kv11.1) | Human | 11.43 nM | Whole-cell patch clamp in HEK293 cells at 36°C.[8] | Potent blockade, providing a molecular basis for potential arrhythmogenic side effects.[8] |
| L-type Ca2+ | Human | 26,210 nM (26.21 µM) | Whole-cell patch clamp in HEK293 cells.[8] | Inhibition occurs at concentrations significantly higher than therapeutic levels. |
| L-type Ca2+ | Guinea Pig | 20,200 nM (20.2 µM) | Whole-cell patch clamp in ventricular myocytes. | - |
| Low-voltage-activated Ca2+ | Guinea Pig | 24,000 nM (24 µM) | Whole-cell patch clamp in ventricular myocytes. | - |
| TRPV1 | Mouse | - | Live cell Ca2+ signaling in neuronal cells (30 µM azelastine used). | Exhibits direct agonist activity, leading to channel desensitization. |
Enzyme and Mediator Inhibition
Azelastine's anti-inflammatory properties are partly attributable to its inhibitory effects on various enzymes and the release of inflammatory mediators.
| Target | Species/Cell Type | IC50 / Ki | Comments |
| Cytochrome P450 Enzymes | |||
| CYP2D6 | Human | Ki = 1,200 nM (1.2 µM) | Competitive inhibition; the most potent effect among CYPs tested. |
| CYP2C19 | Human | Ki = 21,900 nM (21.9 µM) | Competitive inhibition. |
| CYP3A4 | Human | Ki = 23,700 nM (23.7 µM) | Competitive inhibition. |
| CYP2C9 | Human | Ki = 13,900 nM (13.9 µM) | Competitive inhibition. |
| Cholinesterases | |||
| Acetylcholinesterase (AChE) | - | IC50 = 9,200 nM (9.2 µM) | Dual inhibitor of both AChE and BChE.[9] |
| Butyrylcholinesterase (BChE) | - | IC50 = 4,890 nM (4.89 µM) | [9] |
| Inflammatory Mediators & Enzymes | |||
| Histamine Release | Rabbit Leukocytes | IC50 = 4,500 nM (4.5 µM) | Inhibition of allergic histamine release. |
| 5-Lipoxygenase (5-LO) | Human Neutrophils/Eosinophils | IC50 = 900 - 1,100 nM (0.9 - 1.1 µM) | Inhibition of leukotriene generation and release.[10] |
| 5-Lipoxygenase (5-LO) | Murine Peritoneal Cells | IC50 = 10,000 nM (10 µM) | Moderate inhibitory activity in intact cells.[10] |
| Leukotriene C4 Synthase | Rat Basophilic Leukemia (RBL)-1 cells | - | Direct inhibition of the enzyme.[11] |
| Phospholipase A2 | RBL-1 cells | - | Inhibition of arachidonic acid release.[11] |
Key Off-Target Signaling Pathways
The off-target activities of azelastine implicate several key cellular signaling pathways. Understanding these pathways is essential for elucidating the full spectrum of its pharmacological effects.
Mast Cell Stabilization and Anti-inflammatory Signaling
Azelastine's ability to stabilize mast cells and inhibit the release of various inflammatory mediators goes beyond its H1 receptor antagonism. This involves modulation of intracellular calcium levels and downstream signaling cascades.
hERG Channel Blockade
The interaction of azelastine with the hERG potassium channel is a critical consideration for cardiac safety, as inhibition of this channel can lead to QT interval prolongation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of azelastine. These protocols are synthesized from standard practices and specific details mentioned in the cited literature.
Radioligand Binding Assay for Receptor Affinity (e.g., H1, Adrenergic, Muscarinic)
This protocol describes a competitive binding assay to determine the affinity (Ki) of azelastine for a specific receptor.
Objective: To quantify the binding affinity of azelastine to a target receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Human lung membrane preparations or cells stably expressing the receptor of interest (e.g., HEK293 cells).[4]
-
Radioligands:
-
Test Compound: Azelastine hydrochloride dissolved in an appropriate buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., unlabelled diphenhydramine for H1 receptors).
-
Instrumentation: Scintillation counter or gamma counter, 96-well filter plates (e.g., GF/C), vacuum filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine in each well:
-
Receptor membrane preparation (typically 50-100 µg protein).
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Varying concentrations of azelastine (e.g., 10-11 to 10-5 M).
-
For total binding wells, add assay buffer instead of azelastine.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats and measure the radioactivity in each well using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the azelastine concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp for Ion Channel Activity (e.g., hERG)
This protocol outlines the procedure to measure the effect of azelastine on ion channel currents, such as those from the hERG channel.
Objective: To determine the IC50 of azelastine for inhibition of a specific ion channel current.
Materials:
-
Cells: A cell line stably expressing the ion channel of interest (e.g., HEK293-hERG cells).[8]
-
Solutions:
-
Test Compound: Azelastine hydrochloride dissolved in the external solution at various concentrations.
-
Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, data acquisition software, borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency. On the day of the experiment, detach and re-plate cells at a low density in the recording chamber.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Using the micromanipulator, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Voltage Clamp Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV).
-
Apply a specific voltage-step protocol to elicit the desired ion channel currents. For hERG, this typically involves a depolarizing step (e.g., to +20 mV) to activate and inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the deactivating "tail current."[8]
-
-
Drug Application:
-
Record baseline currents in the control external solution.
-
Perfuse the recording chamber with external solutions containing increasing concentrations of azelastine, allowing the effect to stabilize at each concentration before recording.
-
Perform a final "washout" with the control solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the current of interest (e.g., hERG tail current) at each azelastine concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the azelastine concentration and fit the data with a Hill equation to determine the IC50.
-
Mediator Release Assay (e.g., Histamine Release from Mast Cells)
This protocol details a method to quantify the inhibitory effect of azelastine on IgE-mediated histamine release from mast cells.
Objective: To measure the dose-dependent inhibition of histamine release by azelastine.
Materials:
-
Cells: Human mast cells (e.g., cultured from umbilical cord blood-derived CD34+ cells) or a suitable cell line (e.g., RBL-2H3).[13]
-
Sensitization Agent: Human IgE.
-
Challenge Agent: Anti-IgE antibody.
-
Test Compound: Azelastine hydrochloride.
-
Buffers: A suitable physiological buffer (e.g., Tyrode's buffer).
-
Histamine Quantification Kit: ELISA-based kit for histamine measurement.
Procedure:
-
Cell Culture and Sensitization: Culture mast cells under appropriate conditions. Sensitize the cells by incubating them with IgE overnight.
-
Cell Preparation: Wash the sensitized cells to remove unbound IgE and resuspend them in the assay buffer.
-
Pre-incubation with Azelastine: Aliquot the cell suspension into tubes. Add varying concentrations of azelastine to the tubes and pre-incubate for a short period (e.g., 5-15 minutes) at 37°C.[13]
-
Challenge: Initiate histamine release by adding the anti-IgE antibody to the cell suspensions (except for the spontaneous release control tubes).
-
Incubation: Incubate the cells for an optimal release period (e.g., 30-60 minutes) at 37°C.
-
Termination of Release: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Sample Collection: Carefully collect the supernatant, which contains the released histamine.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Measure spontaneous release (no anti-IgE) and total histamine (cells lysed).
-
Calculate the percentage of histamine release for each azelastine concentration, corrected for spontaneous release.
-
Plot the percentage of inhibition against the azelastine concentration to determine the IC50.
-
Discussion and Conclusion
The data compiled in this guide clearly demonstrate that azelastine is more than a simple H1 receptor antagonist. Its pharmacological profile is characterized by a multitude of off-target activities that likely contribute significantly to its clinical efficacy. The inhibition of mast cell degranulation, leukotriene synthesis, and the release of pro-inflammatory cytokines provides a strong rationale for its anti-inflammatory effects, which are beneficial in the complex pathophysiology of allergic diseases.[14][15]
The interaction with the hERG channel, although potent, must be considered in the context of therapeutic plasma concentrations. While systemic exposure from topical administration (nasal or ophthalmic) is generally low, this interaction underscores the importance of cardiac safety assessments in drug development. The inhibition of various CYP450 enzymes suggests a potential for drug-drug interactions, although the clinical significance may be limited given the concentrations required for inhibition.
The recently identified affinity for the ACE2 receptor opens new avenues of research, particularly in the context of viral infections like SARS-CoV-2.[7] Furthermore, the effects on cholinesterases and α1A-adrenergic receptors, while weaker, may have subtle clinical implications that warrant further investigation.
References
- 1. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vivo potency and selectivity of azelastine as an H1 histamine-receptor antagonist in human airways and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of azelastine hydrochloride, a new antiallergic drug, on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. researchgate.net [researchgate.net]
- 10. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Azelastine's Role in Modulating Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic rhinitis and conjunctivitis.[1][2] Beyond its primary antihistaminic activity, azelastine exhibits a broad spectrum of immunomodulatory and anti-inflammatory effects that contribute significantly to its therapeutic profile.[1][3][4] This technical guide provides an in-depth exploration of azelastine's multifaceted interactions with the immune system. It details the compound's impact on a range of immune cells, including mast cells, basophils, eosinophils, neutrophils, lymphocytes, and dendritic cells. The guide summarizes key quantitative data, outlines detailed experimental protocols for assessing azelastine's immunomodulatory properties, and presents signaling pathway diagrams to elucidate its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the immunopharmacology of azelastine and related compounds.
Introduction
Azelastine hydrochloride is a phthalazinone derivative that functions as a potent and selective antagonist of the histamine H1 receptor.[1][2] However, its clinical effectiveness extends beyond this primary mechanism.[1] Azelastine is known to modulate the activity of various immune cells and inhibit the release and synthesis of a wide array of inflammatory mediators, including leukotrienes, prostaglandins, cytokines, and chemokines.[1][2] These pleiotropic effects underscore its role as a mast cell stabilizer and a broader anti-inflammatory agent, making it a subject of ongoing research for its potential in various inflammatory conditions.[3][5] This guide delves into the core immunomodulatory functions of azelastine, providing the technical details necessary for advanced research and development.
Modulation of Immune Cell Function by Azelastine
Azelastine exerts significant effects on multiple types of immune cells involved in both early and late-phase allergic and inflammatory responses.
Mast Cells
Mast cells are pivotal in initiating allergic inflammation through the release of pre-formed mediators like histamine and the de novo synthesis of lipid mediators and cytokines.[6] Azelastine demonstrates potent mast cell-stabilizing properties by inhibiting their degranulation.[1] This action prevents the release of histamine, tryptase, and other pro-inflammatory substances.[7] Furthermore, azelastine has been shown to suppress the secretion of cytokines such as TNF-α, IL-6, and IL-8 from mast cells.[6][8][9]
Basophils
Similar to mast cells, basophils play a role in allergic reactions by releasing histamine and other mediators upon activation. Azelastine effectively inhibits IgE-mediated histamine release from human basophils in a dose-dependent manner.[10] This inhibitory effect is immediate, not requiring preincubation.[10]
Eosinophils
Eosinophils are key effector cells in late-phase allergic reactions and chronic allergic inflammation. Azelastine has been demonstrated to inhibit eosinophil chemotaxis, a critical process in their accumulation at inflammatory sites.[11][12] It also reduces the generation of superoxide by eosinophils and inhibits the release of eosinophil cationic protein (ECP), a cytotoxic granule protein.[13][14][15] In vivo studies have shown that azelastine can inhibit aeroallergen-induced bronchial eosinophilia.[16]
Neutrophils
Neutrophils are crucial components of the innate immune system and contribute to inflammatory processes. Azelastine has been found to significantly inhibit human neutrophil phagocytosis and the generation of reactive oxygen species (ROS), including superoxide anion (O2-), hydrogen peroxide (H2O2), and hydroxyl radical (OH·).[17][18] However, its effect on neutrophil chemotaxis is not as pronounced.[18] Azelastine also reduces the concentration of myeloperoxidase (MPO), a marker for neutrophil activation, in nasal secretions of patients with nasal polyps.[19]
Lymphocytes
Azelastine modulates lymphocyte function by inhibiting their proliferation.[20] It has been shown to suppress the proliferative responses of peripheral blood mononuclear cells (PBMCs) to antigens.[20] Additionally, azelastine inhibits the production of several key cytokines by peripheral blood leukocytes, including IL-2, IL-3, and IL-4, which are critical for T-cell proliferation and differentiation.[21] In patients with atopic asthma, azelastine administration has been shown to decrease the number of T lymphocytes and cells expressing mRNA for IL-4 and IL-5 in the bronchial mucosa.
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that orchestrate adaptive immune responses. Azelastine exhibits unique immunomodulatory effects on DCs. Unlike other H1 antihistamines, it has been found to decrease lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) secretion from murine bone marrow-derived DCs.[22][23] This effect appears to be independent of histamine receptors and may be linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[22][23] Furthermore, azelastine has been shown to reduce the proliferation of allogeneic T cells in a mixed leukocyte reaction (MLR), indicating an impact on DC-T cell interactions.[22][23]
Quantitative Data on Azelastine's Immunomodulatory Effects
The following tables summarize the quantitative data on the inhibitory effects of azelastine on various immune cell functions and mediator release.
Table 1: Inhibition of Mediator Release
| Cell Type | Mediator | Stimulus | Azelastine Concentration | % Inhibition / IC50 | Reference |
| Human Lung Tissue | Histamine | anti-IgE | ≥ 5 µM | Dose-dependent, max ~53% | [24] |
| Human Lung Tissue | Histamine | Calcium ionophore A23187 | ≥ 30 µM | ~35% | [24] |
| Human Basophils | Histamine | anti-IgE | ≥ 10 µM | Dose-dependent, max ~91% at 100 µM | [10] |
| Rabbit Leukocytes | Histamine | Ragweed Antigen | IC50 = 4.5 µM | 50% | [18] |
| Human Mast Cells | Histamine & Tryptase | anti-IgE | 24 µM | "Greatest inhibition" | [7] |
| Rat Peritoneal Mast Cells | Histamine | Allergic & Non-allergic | Concentration-dependent | - | [25] |
| Human Mast Cells (hCBMC) | TNF-α | anti-IgE | 6 µM | ~80% | [9] |
| Human Mast Cells (hCBMC) | IL-6 | anti-IgE | 24 µM | ~83% | [9] |
| Human Mast Cells (hCBMC) | IL-8 | anti-IgE | 60 µM | ~99% | [9] |
| Rat Mast Cell Line (RBL-2H3) | TNF-α | Antigen | IC50 = 25.7 µM | 50% | [6] |
| Rat Mast Cell Line (RBL-2H3) | TNF-α | Ionomycin | IC50 = 1.66 µM | 50% | [6] |
| Human Neutrophils & Eosinophils | Leukotrienes | - | IC50 = 0.9-1.1 µM | 50% | |
| Murine Peritoneal Cells | Leukotrienes | - | IC50 = 10 µM | 50% | |
| Guinea Pig Lung | Leukotriene C4 (LTC4) | Allergic | Concentration-dependent | - | [25] |
| Rat Peritoneal Cells | Leukotriene C4 (LTC4) | Calcium ionophore A23187 | Concentration-dependent | - | [25] |
| Eosinophilic Leukemia Cell Line (EoL-1) | Eosinophil Cationic Protein (ECP) | Calcium ionophore A23187 & aggregated IgG | 10⁻⁸ M to 10⁻⁹ M | Dose-dependent | [14] |
Table 2: Inhibition of Cellular Functions
| Cell Type | Function | Azelastine Concentration | % Inhibition / IC50 | Reference |
| Human Neutrophils | Phagocytosis | - | Significant inhibition | [17] |
| Human Neutrophils & Eosinophils | Superoxide (O2-) Generation | 10⁻⁷ to 10⁻⁵ M | Dose-dependent | [13] |
| Eosinophilic Leukemia Cell Line (EoL-1) | PAF-induced Ca²⁺ influx | IC50 = 1 x 10⁻⁸ M | 50% | [14] |
| Eosinophilic Leukemia Cell Line (EoL-1) | fMLP-induced Ca²⁺ influx | IC50 = 1 x 10⁻⁷ M | 50% | [14] |
| Eosinophilic Leukemia Cell Line (EoL-1) | PAF-induced actin polymerization | - | up to 40% | [14] |
| Eosinophilic Leukemia Cell Line (EoL-1) | fMLP-induced actin polymerization | - | up to 30% | [14] |
| Human Peripheral Blood Lymphocytes (PBL) | Blastogenesis | 10⁻⁵ M | Suppression | [26] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation (to Ovalbumin) | - | Concentration-dependent | [20] |
| Guinea Pigs | Bronchial Eosinophil Infiltration | ED50 = 1.55 mg/kg (oral) | 50% | [16] |
Signaling Pathways Modulated by Azelastine
Azelastine's immunomodulatory effects are mediated through its interference with several key intracellular signaling pathways.
Inhibition of Calcium Influx
A critical aspect of azelastine's mechanism is its ability to inhibit calcium ion (Ca²⁺) influx into immune cells.[11][14] An increase in intracellular Ca²⁺ is a crucial early event in the activation of many immune cells, leading to degranulation, mediator release, and cytokine gene expression.[9] By blocking Ca²⁺ channels, azelastine effectively dampens these downstream responses.[8][27]
Suppression of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[22][26] Azelastine has been shown to suppress the activation of NF-κB in various cell types, including peripheral blood lymphocytes and human monocytes.[22][26] This inhibition of NF-κB activation is a key mechanism underlying azelastine's ability to reduce the production of a broad range of inflammatory cytokines.[9][22][26]
Modulation of Leukotriene and Prostaglandin Synthesis
Leukotrienes and prostaglandins are potent lipid mediators of inflammation derived from arachidonic acid.[15][28] Azelastine has been shown to inhibit the synthesis of leukotrienes, particularly leukotriene C4 (LTC4).[25][29] This inhibition is achieved, in part, by targeting enzymes in the leukotriene synthesis pathway, such as phospholipase A2 and LTC4 synthase.[29]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of azelastine.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
-
Cell Culture: Human cord blood-derived mast cells (hCBMCs) or a rat basophilic leukemia cell line (RBL-2H3) are commonly used.
-
Sensitization (for IgE-mediated activation): Cells are incubated with human IgE overnight.
-
Treatment: Sensitized cells are washed and pre-incubated with various concentrations of azelastine or vehicle control for a specified time (e.g., 5-30 minutes).
-
Stimulation: Degranulation is induced by adding an appropriate stimulus, such as anti-IgE or a calcium ionophore (e.g., A23187).
-
Quantification:
-
After incubation, the cell suspension is centrifuged.
-
The supernatant is collected, and an aliquot is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer.
-
The reaction is stopped, and the absorbance is measured at 405 nm.
-
Total β-hexosaminidase release is determined by lysing an aliquot of untreated cells with a detergent (e.g., Triton X-100).
-
The percentage of β-hexosaminidase release is calculated as: [(Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank)] * 100.
-
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63, on the surface of basophils following allergen stimulation.[30][31][32]
-
Blood Collection: Fresh whole blood is collected in heparinized tubes.
-
Treatment: Aliquots of whole blood are pre-incubated with various concentrations of azelastine or a vehicle control.
-
Stimulation: The blood is stimulated with an allergen (e.g., anti-IgE) or a positive control (e.g., fMLP). A negative control (unstimulated) is also included.
-
Staining: After stimulation, the cells are stained with fluorescently labeled antibodies against a basophil identification marker (e.g., CD203c or IgE) and an activation marker (CD63).
-
Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed.
-
Flow Cytometry Analysis: The percentage of CD63-positive basophils is determined by flow cytometry. Basophils are gated based on their characteristic forward and side scatter properties and the expression of the identification marker.
Eosinophil Chemotaxis Assay
This assay measures the ability of eosinophils to migrate along a chemotactic gradient.
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic subjects using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Treatment: Isolated eosinophils are pre-incubated with different concentrations of azelastine or a vehicle control.
-
Assay:
-
A chemoattractant (e.g., PAF, fMLP) is placed in the lower wells.
-
The treated eosinophil suspension is added to the upper wells.
-
The chamber is incubated to allow for cell migration.
-
-
Quantification: The number of eosinophils that have migrated through the membrane to the lower wells is counted using a microscope.
Neutrophil Phagocytosis and Oxidative Burst Assay
These assays assess the effect of azelastine on key neutrophil functions.
-
Neutrophil Isolation: Neutrophils are isolated from human peripheral blood.
-
Phagocytosis Assay:
-
Neutrophils are pre-incubated with azelastine or vehicle.
-
Fluorescently labeled particles (e.g., opsonized zymosan or E. coli) are added.
-
After incubation, extracellular fluorescence is quenched.
-
The uptake of fluorescent particles by neutrophils is quantified by flow cytometry or fluorometry.
-
-
Oxidative Burst (ROS Production) Assay:
-
Neutrophils are pre-incubated with azelastine or vehicle.
-
A fluorescent probe sensitive to ROS (e.g., dihydrorhodamine 123 for intracellular ROS or cytochrome c for extracellular superoxide) is added.
-
The cells are stimulated with an agonist (e.g., fMLP, PMA).
-
The change in fluorescence is measured over time using a plate reader or flow cytometer.[13][33]
-
Lymphocyte Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11][17]
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated and cultured in 96-well plates.
-
Treatment: Cells are treated with a mitogen or antigen in the presence of various concentrations of azelastine or vehicle control.
-
Incubation: The plates are incubated for a period sufficient to allow for cell proliferation (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable, proliferating cells.
Cytokine Release Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific cytokines in cell culture supernatants.[19][21]
-
Sample Collection: Supernatants from immune cell cultures (e.g., PBMCs, mast cells) treated with azelastine and a stimulus are collected.
-
Assay Procedure (Sandwich ELISA):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Samples and standards are added to the wells.
-
A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance values to a standard curve.
Conclusion
Azelastine's role in modulating immune cell function is complex and extends far beyond its H1 receptor antagonism. Its ability to stabilize mast cells, inhibit the activation and function of basophils, eosinophils, and neutrophils, and modulate the responses of lymphocytes and dendritic cells highlights its significant anti-inflammatory properties. The underlying mechanisms, including the inhibition of calcium influx, suppression of the NF-κB signaling pathway, and interference with leukotriene synthesis, provide a molecular basis for its broad therapeutic effects. The experimental protocols detailed in this guide offer a framework for the continued investigation of azelastine's immunopharmacology, which may lead to the discovery of new therapeutic applications for this multifaceted drug. This comprehensive understanding is crucial for researchers and drug development professionals seeking to leverage its immunomodulatory potential.
References
- 1. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Leukotriene Synthesis by Azelastine [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Basophil activation test; User's manual - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Modulation of eosinophilic chemotaxis with azelastine and budesonide in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.au.dk [pure.au.dk]
- 15. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of azelastine on neutrophil chemotaxis, phagocytosis and oxygen radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maximizing Accuracy in Cytokine Analysis: Comparing Luminex and ELISA Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. Cytokine analysis - ELISA / CBA [sanquin.org]
- 22. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bu.edu [bu.edu]
- 24. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Phagocytic and oxidative burst activity of neutrophils in the end stage of liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The effect of azelastine on neutrophil and eosinophil generation of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Azelastine in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the anti-cancer effects of azelastine, a histamine H1 receptor antagonist, on various cancer cell lines. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the implicated signaling pathways.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative effects of azelastine on different cancer cell lines as reported in preliminary studies.
Table 1: Effect of Azelastine on HeLa (Cervical Cancer) Cell Line
| Parameter | 15 µM | 25 µM | 45 µM | 60 µM | 90 µM | Reference |
| Apoptotic Cells (%) | >26 | >34 | 60.13 | >93 | >98 | [1] |
| Caspase 3/7 Activity (%) | >24 | >26 | >55 | 96.4 | 98.7 | [1] |
| Bcl-2 Inactivation (%) | 13.17 | 22.47 | 40.56 | 62.82 | 65 | [1] |
| Cell Viability (%) | 86 | 68.33 | 51.33 | 8 | ~4 | [1] |
| DNA Double-Strand Breaks (%) | 12.9 | 18.38 | 24.44 | 28.92 | >30 | [1] |
| Cells with Depolarized Mitochondrial Membrane (%) | 9.76 | 14.05 | 15.89 | - | - | [1] |
| ROS Positive Cells (%) | - | - | - | 48.93 | 49.99 | [1] |
Table 2: Effect of Azelastine on Colorectal Cancer (CRC) Cell Lines
| Cell Line | Parameter | Observation | Reference |
| HT29, DLD1, HCT116 | Cell Viability | Significantly reduced with increasing azelastine concentration. | [2] |
| HT29, DLD1, HCT116 | Apoptosis | Induced in a dose-dependent manner. | [2][3] |
| HT29, DLD1 | p-Drp1 Expression | Significantly decreased. | [2] |
| HT29 | Tumor Growth (in vivo) | Inhibited by 40.7% (10 mg/kg) and 72.1% (20 mg/kg). | [2][3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of azelastine.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with various concentrations of azelastine hydrochloride and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours, or until the purple formazan crystals have completely dissolved.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-PE/7-AAD Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Cell Collection: Collect both floating and adherent cells after treatment.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[5]
-
Staining: Add 5 µL of Annexin V-PE and 5 µL of 7-AAD staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[6]
Caspase 3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Preparation: Prepare a cell suspension of 5×10^5 to 1×10^6 cells/mL in 0.5 mL of warm medium.[7]
-
Treatment: Treat cells with azelastine to induce apoptosis.
-
Reagent Addition: Add 1 µL of a 500X fluorescently labeled DEVD-based substrate (e.g., TF2-DEVD-FMK) to the cell suspension.[7]
-
Incubation: Incubate at 37°C in a 5% CO2 incubator for 1-4 hours.[7]
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved caspase-3, ARF1, p-ERK, p-Drp1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by azelastine and a general experimental workflow.
Caption: A generalized experimental workflow for investigating the anti-cancer effects of azelastine.
Caption: Proposed signaling pathway of azelastine-induced apoptosis in HeLa cells.
Caption: Azelastine targets ARF1 to inhibit the IQGAP1-ERK-Drp1 signaling pathway in colorectal cancer.
References
- 1. The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-allergic drug azelastine suppresses colon tumorigenesis by directly targeting ARF1 to inhibit IQGAP1-ERK-Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Azelastine and Respiratory Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the basic research concerning azelastine and its interactions with respiratory epithelial cells. Azelastine, a second-generation antihistamine, is a phthalazinone derivative known for its potent H1 receptor antagonism and its multifaceted anti-inflammatory and immunomodulatory effects. This document collates quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for ongoing and future research in respiratory therapeutics.
Core Mechanisms of Action
Azelastine's primary mechanism of action is the blockade of the histamine H1 receptor, which it does with a high affinity, preventing histamine from inducing allergic symptoms.[1] Beyond this, azelastine exhibits a range of pharmacological activities that contribute to its efficacy in treating allergic and nonallergic rhinitis. These include the stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators like leukotrienes and cytokines.[2][3] Furthermore, azelastine has been shown to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in the inflammatory cascade and viral attachment.
Interaction with Respiratory Epithelial Cells
Respiratory epithelial cells form the primary barrier against inhaled allergens, pathogens, and irritants. Azelastine directly interacts with these cells to modulate their function in several key ways:
-
Anti-inflammatory Effects: Azelastine inhibits the production and release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8 from respiratory epithelial cells.[3][4] This action is, in part, mediated by the inhibition of the NF-κB signaling pathway.[2][4]
-
Modulation of Mucin Secretion: Studies have shown that azelastine can reduce stimulated MUC5AC secretion from human nasal epithelial cells, which may contribute to the relief of rhinorrhea.[5][6]
-
Effects on Ciliary Function: The impact of azelastine on ciliary beat frequency (CBF) has yielded varied results. Some studies suggest that undiluted azelastine formulations can be ciliotoxic, causing irreversible ciliostasis, while lower concentrations (e.g., up to 5% dilution) have no adverse effect and may even lead to a reversible decrease in CBF at higher dilutions (e.g., 10%).[7]
-
Antiviral Activity: Azelastine has demonstrated broad-spectrum antiviral activity against several respiratory viruses, including SARS-CoV-2 variants, influenza A H1N1, and Respiratory Syncytial Virus (RSV).[8][9] This effect is attributed to its ability to inhibit viral replication and protect the integrity of the nasal epithelium.[8]
-
Ion Transport: Azelastine has been found to decrease transepithelial resistance in human airway epithelia, indicating an effect on ion transport across the epithelial barrier.[10]
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro studies on the effects of azelastine.
Table 1: Antiviral Activity of Azelastine
| Virus | Cell Line | EC50 (µM) - Co-administration | EC50 (µM) - Therapeutic | Citation |
| SARS-CoV-2 (B.1.177) | Vero E6 | ~2.2 | ~6.5 | [10] |
| SARS-CoV-2 (B.1.177) | Vero-TMPRSS2/ACE2 | 3.7 | 4.0 | [10] |
| SARS-CoV-2 (B.1.1.7 - Alpha) | Vero-TMPRSS2/ACE2 | 2.8 - 6.5 | Not Reported | [10] |
| SARS-CoV-2 (B.1.351 - Beta) | Vero-TMPRSS2/ACE2 | 2.8 - 6.5 | Not Reported | [10] |
| SARS-CoV-2 (B.1.617.2 - Delta) | Vero-TMPRSS2/ACE2 | 2.8 - 6.5 | Not Reported | [10] |
| SARS-CoV-2 (BA.1 - Omicron) | Vero-TMPRSS2/ACE2 | 2.8 | 3.8 | [8] |
Table 2: Effect of Azelastine on Ciliary Beat Frequency (CBF) in Human Nasal Epithelial Cells
| Azelastine Concentration | Effect on CBF | Citation |
| Undiluted | Irreversible ciliostasis | [7] |
| 10% dilution | Reversible decrease | [7] |
| Up to 5% dilution | No effect | [7] |
Table 3: Inhibitory Effects of Azelastine on Cytokine Secretion from Human Mast Cells
| Cytokine | Azelastine Concentration for Maximal Inhibition (µM) | % Inhibition | Citation |
| TNF-α | 6 | 80% | [4] |
| IL-6 | 24 | 83% | [4] |
| IL-8 | 60 | 99% | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. rhinologyonline.org [rhinologyonline.org]
- 2. Suppression by Azelastine Hydrochloride of NF-κB Activation Involved in Generation of Cytokines and Nitric Oxide [jstage.jst.go.jp]
- 3. Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Effect of budesonide and azelastine on histamine signaling regulation in human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Intranasal Drugs on Human Nasal Mucociliary Clearance and Ciliary Beat Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Potential of Azelastine against Major Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Potential of Azelastine against Major Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Azelastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine hydrochloride is a second-generation antihistamine with a multifaceted pharmacological profile. Primarily known for its potent and selective antagonism of the histamine H1 receptor, it also exhibits significant anti-inflammatory properties. These dual actions make it a valuable compound for in vitro research in various fields, including allergy, inflammation, oncology, and virology. In vitro studies have demonstrated its ability to stabilize mast cells, inhibit the release of pro-inflammatory mediators, and modulate intracellular signaling pathways.[1][2][3] This document provides a comprehensive overview of the dosages and protocols for the in vitro application of azelastine hydrochloride, designed to assist researchers in designing and executing their experiments.
Data Presentation: Azelastine Hydrochloride In Vitro Concentrations and Effects
The following table summarizes the effective concentrations of azelastine hydrochloride observed in various in vitro studies. This data is intended to serve as a starting point for dose-ranging studies.
| Cell Line/System | Assay | Concentration Range | Observed Effect | Reference |
| Rat Mast (RBL-2H3) | TNF-α Release (Antigen-induced) | IC50: 25.7 µM | Inhibition of TNF-α release | [1] |
| Rat Mast (RBL-2H3) | TNF-α Release (Ionomycin-induced) | IC50: 1.66 µM | Inhibition of TNF-α release | [1] |
| Human Umbilical Cord Blood-derived Mast Cells (hCBMC) | Cytokine Secretion (IL-6, IL-8, TNF-α) | 6 - 60 µM | Maximal inhibition of cytokine secretion | [4] |
| Human Umbilical Cord Blood-derived Mast Cells (hCBMC) | NF-κB Activation | 24 µM | Inhibition of NF-κB activation | [4] |
| Human Umbilical Cord Blood-derived Mast Cells (hCBMC) | Intracellular Ca2+ Level | 24 µM | Inhibition of anti-IgE induced Ca2+ increase | [4] |
| Rabbit Airway Smooth Muscle Cells | Basal Cytosolic Free Calcium | IC50: 110 µM | Decrease in basal cytosolic free calcium | [5] |
| Rabbit Airway Smooth Muscle Cells | Endothelin-1 Induced Calcium Mobilization | IC50: 67 µM | Blockade of calcium mobilization | [5] |
| Rabbit Airway Smooth Muscle Cells | Histamine-Induced Calcium Mobilization | IC50: 70 µM | Blockade of calcium mobilization | [5] |
| Human Peripheral Blood Leukocytes (PBL) | Cytokine Production (IL-2, IL-3, IL-4) | 0.5 - 1.0 µg/mL | Strong suppression of cytokine production | [6] |
| Human Peripheral Blood Lymphocytes, Human Monocytes | Cytokine mRNA Expression | 10 µM | Decreased expression of cytokine mRNA | [7] |
| Mouse Peritoneal Macrophages | Nitric Oxide (NO) Generation | 10 µM | Suppression of NO generation | [7] |
| Vero E6 Cells | SARS-CoV-2 Infection | EC50: 2.24 µg/mL | Inhibition of viral infection | [8] |
| HeLa Cells | Apoptosis Induction | 15 - 90 µM | Concentration-dependent increase in apoptosis | The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells - PMC |
| Mouse Neuronal Cells (Cath.a) | TRPV1 Channel Activity | 30 µM | Increase in TRPV1-dependent Ca2+ fluorescence | [9] |
Signaling Pathways
Azelastine hydrochloride exerts its effects through the modulation of several key signaling pathways. Its primary mechanism is the blockade of the histamine H1 receptor, a G-protein coupled receptor. Beyond this, it has been shown to interfere with downstream signaling cascades involved in inflammation and cellular activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of azelastine on intracellular Ca2+ in cultured airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacometric Modeling of the Impact of Azelastine Nasal Spray on SARS-CoV-2 Viral Load and Related Symptoms in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azelastine desensitization of transient receptor potential vanilloid 1: a potential mechanism explaining its therapeutic effect in nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azelastine in Allergy Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azelastine, a potent second-generation antihistamine, in various allergy research models. This document details its mechanism of action, provides protocols for key in vitro and in vivo experiments, and presents quantitative data to facilitate the design and interpretation of studies investigating the anti-allergic properties of azelastine and other novel compounds.
Introduction to Azelastine's Anti-Allergic Properties
Azelastine hydrochloride is a phthalazinone derivative that functions primarily as a histamine H1-receptor antagonist.[1][2] Its therapeutic efficacy in allergic conditions like allergic rhinitis and conjunctivitis extends beyond simple H1-receptor blockade.[1][3] Azelastine exhibits a multi-faceted mechanism of action that includes:
-
Mast Cell Stabilization: It inhibits the release of histamine and other inflammatory mediators from mast cells following both antigen and non-antigen stimuli.[1][4]
-
Anti-inflammatory Effects: Azelastine has been shown to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), reduce the migration of inflammatory cells, and inhibit the production or release of various chemical mediators, including leukotrienes, free radicals, and cytokines.[1][5]
-
Inhibition of Other Mediators: It also demonstrates effects on platelet-activating factor and kinins.[1]
These diverse actions make azelastine a valuable tool for studying the complex pathophysiology of allergic diseases and for the preclinical assessment of new anti-allergic therapies.
Quantitative Data Summary
The following tables summarize the quantitative effects of azelastine observed in various in vitro allergy research models.
Table 1: Inhibition of Histamine Release by Azelastine
| Model System | Stimulus | Azelastine Concentration | Percent Inhibition of Histamine Release | Reference |
| Human Basophils | Anti-IgE | ≥ 10 µmol/L | Dose-dependent, maximal mean inhibition of 91 ± 8% at 100 µmol/L | [6] |
| Human Lung Tissue | Anti-IgE | ≥ 5 µM | Dose-dependent, maximal mean inhibition of 53 ± 11% | [7] |
| Human Lung Tissue | Calcium Ionophore A23187 | 30 µM | 35 ± 11% | [7] |
| Cultured Human Mast Cells (CHMCs) | Anti-IgE | 24 µM | Greatest inhibition observed at this concentration | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by Azelastine in Human Mast Cells
| Cytokine | Stimulus | Azelastine Concentration for Maximal Inhibition | Percent Inhibition | Reference |
| TNF-α | Anti-IgE | 6 µM | 80% | [8][9] |
| IL-6 | Anti-IgE | 24 µM | 83% | [8][9] |
| IL-8 | Anti-IgE | 60 µM | 99% | [8][9] |
Experimental Protocols
In Vitro Model: Mast Cell Stabilization Assay
This protocol is designed to assess the ability of a compound to stabilize mast cells and inhibit the release of inflammatory mediators, such as histamine.
Objective: To determine the mast cell stabilizing activity of azelastine.
Principle: In allergic reactions, allergens cross-link IgE antibodies on the surface of mast cells, leading to degranulation and the release of inflammatory mediators. Mast cell stabilizing agents inhibit this process. This can be visualized by staining mast cells and observing the proportion of granulated versus degranulated cells.
Materials:
-
Male Wistar rats (180-200g)
-
Compound 48/80 (mast cell degranulating agent)
-
Azelastine hydrochloride
-
RPMI-1640 buffer
-
Toluidine blue stain (1%)
-
Centrifuge
-
Microscope
-
Saline solution (0.9%)
Procedure:
-
Animal Groups: Divide rats into three groups:
-
Group I (Control): Vehicle (saline) administration.
-
Group II (Positive Control): Compound 48/80 administration.
-
Group III (Test Group): Azelastine administration followed by Compound 48/80.
-
-
Drug Administration: Administer the vehicle, azelastine, or control substance intraperitoneally (i.p.) 1 hour before the induction of mast cell degranulation.
-
Mast Cell Collection:
-
Euthanize the rats by cervical dislocation.
-
Inject 10 mL of saline into the peritoneal cavity.
-
Gently massage the abdomen for 5 minutes.
-
Aspirate the peritoneal fluid containing mast cells.
-
-
Cell Preparation and Staining:
-
Transfer the peritoneal fluid to a test tube containing RPMI buffer.
-
Centrifuge at 400-500 RPM for 5 minutes.
-
Discard the supernatant and wash the cell pellet with RPMI buffer.
-
Resuspend the pellet and add Compound 48/80 (to all groups except the saline control) and incubate at 37°C for 10 minutes.
-
Add 1% toluidine blue solution to stain the cells.
-
-
Microscopic Examination:
-
Place a drop of the cell suspension on a glass slide and cover with a coverslip.
-
Examine under a microscope (40x objective).
-
Count the number of granulated and degranulated mast cells out of a total of 100 cells in different visual fields.
-
-
Data Analysis: Calculate the percentage of protection against degranulation using the following formula: % Protection = (1 - (Number of degranulated cells in test group / Number of degranulated cells in positive control group)) * 100
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model mimics the symptoms of allergic rhinitis in humans and is used to evaluate the efficacy of anti-allergic drugs.
Objective: To assess the therapeutic potential of azelastine in a murine model of allergic rhinitis.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Azelastine hydrochloride
-
Phosphate-buffered saline (PBS)
-
Intranasal administration pipette
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Challenge:
-
From day 14 to day 21, challenge the mice daily with an intranasal administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
-
Drug Treatment:
-
Administer azelastine (e.g., 0.5 mg/kg) intranasally 30 minutes before each OVA challenge from day 14 to day 21. The control group receives the vehicle (e.g., saline).
-
-
Symptom Assessment:
-
Immediately after the final OVA challenge on day 21, observe and score the frequency of sneezing and nasal rubbing movements for 15 minutes.
-
-
Sample Collection and Analysis (optional):
-
24 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils).
-
Collect blood samples to measure serum levels of OVA-specific IgE.
-
Harvest nasal tissues for histological analysis (e.g., eosinophil infiltration, goblet cell hyperplasia) or gene expression analysis of inflammatory cytokines (e.g., IL-4, IL-5).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by azelastine and a typical experimental workflow for its evaluation.
Caption: Azelastine's multifaceted mechanism of action in the allergic cascade.
Caption: A generalized workflow for evaluating azelastine in allergy models.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelastine inhibits IgE-mediated human basophil histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine inhibits stimulated histamine release from human lung tissue in vitro but does not alter cyclic nucleotide content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Azelastine's Efficacy
Audience: Researchers, scientists, and drug development professionals.
Topic: Experimental Design for Testing Azelastine's Efficacy
Introduction
Azelastine is a potent second-generation antihistamine with a multi-faceted mechanism of action, making it an effective treatment for allergic rhinitis and conjunctivitis.[1] Its therapeutic efficacy stems from a combination of histamine H1 receptor antagonism, mast cell stabilization, and anti-inflammatory effects.[1] These application notes provide a comprehensive experimental design to evaluate the efficacy of azelastine, detailing in vitro, in vivo, and clinical trial methodologies.
In Vitro Efficacy Assessment
In vitro assays are crucial for elucidating the specific molecular mechanisms of azelastine. Key experiments focus on its interaction with the histamine H1 receptor and its ability to stabilize mast cells, preventing the release of inflammatory mediators.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of azelastine to the histamine H1 receptor, a key component of its antihistaminic action.
Experimental Protocol:
-
Preparation of Cell Membranes: Utilize cell lines expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competitive Binding Assay: Incubate the cell membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) and varying concentrations of azelastine.
-
Incubation and Filtration: Allow the binding reaction to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of azelastine that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
Data Presentation:
| Compound | Receptor | Radioligand | IC50 (nM) |
| Azelastine | Histamine H1 | [3H]pyrilamine | ~2-4 |
| Reference Antihistamine | Histamine H1 | [3H]pyrilamine | Varies |
Note: The IC50 value is a measure of the drug's potency in binding to the receptor.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the mast cell stabilizing properties of azelastine by measuring the inhibition of degranulation in response to an allergen stimulus. The release of the enzyme β-hexosaminidase is used as a marker for degranulation.
Experimental Protocol:
-
Cell Culture: Culture rat basophilic leukemia cells (RBL-2H3), a commonly used mast cell model, in a suitable medium.
-
Sensitization: Sensitize the RBL-2H3 cells overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment and Stimulation: Wash the sensitized cells and pre-incubate with varying concentrations of azelastine. Induce degranulation by adding DNP-human serum albumin (HSA).
-
Quantification of β-Hexosaminidase: Collect the supernatant and lyse the remaining cells. Measure the β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. Determine the IC50 value for azelastine's inhibition of degranulation. A study has shown that azelastine inhibits antigen-induced TNF-alpha release with an IC50 of 25.7 +/- 3.4 microM, and this effect was observed at lower concentrations than needed for the inhibition of degranulation.[2]
Data Presentation:
| Treatment | Concentration | % Inhibition of β-Hexosaminidase Release | IC50 (µM) |
| Vehicle Control | - | 0% | - |
| Azelastine | 1 µM | (e.g., 20%) | \multirow{3}{*}{Representative Value: ~30-50} |
| Azelastine | 10 µM | (e.g., 50%) | |
| Azelastine | 100 µM | (e.g., 85%) | |
| Positive Control (e.g., Cromolyn) | Varies | Varies | Varies |
Note: Representative IC50 value is provided as a potent mast cell stabilizer.
In Vivo Efficacy Assessment
In vivo models are essential to evaluate the physiological effects of azelastine in a whole organism, providing insights into its clinical potential.
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model mimics the symptoms of allergic rhinitis in humans and is used to assess the efficacy of intranasal azelastine in reducing these symptoms.
Experimental Protocol:
-
Sensitization: Sensitize guinea pigs by intraperitoneal injection of ovalbumin (OVA) with an adjuvant (e.g., aluminum hydroxide).
-
Challenge: After a sensitization period (e.g., 2 weeks), challenge the animals by intranasal administration of OVA.
-
Treatment: Administer azelastine or a vehicle control intranasally before the OVA challenge.
-
Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the challenge.
-
Data Analysis: Compare the symptom scores between the azelastine-treated and control groups.
Data Presentation:
| Treatment Group | Dose | Mean Sneezing Score (counts/15 min) | Mean Nasal Rubbing Score (counts/15 min) |
| Vehicle Control | - | (e.g., 25) | (e.g., 40) |
| Azelastine | (e.g., 0.1%) | (e.g., 8) | (e.g., 12) |
| Positive Control (e.g., Fluticasone) | Varies | Varies | Varies |
Note: Azelastine is expected to cause a significant reduction in symptom scores.
Passive Cutaneous Anaphylaxis (PCA) in Mice
The PCA model is a classic in vivo assay for type I hypersensitivity reactions and is used to evaluate the ability of azelastine to inhibit mast cell-dependent inflammation in the skin.
Experimental Protocol:
-
Sensitization: Passively sensitize mice by intradermal injection of anti-DNP IgE into the ear or dorsal skin.
-
Treatment: Administer azelastine or a vehicle control (e.g., intravenously or orally).
-
Challenge: After a short interval, challenge the mice by intravenous injection of DNP-HSA along with a dye (e.g., Evans blue) to visualize vascular permeability.
-
Quantification: Euthanize the animals after a set time, excise the sensitized skin area, and extract the extravasated dye. Measure the amount of dye using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of the PCA reaction by comparing the amount of dye in the azelastine-treated group to the control group.
Data Presentation:
| Treatment Group | Dose | Absorbance (OD620) | % Inhibition |
| Vehicle Control | - | (e.g., 0.35) | 0% |
| Azelastine | (e.g., 1 mg/kg) | (e.g., 0.10) | (e.g., 71%) |
| Positive Control (e.g., Dexamethasone) | Varies | Varies | Varies |
Note: Azelastine is expected to significantly inhibit the passive cutaneous anaphylaxis reaction.
Clinical Efficacy Assessment
Clinical trials in human subjects are the definitive step in confirming the efficacy and safety of azelastine for treating allergic rhinitis.
Randomized, Double-Blind, Placebo-Controlled Trial
This gold-standard clinical trial design is used to assess the efficacy of azelastine nasal spray in patients with seasonal or perennial allergic rhinitis.
Experimental Protocol:
-
Patient Recruitment: Recruit patients with a documented history of allergic rhinitis and positive skin prick tests to relevant allergens.
-
Randomization and Blinding: Randomly assign patients to receive either azelastine nasal spray or a matching placebo in a double-blind manner.
-
Treatment Period: Patients self-administer the assigned treatment over a specified period (e.g., 2-4 weeks).
-
Symptom Assessment: Patients record the severity of their nasal symptoms (nasal congestion, rhinorrhea, itchy nose, and sneezing) daily using a reflective Total Nasal Symptom Score (TNSS). The TNSS is the sum of the individual symptom scores (each rated on a 0-3 scale).
-
Data Analysis: Compare the change from baseline in the TNSS between the azelastine and placebo groups.
Data Presentation:
| Treatment Group | Baseline TNSS (Mean) | End of Treatment TNSS (Mean) | Change from Baseline (Mean) |
| Placebo | 16.09 | 13.61 | -2.48 |
| Azelastine (0.15%) | 16.60 | 13.15 | -3.45[3] |
Note: Data is based on a clinical trial in children with perennial allergic rhinitis.[3]
Visualizations
Azelastine's Mechanism of Action
Caption: Azelastine's dual mechanism of action.
In Vitro Experimental Workflow
Caption: Workflow for in vitro efficacy testing.
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy testing.
Overall Experimental Design Logic
References
- 1. An analysis of the specificity in pharmacological inhibition of the passive cutaneous anaphylaxis reaction in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental studies on acute and chronic action of azelastine on nasal mucosa in guinea pigs, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Azelastine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of azelastine in biological matrices, primarily human plasma. The protocols are based on validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely recognized for their sensitivity, specificity, and accuracy.
Introduction
Azelastine is a potent, second-generation H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of azelastine in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines established protocols for its determination, focusing on chromatographic techniques.
Overview of Analytical Methods
The primary methods for quantifying azelastine in biological fluids are LC-MS/MS and HPLC with UV detection. LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity, allowing for the detection of picogram levels of the drug.[2][3] HPLC-UV methods are also available and are particularly useful for the analysis of pharmaceutical formulations such as ophthalmic solutions and nasal sprays.[1][4][5]
Method 1: Quantification of Azelastine in Human Plasma by LC-MS/MS
This protocol describes a highly sensitive and specific method for the determination of azelastine in human plasma using liquid chromatography coupled with tandem mass spectrometry. Two common sample preparation techniques are presented: liquid-liquid extraction and solid-phase extraction.
Experimental Protocol: LC-MS/MS with Liquid-Liquid Extraction
1. Sample Preparation (Liquid-Liquid Extraction) [2][6]
-
To 1.0 mL of human plasma in a clean tube, add a known amount of an internal standard (IS), such as clomipramine.[2][6]
-
Vortex the sample to ensure homogeneity.
-
Add 5.0 mL of an extraction solvent mixture, typically n-hexane and 2-propanol (97:3, v/v).[2][6]
-
Vortex the mixture vigorously for several minutes to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent, such as a mixture of acetonitrile and 5 mM ammonium acetate (1:1, v/v).[2][6]
-
The sample is now ready for injection into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions [2][6]
-
HPLC System: A system capable of delivering a stable and reproducible gradient or isocratic flow.
-
Analytical Column: A C8 or C18 column, such as a YMC C8 or Kromasil C18 (150 x 4.6 mm, 5 µm), is commonly used.[2][4]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 5 mM ammonium acetate (pH 6.4), often in a ratio of 70:30 (v/v).[2][6]
-
Flow Rate: A flow rate of 0.25 mL/min is often employed.[2][6]
-
Injection Volume: Typically 20 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Multiple Reaction Monitoring (MRM):
Experimental Protocol: LC-MS/MS with Solid-Phase Extraction (SPE)[3]
1. Sample Preparation (Solid-Phase Extraction) [3]
-
To 0.2 mL of plasma, add the internal standard (e.g., clomipramine).[3]
-
Add a small volume of phosphate buffer and vortex.[3]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[3]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions [3]
-
HPLC System: As described above.
-
Analytical Column: A Luna C18 column is a suitable choice.[3]
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (8:2, v/v, pH 6.4).[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Mass Spectrometer and MRM transitions: As described in the liquid-liquid extraction protocol.
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Liquid-Liquid Extraction Method[2][6] | Solid-Phase Extraction Method[3] |
| Biological Matrix | Human Plasma | Human Plasma |
| Linearity Range | 10 - 5000 pg/mL | 20 - 2000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 20 pg/mL |
| Intra-day Precision (%RSD) | 4.13 - 17.91% | 2.73 - 8.79% |
| Inter-day Precision (%RSD) | 4.13 - 17.91% | 2.73 - 8.79% |
| Accuracy | 87.57 - 109.70% | 89.9 - 109.3% |
| Internal Standard | Clomipramine | Clomipramine |
Method 2: Quantification of Azelastine in Ophthalmic Solutions by HPLC-UV
This protocol is suitable for the determination of azelastine in pharmaceutical formulations, such as eye drops, where the concentration of the drug is significantly higher than in biological fluids.
Experimental Protocol: HPLC-UV[4][5]
1. Standard and Sample Preparation [5]
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of pure azelastine in a suitable solvent (e.g., HPLC grade water) to obtain a stock solution of 1000 µg/mL.[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 8 to 120 µg/mL.[5]
-
Sample Preparation: Dilute the ophthalmic solution with the mobile phase to bring the azelastine concentration within the calibration range.
2. Chromatographic Conditions [4][5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: A Kromosil C18 column (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of phosphate buffer (pH 3) and acetonitrile in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 288 nm.[4]
-
Injection Volume: 20 µL.[4]
Data Presentation: HPLC-UV Method Validation Parameters
| Parameter | HPLC-UV Method for Ophthalmic Solution[4] |
| Matrix | Ophthalmic Solution |
| Linearity Range | 8 - 120 µg/mL |
| Limit of Detection (LOD) | 0.81 µg/mL |
| Limit of Quantification (LOQ) | 2.44 µg/mL |
| Precision (%RSD) | <2% |
| Accuracy (% Recovery) | 99 - 102% |
Visualizations
Experimental Workflows
Caption: Workflow for Azelastine Quantification by LC-MS/MS with Liquid-Liquid Extraction.
Caption: Workflow for Azelastine Quantification by LC-MS/MS with Solid-Phase Extraction.
Mechanism of Action
Caption: Azelastine acts as an antagonist at the Histamine H1 receptor, blocking its activation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcpjournal.org [jcpjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
Practical Guide to Using Azelastine in Laboratory Settings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine is a second-generation antihistamine and mast cell stabilizer with a multifaceted pharmacological profile.[1][2][3] Primarily recognized for its potent histamine H1 receptor antagonism, azelastine also exhibits a broad range of anti-inflammatory properties, making it a valuable tool for in vitro and in vivo research in allergy, immunology, and respiratory diseases.[1][4][5] This guide provides detailed application notes and experimental protocols for utilizing azelastine in a laboratory setting to investigate its diverse mechanisms of action.
Azelastine hydrochloride is a phthalazinone derivative that acts as a selective H1-receptor antagonist.[2][4] Beyond its antihistaminic effects, it has been shown to inhibit the release of various inflammatory mediators from mast cells, including histamine, leukotrienes, and cytokines.[1][3][6] Furthermore, azelastine can modulate the expression of adhesion molecules like ICAM-1, influence intracellular signaling pathways involving NF-κB and protein kinase C (PKC), and interact with other cellular targets such as TRP channels.[1][7][8] These diverse activities contribute to its efficacy in both early and late-phase allergic reactions.[9]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C22H24ClN3O | [2] |
| Molecular Weight | 381.9 g/mol | [10] |
| Appearance | White crystalline powder | - |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [10] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [10] |
Quantitative Data: In Vitro Efficacy of Azelastine
The following tables summarize key quantitative data on the in vitro activity of azelastine from various studies.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Preparation | IC50 | Reference |
| Histamine H1 | [3H]pyrilamine | Human Lung Membranes | Low micromolar range (comparable to or lower than other antihistamines) | [11][12] |
| Beta-adrenergic | [125I]pindolol | Human Lung Membranes | > 100-fold higher than for H1 receptors | [11][12] |
| Muscarinic | [3H]quinuclidinyl benzilate | Human Lung Membranes | > 100-fold higher than for H1 receptors | [11][12] |
Table 2: Inhibition of Mediator Release and Enzyme Activity
| Assay | Cell Type/Preparation | Stimulus | IC50 / Inhibition | Reference |
| Histamine Release | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | 5 µM | [2] |
| Leukotriene C4 (LTC4) Synthesis | Intact Murine Peritoneal Cells | - | 10 µM | [13] |
| Leukotriene C4 (LTC4) Synthesis | Chopped Guinea Pig Liver | - | 14 µM | [13] |
| Leukotriene Generation | Human Neutrophils and Eosinophils | - | 0.9 - 1.1 µM | [13] |
| TNF-α Secretion | Human Cord Blood-Derived Mast Cells (hCBMC) | anti-IgE | ~80% inhibition at 6 µM | [6][14] |
| IL-6 Secretion | Human Cord Blood-Derived Mast Cells (hCBMC) | anti-IgE | ~83% inhibition at 24 µM | [6][14] |
| IL-8 Secretion | Human Cord Blood-Derived Mast Cells (hCBMC) | anti-IgE | ~99% inhibition at 60 µM | [6][14] |
| Protein Kinase C (PKC) Activity | Rat Mast Cells | Compound 48/80 | Dose-dependent inhibition | [7] |
| Diphosphoinositide Kinase Activity | Rat Mast Cell Granules | - | Dose-dependent inhibition | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by azelastine and a general workflow for its in vitro evaluation.
Caption: Azelastine's multifaceted mechanism of action.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: Mast Cell Degranulation (Histamine Release) Assay
This protocol is designed to assess the inhibitory effect of azelastine on mast cell degranulation by measuring histamine release.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or isolated rat peritoneal mast cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Azelastine hydrochloride
-
DNP-IgE (for sensitization)
-
DNP-HSA (antigen for stimulation) or Compound 48/80
-
Tyrode's buffer (or similar physiological buffer)
-
Histamine ELISA kit
-
96-well plates
-
Triton X-100 (for cell lysis and total histamine measurement)
Procedure:
-
Cell Culture and Sensitization (for RBL-2H3 cells): a. Culture RBL-2H3 cells to 80-90% confluency. b. Sensitize cells by incubating with DNP-IgE (e.g., 0.5 µg/mL) for 18-24 hours.
-
Azelastine Pre-treatment: a. Wash sensitized cells twice with Tyrode's buffer. b. Prepare serial dilutions of azelastine in Tyrode's buffer. c. Add 100 µL of the azelastine dilutions to the respective wells of a 96-well plate and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).
-
Stimulation: a. Add 50 µL of DNP-HSA (e.g., 100 ng/mL) or Compound 48/80 (e.g., 10 µg/mL) to the wells to induce degranulation. b. For total histamine release, add 50 µL of 0.1% Triton X-100 to a set of control wells. c. For spontaneous release, add 50 µL of buffer to another set of control wells. d. Incubate the plate for 30-60 minutes at 37°C.
-
Histamine Measurement: a. Centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant for histamine measurement using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of histamine release for each condition: % Histamine Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100 b. Plot the percentage of inhibition of histamine release against the concentration of azelastine to determine the IC50 value.
Protocol 2: Cytokine Secretion Assay in Mast Cells
This protocol measures the effect of azelastine on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from mast cells.[6][14]
Materials:
-
Human Cord Blood-Derived Mast Cells (hCBMCs) or a suitable mast cell line
-
Cell culture medium
-
Azelastine hydrochloride
-
Human IgE
-
Anti-human IgE antibody
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)
-
96-well plates
Procedure:
-
Cell Culture and Sensitization: a. Culture mast cells according to standard protocols. b. Sensitize cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.
-
Azelastine Pre-treatment: a. Wash the sensitized cells twice. b. Pre-treat the cells with various concentrations of azelastine (e.g., 0.01 to 60 µM) for 5 minutes to 1 hour at 37°C.[14] Include a vehicle control.
-
Stimulation: a. Stimulate the cells with anti-human IgE antibody (e.g., 1 µg/mL) for 6-24 hours at 37°C.[14]
-
Cytokine Measurement: a. Centrifuge the cell suspension to pellet the cells. b. Collect the supernatant and measure the concentration of the desired cytokines using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: a. Calculate the percentage of cytokine inhibition for each azelastine concentration compared to the stimulated vehicle control. b. Determine the IC50 value for the inhibition of each cytokine.
Protocol 3: Leukotriene Synthesis Inhibition Assay
This protocol assesses the ability of azelastine to inhibit the synthesis of leukotrienes (e.g., LTC4) in inflammatory cells.[1][12]
Materials:
-
Rat Basophilic Leukemia (RBL)-1 cells or other leukotriene-producing cells
-
Cell culture medium
-
Azelastine hydrochloride
-
Calcium ionophore A23187
-
HPLC system with a UV detector
-
Solid-phase extraction (SPE) columns
-
Leukotriene standards (e.g., LTC4)
Procedure:
-
Cell Culture and Treatment: a. Culture RBL-1 cells to the desired density. b. Pre-incubate the cells with different concentrations of azelastine for 15-30 minutes at 37°C.
-
Stimulation: a. Stimulate the cells with calcium ionophore A23187 (e.g., 1 µM) for 15-30 minutes at 37°C to induce leukotriene synthesis.
-
Leukotriene Extraction: a. Stop the reaction by adding cold methanol. b. Centrifuge to remove cell debris. c. Acidify the supernatant and perform solid-phase extraction to purify the leukotrienes. d. Elute the leukotrienes and evaporate the solvent.
-
HPLC Analysis: a. Reconstitute the dried extract in the mobile phase. b. Inject the sample into an HPLC system equipped with a C18 column. c. Detect the leukotrienes by UV absorbance (e.g., at 280 nm). d. Quantify the amount of leukotriene by comparing the peak area to a standard curve.
-
Data Analysis: a. Calculate the percentage of inhibition of leukotriene synthesis for each azelastine concentration. b. Determine the IC50 value.
Protocol 4: In Vivo Murine Model of Allergic Rhinitis
This protocol provides a framework for evaluating the efficacy of azelastine in a preclinical animal model of allergic rhinitis.[15]
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Azelastine hydrochloride for intranasal administration
-
Saline solution
-
Equipment for intranasal administration
-
Tools for assessing nasal symptoms (e.g., video recording for counting sneezes)
-
Materials for bronchoalveolar lavage (BAL) fluid collection and cell counting
-
ELISA kits for OVA-specific IgE
Procedure:
-
Sensitization: a. Sensitize mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in alum on days 0 and 7.
-
Challenge and Treatment: a. On days 14-21, challenge the mice daily with intranasal administration of OVA (e.g., 1% in saline). b. Administer azelastine intranasally (e.g., 0.5 mg/kg) or a vehicle control 30 minutes before each OVA challenge.[15]
-
Symptom Assessment: a. Immediately after the final challenge, record the number of sneezes and nasal rubbing motions for a defined period (e.g., 15 minutes).
-
Sample Collection and Analysis: a. 24 hours after the final challenge, collect blood for serum analysis of OVA-specific IgE by ELISA. b. Perform a bronchoalveolar lavage (BAL) and count the number of inflammatory cells (e.g., eosinophils) in the BAL fluid. c. Collect nasal tissue for histological analysis of inflammatory cell infiltration.
-
Data Analysis: a. Compare the nasal symptom scores, IgE levels, and inflammatory cell counts between the azelastine-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
Azelastine is a versatile pharmacological tool with a well-documented profile as an H1 receptor antagonist and an inhibitor of inflammatory mediator release. The protocols outlined in this guide provide a starting point for researchers to investigate the various cellular and molecular mechanisms underlying its therapeutic effects. By utilizing these methodologies, scientists can further elucidate the complex signaling pathways modulated by azelastine and explore its potential applications in a range of inflammatory and allergic conditions. Careful optimization of experimental conditions and appropriate controls are crucial for obtaining reliable and reproducible data.
References
- 1. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of calcium ionophore (A23187)-stimulated histamine release from rat peritoneal mast cells by azelastine: implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Leukotriene Synthesis by Azelastine [ouci.dntb.gov.ua]
- 5. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of azelastine on protein kinase C and diphosphoinositide kinase in rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine desensitization of transient receptor potential vanilloid 1: a potential mechanism explaining its therapeutic effect in nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. selleckchem.com [selleckchem.com]
- 11. scispace.com [scispace.com]
- 12. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azelastine potentiates antiasthmatic dexamethasone effect on a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azelastine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine is a second-generation antihistamine recognized for its potent and selective antagonism of the histamine H1-receptor.[1][2][3][4] Beyond its primary mechanism, azelastine exhibits a broader pharmacological profile that includes mast cell stabilization, and anti-inflammatory effects by inhibiting the release of various mediators such as leukotrienes and cytokines.[1][2][5][6] This multifaceted activity makes azelastine a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of allergic and inflammatory pathways, as well as for its recently discovered antiviral properties. These application notes provide a comprehensive overview of azelastine's utility in HTS, complete with detailed protocols and data presentation.
Mechanism of Action and Signaling Pathways
Azelastine primarily exerts its effects by competitively binding to the H1-receptor, a G-protein coupled receptor (GPCR). This action blocks the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C, subsequent increase in inositol triphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium. Additionally, azelastine has been shown to stabilize mast cells, thereby preventing the degranulation and release of histamine and other pro-inflammatory mediators.[2][5][6] More recently, azelastine has been identified as an inhibitor of SARS-CoV-2 entry by binding to the ACE2 receptor.[7]
Signaling Pathway of Azelastine's Antihistaminic and Anti-inflammatory Action
Caption: Azelastine's dual mechanism of action.
Applications in High-Throughput Screening
Azelastine can be utilized in various HTS applications, including:
-
Primary Screens: As a positive control for H1-receptor antagonist assays.
-
Secondary Screens: To characterize the specificity of hits from primary screens and to identify compounds with dual-action mechanisms (e.g., antihistaminic and mast cell stabilizing).
-
Assay Development: To validate and optimize new HTS assays for allergic and inflammatory targets.
-
Drug Repurposing Screens: As a reference compound in screens for novel antiviral or anti-inflammatory activities.
Quantitative Data Summary
The following tables summarize key quantitative data for azelastine, providing a reference for its potency and activity in various assays.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (TNF-alpha release, Ag-induced) | RBL-2H3 (rat mast cell) | 25.7 µM | [3] |
| IC50 (TNF-alpha release, ionomycin-induced) | RBL-2H3 (rat mast cell) | 1.66 µM | [3] |
| EC50 (SARS-CoV-2 inhibition) | Vero E6 cells | ~6 µM | [8][9] |
| EC50 (SARS-CoV-2 inhibition) | Vero-TMPRSS2/ACE2 cells | 2.2 - 6.5 µM | [10][11][12] |
| EC50 (Pseudovirus entry inhibition) | ACE2h cells | 3.834 µM | [7] |
| KD (Azelastine-ACE2 binding) | Surface Plasmon Resonance | 2.58 x 10⁻⁷ M | [7] |
| CC50 (Cytotoxicity) | ACE2h cells | 84.140 µM | [7] |
Table 1: In Vitro Potency and Binding Affinity of Azelastine.
Experimental Protocols
H1-Receptor Antagonist Calcium Mobilization Assay (HTS Format)
This protocol describes a cell-based assay to screen for H1-receptor antagonists by measuring changes in intracellular calcium.
Experimental Workflow
Caption: HTS workflow for H1-receptor antagonist screening.
Materials:
-
CHO-K1 cells stably expressing the human H1-receptor
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator
-
Probenecid
-
Histamine (agonist)
-
Azelastine hydrochloride (positive control)
-
384-well black, clear-bottom assay plates
Methodology:
-
Cell Plating: Seed CHO-K1-H1R cells into 384-well plates at a density of 20,000 cells/well in culture medium and incubate overnight.
-
Dye Loading: Wash the cells with assay medium. Add Fluo-4 AM loading buffer containing probenecid and incubate for 1 hour at 37°C.
-
Compound Addition: Add test compounds and azelastine at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add histamine to all wells to a final concentration equal to its EC80. Measure the fluorescence signal before and after agonist addition.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the controls. Calculate IC50 values using a non-linear regression curve fit.
Mast Cell Stabilization Assay (HTS Format)
This protocol outlines an assay to identify compounds that inhibit the release of beta-hexosaminidase (a marker of degranulation) from mast cells.
Experimental Workflow
Caption: Mast cell degranulation assay workflow.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia)
-
Anti-DNP IgE
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
Azelastine hydrochloride (positive control)
-
96-well V-bottom plates
Methodology:
-
Cell Sensitization: Seed RBL-2H3 cells and sensitize with anti-DNP IgE overnight.
-
Compound Treatment: Wash and resuspend cells in Tyrode's buffer. Add test compounds and azelastine to the cells and incubate.
-
Degranulation Induction: Add DNP-HSA to induce degranulation and incubate.
-
Enzyme Assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the beta-hexosaminidase substrate and incubate. Add a stop solution.
-
Data Analysis: Read the absorbance at 405 nm. Calculate the percentage of inhibition of degranulation.
In Vitro SARS-CoV-2 Infection Assay (HTS Adaptable)
This protocol is based on published studies and adapted for a higher-throughput format to screen for inhibitors of SARS-CoV-2 infection.[10][11]
Experimental Workflow
Caption: Workflow for an in vitro SARS-CoV-2 infection assay.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock
-
Cell culture medium
-
Azelastine hydrochloride (positive control)
-
96- or 384-well plates
-
RNA extraction kit
-
RT-qPCR or ddPCR reagents and instrument
Methodology:
-
Cell Plating: Seed Vero E6 cells in 96- or 384-well plates and grow to approximately 90% confluency.[10]
-
Compound Addition: Add serial dilutions of test compounds and azelastine to the cells.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (e.g., MOI of 0.01).[10]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[11]
-
Viral Load Quantification: Extract RNA from the cell culture supernatant. Quantify viral genomes using RT-qPCR or droplet digital PCR.[8][9][10][12]
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 values.
Conclusion
Azelastine's well-characterized pharmacology and diverse mechanisms of action make it an invaluable tool for HTS applications in drug discovery. The protocols provided herein offer robust starting points for researchers to screen for and characterize novel compounds targeting allergic, inflammatory, and viral pathways. The quantitative data supplied serves as a benchmark for assay performance and hit validation.
References
- 1. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. selleckchem.com [selleckchem.com]
- 4. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
- 11. The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Azelastine for the Investigation of Inflammatory Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azelastine is a second-generation antihistamine, primarily known for its potent and selective H1-receptor antagonist activity.[1][2] Beyond this primary function, azelastine exhibits a broad spectrum of anti-inflammatory and immunomodulatory effects, making it a valuable tool for investigating allergic and inflammatory signaling pathways.[3][4] Its multifaceted mechanism of action includes the stabilization of mast cells, inhibition of various inflammatory mediators, and modulation of key intracellular signaling cascades.[5][6][7] These properties allow for its application in studies of allergic rhinitis, asthma, conjunctivitis, and other inflammatory conditions.[2][4][8]
These application notes provide an overview of azelastine's mechanisms, quantitative data on its effects, and detailed protocols for its use in in vitro and in vivo models of inflammation.
Mechanism of Action in Inflammatory Signaling
Azelastine's anti-inflammatory effects are attributed to several distinct but interconnected mechanisms:
-
H1-Receptor Antagonism: As its primary function, azelastine competitively blocks histamine H1 receptors, mitigating immediate hypersensitivity symptoms like itching and vasodilation.[1][2]
-
Mast Cell Stabilization: Azelastine inhibits the degranulation of mast cells upon antigen stimulation.[4][5] This prevents the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized lipid mediators (leukotrienes) and cytokines.[4][9] This stabilization is potentially mediated by blocking calcium channels involved in the degranulation process.[9]
-
Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the production and/or release of a wide array of pro-inflammatory molecules, including:
-
Modulation of Intracellular Signaling Pathways: Azelastine directly influences key signaling pathways that regulate inflammatory gene expression:
-
NF-κB Pathway: Azelastine inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for numerous pro-inflammatory cytokines and enzymes.[10][13] This is achieved by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby blocking NF-κB's translocation to the nucleus.[14]
-
JNK Pathway: In microglial cells, azelastine has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of c-Jun N-terminal kinase (JNK), another important pathway in the inflammatory response.[14]
-
-
Downregulation of Adhesion Molecules: Azelastine can downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the recruitment and migration of inflammatory cells like eosinophils to the site of inflammation.[1][15]
Data Presentation: Quantitative Effects of Azelastine
The following tables summarize the quantitative effects of azelastine on various inflammatory markers and processes as reported in scientific literature.
Table 1: In Vitro Inhibition of Cytokine Secretion by Azelastine
| Cell Type | Stimulus | Cytokine | Azelastine Concentration | Percent Inhibition | Citation |
|---|---|---|---|---|---|
| Human Mast Cells (hCBMC) | anti-IgE | TNF-α | 6 µM | 80% | [10] |
| Human Mast Cells (hCBMC) | anti-IgE | IL-6 | 24 µM | 83% | [10] |
| Human Mast Cells (hCBMC) | anti-IgE | IL-8 | 60 µM | 99% | [10] |
| Murine Dendritic Cells | LPS | TNF-α | 10 µM | ~50% | [12] |
| Murine Dendritic Cells | LPS | IL-12 | 10 µM | ~70% | [12] |
| Human PBL | Concanavalin A | IL-2, IL-3, IL-4 | 0.5 - 1.0 µg/mL | Strong Suppression |[11] |
Table 2: In Vivo and Clinical Effects of Azelastine on Inflammatory Markers
| Model/Patient Population | Marker | Treatment | Results | Citation |
|---|---|---|---|---|
| Patients with Nasal Polyps | Myeloperoxidase (MPO) | 0.14 mg/nostril, twice daily for 25 weeks | Decrease from 2724 ng/mL to 1610 ng/mL | [16] |
| Patients with Nasal Polyps | Eosinophil Cationic Protein (ECP) | 0.14 mg/nostril, twice daily for 25 weeks | Decrease from 458 ng/mL to 264 ng/mL | [16] |
| Patients with Nasal Polyps | Tryptase | 0.14 mg/nostril, twice daily for 25 weeks | Decrease from 37.9 ng/mL to 22.4 ng/mL | [16] |
| Asthmatic Patients | IL-4 mRNA expressing cells | Oral azelastine for 3 months | Significant Decrease (p < 0.05) | [8] |
| Asthmatic Patients | IL-5 mRNA expressing cells | Oral azelastine for 3 months | Significant Decrease (p < 0.01) |[8] |
Visualizations: Signaling Pathways and Workflows
Caption: Azelastine's multi-target mechanism of action.
Caption: Azelastine inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for azelastine studies.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Release from Human Mast Cells
This protocol is adapted from studies investigating azelastine's effect on IgE-mediated mast cell degranulation.[9][10]
1.1. Materials:
-
Human Cord Blood-Derived Mast Cells (hCBMC) or a suitable mast cell line (e.g., LAD2).
-
Cell culture medium (e.g., StemPro-34 with appropriate supplements).
-
Human IgE.
-
Azelastine Hydrochloride (stock solution in DMSO or PBS).
-
Anti-Human IgE antibody.
-
PBS (Phosphate-Buffered Saline).
-
ELISA kits for TNF-α, IL-6, and IL-8.
1.2. Procedure:
-
Cell Culture: Culture hCBMC according to established protocols.
-
Sensitization: Sensitize the mast cells by incubating them with human IgE (e.g., 1 µg/mL) for 24 hours.
-
Washing: After sensitization, wash the cells twice with PBS to remove unbound IgE. Resuspend cells in a suitable buffer (e.g., Tyrode's buffer).
-
Azelastine Pre-treatment: Aliquot the cells into a 96-well plate. Pre-treat the cells by adding various concentrations of azelastine (e.g., 0.1 µM to 100 µM) for 5-15 minutes at 37°C. Include a vehicle control (the same concentration of DMSO or PBS used for the stock solution).[10]
-
Stimulation: Induce degranulation by adding anti-IgE antibody (e.g., 1 µg/mL) to the wells. Incubate for 6-24 hours at 37°C.[10]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each azelastine concentration relative to the stimulated vehicle control.
Protocol 2: Analysis of NF-κB and JNK Pathway Inhibition in Microglia
This protocol is based on investigating azelastine's effects on LPS-induced inflammation in BV2 microglial cells.[14]
2.1. Materials:
-
BV2 microglial cell line.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Azelastine Hydrochloride.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Nuclear/Cytosolic Extraction Kit.
-
BCA Protein Assay Kit.
2.2. Procedure:
-
Cell Seeding: Seed BV2 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with desired concentrations of azelastine (e.g., 1 µM, 5 µM, 10 µM) for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for the appropriate time (e.g., 30 minutes for p-JNK/p-IκBα analysis; 1 hour for nuclear translocation).
-
Protein Extraction:
-
For Whole-Cell Lysates (p-JNK, p-IκBα): Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For Nuclear/Cytosolic Fractions (NF-κB p65): Use a commercial kit to separate cytosolic and nuclear fractions according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use β-actin as a loading control for whole-cell and cytosolic lysates, and Lamin B1 for nuclear lysates.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels and compare treated samples to the LPS-only control.
Protocol 3: In Vivo Murine Model of Allergic Asthma
This protocol provides a framework for evaluating azelastine's efficacy in an ovalbumin (OVA)-induced asthma model.[17]
3.1. Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (Alum).
-
Azelastine Hydrochloride for intranasal administration.
-
Dexamethasone (as a positive control).
-
Sterile PBS.
3.2. Procedure:
-
Sensitization (Days 0 and 14):
-
Sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of Alum in a total volume of 200 µL PBS.
-
-
Challenge (Days 24, 25, 26):
-
Challenge the mice by intranasal (i.n.) administration of 50 µg OVA in 50 µL PBS under light anesthesia.
-
-
Treatment (Concurrent with Challenge):
-
Administer treatments intranasally 1 hour before each OVA challenge.
-
Group 1 (Vehicle Control): Administer PBS.
-
Group 2 (Azelastine): Administer azelastine at a clinically relevant dose (e.g., 0.5 mg/kg).[17]
-
Group 3 (Positive Control): Administer an optimal dose of dexamethasone (e.g., 1 mg/kg).
-
Include a non-sensitized, non-challenged "Naïve" group.
-
-
Sample Collection (Day 28):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by flushing the lungs with ice-cold PBS. Collect the BAL fluid (BALF).
-
Lung Tissue: Perfuse the lungs and collect them for histology or gene expression analysis.
-
-
Analysis:
-
Cell Counts: Centrifuge the BALF, resuspend the cell pellet, and perform total and differential cell counts (eosinophils, neutrophils, etc.) using cytospin preparations stained with Diff-Quik.
-
Histology: Fix lung tissue in formalin, embed in paraffin, and stain with H&E (for inflammation) and PAS (for mucus production).
-
Gene Expression: Extract RNA from lung tissue and perform RT-qPCR to analyze the expression of inflammatory genes such as Il4, Il5, and Muc5ac.[17]
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 3. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. [The effect of azelastine on bronchial mucosa in bronchial asthma--suppression of cytokine mRNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unique immunomodulatory effects of azelastine on dendritic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. rhinologyjournal.com [rhinologyjournal.com]
- 16. Azelastine reduces mediators of inflammation in patients with nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azelastine potentiates antiasthmatic dexamethasone effect on a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Azelastine Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of azelastine in solution.
Frequently Asked Questions (FAQs)
Q1: My azelastine solution is showing signs of degradation. What are the most common causes?
A1: Azelastine hydrochloride in solution is susceptible to degradation under several conditions. The most significant factors leading to instability are exposure to alkaline pH, oxidative conditions, and light.[1][2][3] While some studies indicate thermal stability, others show degradation at elevated temperatures, suggesting that temperature can also be a contributing factor, especially in the presence of other stressors.[4][5][6]
Q2: At what pH is azelastine most stable?
A2: Azelastine is more stable in acidic to neutral pH. Significant degradation is observed under alkaline hydrolytic conditions.[1][2] For experimental purposes, maintaining a pH in the acidic range, for instance around pH 3.5 to 5, is advisable to minimize hydrolysis.[1][7]
Q3: Is azelastine sensitive to light? What precautions should I take?
A3: Yes, azelastine is labile under photolytic conditions.[1][2][5] To prevent photodegradation, always store azelastine solutions in amber or light-resistant containers and minimize exposure to direct sunlight or strong artificial light during experiments.
Q4: I suspect my solution has degraded. How can I confirm this and identify the degradation products?
A4: The most reliable way to confirm degradation and identify byproducts is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1][2][7] These techniques can separate azelastine from its degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can then be used to characterize the chemical structure of these impurities.[2]
Q5: Can excipients in my formulation affect azelastine stability?
A5: Yes, excipients can interact with azelastine and affect its stability, particularly under stress conditions like high temperature and humidity.[5] It is crucial to conduct compatibility studies with all excipients in your formulation.
Q6: What are the known degradation products of azelastine?
A6: Forced degradation studies have identified at least six degradation products of azelastine.[1][2] These are typically formed through oxidation, hydrolysis, and photolytic reactions. Characterization of these products is often achieved using techniques like LC-Q/TOF-MS.[2]
Data Summary: Forced Degradation Studies
The following table summarizes the typical degradation of azelastine under various stress conditions as outlined in forced degradation studies. The extent of degradation can vary based on the exact experimental conditions (e.g., concentration, duration of exposure, and temperature).
| Stress Condition | Reagent/Details | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.5 M HCl at 70°C | Extensive degradation observed.[8] | [8] |
| 5 M HCl at 80°C for 5h | Reported as stable in one study. | [3][6] | |
| Alkaline Hydrolysis | 0.1 M - 0.5 M NaOH | Significant to extensive degradation.[1][8][9] | [1][8][9] |
| 5 M NaOH at 80°C for 5h | Reported as stable in one study. | [3][6] | |
| Oxidative | 30% H₂O₂ at 80°C | Significant degradation.[1][3][8] | [1][3][8] |
| Photolytic | UV/VIS light | Significant degradation.[1][5] | [1][5] |
| Thermal | 70°C | Stable in some studies, while others report degradation, especially in the presence of certain excipients or at specific pH values.[4][5] | [4][5] |
Note: The conflicting reports on acidic, alkaline, and thermal stability may be due to differences in experimental conditions such as the duration of the study, the concentration of the stressor, and the analytical method used.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Azelastine
This protocol provides a general framework for the analysis of azelastine and its degradation products.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 100 x 4.6 mm, 2.6 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.04 M phosphate buffer at pH 3.5) in a ratio of approximately 32:68 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve azelastine hydrochloride reference standard in the mobile phase to prepare a stock solution.
-
Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 0.2 - 20.0 µg/mL).[7]
-
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Dissolve azelastine in 0.1 M HCl and heat. Neutralize with 0.1 M NaOH before dilution with the mobile phase.
-
Alkaline Hydrolysis: Dissolve azelastine in 0.1 M NaOH and heat. Neutralize with 0.1 M HCl before dilution with the mobile phase.
-
Oxidative Degradation: Dissolve azelastine in a solution of hydrogen peroxide (e.g., 30%) and heat. Dilute with the mobile phase.
-
Photodegradation: Expose a solution of azelastine to UV light (e.g., in a photostability chamber).
-
Thermal Degradation: Store an azelastine solution at an elevated temperature (e.g., 70°C).
-
-
Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent azelastine peak.
-
Visualizations
Azelastine Degradation Pathways
Caption: Major stress factors leading to the degradation of azelastine.
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. academic.oup.com [academic.oup.com]
- 10. ijsdr.org [ijsdr.org]
Azelastine Cell Viability Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing azelastine concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for azelastine in a cell viability assay?
A1: The optimal concentration of azelastine is highly dependent on the cell type and the endpoint being measured. Based on published data, a broad range of 1 µM to 100 µM is a reasonable starting point for screening. For sensitive cell lines, such as mast cells, lower concentrations may be effective, while some cancer cell lines may require higher concentrations to observe a cytotoxic effect.[1][2][3] A dose-response experiment with serial dilutions is crucial to determine the optimal range for your specific cell line.
Q2: How should I prepare an azelastine stock solution for cell culture experiments?
A2: Azelastine hydrochloride is soluble in DMSO.[4] To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the powder in fresh, anhydrous DMSO. For final working concentrations in your assay, the stock solution should be diluted in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture wells is non-toxic to your cells, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration as your highest azelastine dose) in your experimental setup.
Q3: What is the typical incubation time for azelastine in a cell viability assay?
A3: Incubation times can vary significantly, ranging from a few hours to 72 hours or more. Many studies assessing cytotoxicity or apoptosis with azelastine use incubation periods of 48 to 72 hours.[4][5] However, shorter incubation times may be sufficient for observing effects on signaling pathways or mediator release. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the ideal incubation period for your experimental goals.
Q4: Which cell viability assay is most appropriate for use with azelastine?
A4: The most suitable assay depends on the specific research question.
-
MTT/WST-1/XTT Assays: These colorimetric assays measure metabolic activity and are widely used to assess cytotoxicity and cell proliferation. They are a good starting point for determining the general effect of azelastine on cell viability.[2][3]
-
Annexin V/PI Staining: This flow cytometry-based method is ideal for specifically investigating if azelastine induces apoptosis or necrosis.
-
Caspase Activity Assays: These luminescent or fluorescent assays can confirm the involvement of specific caspases if apoptosis is the suspected mechanism of cell death.[3]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating membrane disruption and cytotoxicity.
Quantitative Data Summary
The following table summarizes the effective concentrations of azelastine observed in various cell lines and experimental contexts. This data can serve as a guide for designing your experiments.
| Cell Line/Model | Assay/Effect Measured | Incubation Time | Effective Concentration (IC50/EC50) |
| HeLa (Cervical Cancer) | MTT Assay (Viability) | 48 hours | ~45 µM |
| HT29, DLD1, HCT116 (Colorectal Cancer) | WST-1 Assay (Viability) | Up to 72 hours | Significant inhibition at 10-20 µM |
| Vero E6 | Anti-SARS-CoV-2 Activity | 48 hours | EC50: 2.2 - 6.5 µM |
| MC9 (Mast Cell Line) | Inhibition of Histamine Release | Not Specified | IC50: ~1.4 µM |
| MC9 (Mast Cell Line) | Inhibition of Na+:H+ Exchange | Not Specified | IC50: ~7.7 µM |
| Rat Peritoneal Mast Cells | Inhibition of Histamine Release | 10 minutes | IC50: 4.8 µM |
| Rabbit Leukocytes | Inhibition of Histamine Release | 10 minutes | IC50: 4.5 µM |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are context-dependent and can vary based on experimental conditions.
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of azelastine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Azelastine Hydrochloride
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of azelastine in cell culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the azelastine dilutions to the respective wells.
-
Include "cells only" (untreated) and "vehicle control" (cells with the highest concentration of DMSO) wells. A "medium only" blank control is also recommended.
-
Incubate the plate for your desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals (for adherent cells) or centrifuge the plate (for suspension cells) and then remove the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated or vehicle control after subtracting the blank absorbance.
-
Troubleshooting Guide
Q5: My azelastine is precipitating in the cell culture medium. What should I do?
A5: Precipitation can occur if the solubility limit of azelastine is exceeded in the aqueous medium or if the DMSO concentration is too high upon final dilution.
-
Check Stock Concentration: Ensure your DMSO stock is not supersaturated. Azelastine hydrochloride is highly soluble in DMSO (e.g., 76 mg/mL).[3]
-
Lower Final Concentration: If precipitation occurs in the final working solution, you may need to lower the highest concentration in your dose-response curve.
-
Gentle Warming and Vortexing: When diluting the DMSO stock into the medium, warm the medium to 37°C and vortex gently during addition to aid dissolution. Do not store the final aqueous solutions for long periods.
Q6: My cell viability results are highly variable between replicate wells. What are the common causes?
A6: High variability can undermine the reliability of your results. Consider the following:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting steps.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions and adding small volumes.
-
Edge Effect: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate. Visual inspection under a microscope can be helpful.
Q7: The viability of my vehicle control (DMSO) is significantly lower than my untreated control. How can I address this?
A7: This indicates that the concentration of DMSO is toxic to your cells.
-
Reduce DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be less than 0.5%, and for some sensitive cell lines, it may need to be even lower (e.g., <0.1%).
-
Re-evaluate Stock Concentration: You may need to prepare a lower concentration DMSO stock of azelastine to achieve a non-toxic final DMSO concentration in your highest dose.
-
Cell Line Sensitivity Test: Perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Visualizations
References
- 1. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic drug azelastine suppresses colon tumorigenesis by directly targeting ARF1 to inhibit IQGAP1-ERK-Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
improving the delivery of azelastine in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with azelastine in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of azelastine in animal experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Improper administration technique: Inconsistent volume or placement of intranasal dose. | - Ensure proper training on the administration technique for the specific animal model. - Use calibrated micropipettes for accurate dosing. - For intranasal delivery, ensure the tip of the delivery device reaches the appropriate nasal cavity region without causing injury. |
| Formulation instability: Azelastine may precipitate out of solution. | - Visually inspect the formulation for any precipitates before each use. - Ensure the formulation is stored at the recommended temperature and protected from light. - Consider using a formulation with stabilizing excipients. | |
| Physiological differences between animals: Variations in metabolism or nasal mucociliary clearance. | - Ensure animals are of a similar age and weight. - Acclimatize animals to the experimental conditions to reduce stress-related physiological changes. - Consider using a larger sample size to account for inter-individual variability. | |
| Low bioavailability of azelastine. | Poor aqueous solubility of azelastine hydrochloride. | - Utilize a formulation with solubility-enhancing excipients such as surfactants, co-solvents, or complexing agents.[1][2] - Consider novel formulations like nanosuspensions, which have been shown to increase dissolution and diffusion by two-fold.[1][2] |
| Rapid clearance from the nasal cavity. | - Formulations with mucoadhesive properties can increase residence time in the nasal cavity. | |
| First-pass metabolism: Significant metabolism of azelastine in the liver after absorption. | - The intranasal route helps to bypass a significant portion of first-pass metabolism compared to oral administration.[3][4] However, some systemic absorption and subsequent metabolism are expected.[2] | |
| Unexpected sedative effects in animals. | Systemic absorption of azelastine. | - While azelastine is a second-generation antihistamine with reduced central nervous system effects compared to first-generation drugs, high systemic exposure can still lead to sedation.[5] - Optimize the formulation and administration technique to maximize local delivery in the nasal cavity and minimize systemic absorption. |
| Nasal irritation or inflammation observed in study animals. | Excipients in the formulation: Some solubilizing agents or preservatives may cause local irritation. | - Review the composition of the vehicle/control formulation. - Conduct a pilot study to assess the tolerability of the formulation in a small group of animals. - Long-term studies in rats and dogs have shown that commercially available azelastine nasal spray did not cause inflammatory or atrophic changes in the nasal mucosa.[6] |
Frequently Asked Questions (FAQs)
Formulation & Delivery
-
Q1: What is the recommended route of administration for azelastine in animal models of allergic rhinitis?
-
Q2: How can I improve the solubility of azelastine hydrochloride for my formulation?
-
A2: Azelastine hydrochloride has poor water solubility.[2] To improve this, you can use excipients such as surfactants (e.g., Tween-80), co-solvents (e.g., ethanol, propylene glycol), or complexing agents (e.g., β-cyclodextrin).[2] Another approach is to develop a nanosuspension of azelastine.[1][2]
-
-
Q3: Are there any ready-to-use azelastine formulations suitable for animal studies?
-
A3: Commercially available azelastine nasal sprays have been used in animal studies.[6] However, the concentration and excipients may need to be considered for your specific experimental design.
-
Pharmacokinetics & Bioavailability
-
Q4: What is the systemic bioavailability of intranasally administered azelastine?
-
A4: The systemic bioavailability of azelastine after intranasal administration is approximately 40%.[2]
-
-
Q5: What are the key pharmacokinetic parameters of azelastine in common animal models?
-
A5: The pharmacokinetics of azelastine can vary between species. Please refer to the tables below for a summary of available data.
-
-
Q6: Does azelastine have any active metabolites?
-
A6: Yes, desmethylazelastine is the major active metabolite of azelastine.[3] It is important to measure the concentrations of both azelastine and desmethylazelastine in pharmacokinetic studies.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Azelastine in Beagle Dogs
| Parameter | Oral Administration (Aqueous Solution) | Oral Administration (Tablet) | Intravenous Administration |
| Absolute Bioavailability | 16.6 ± 2.5% | 19.6 ± 0.4% | N/A |
| Absorption Half-life | 48.1 ± 10.2 min | 58.4 ± 21.8 min | N/A |
| Lag Time for Absorption | 18.2 ± 2.1 min | 40.9 ± 10.8 min | N/A |
| Distribution Half-life | N/A | N/A | 17.5 ± 5.0 min |
| Elimination Half-life | N/A | N/A | 160 ± 14 min |
| Data from a study in beagle dogs.[4] |
Table 2: Pharmacokinetic Parameters of Azelastine and Desmethylazelastine in Guinea Pigs (1 mg/kg dose)
| Parameter | Azelastine (IV) | Azelastine (PO) | Desmethylazelastine (from IV Azelastine) | Desmethylazelastine (from PO Azelastine) |
| Oral Bioavailability | N/A | 0.19 | N/A | N/A |
| Lung/Blood Concentration Ratio | 14.2 - 20.1 | 14.2 - 20.1 | 96.7 - 140.3 | 96.7 - 140.3 |
| Data from a study in guinea pigs.[3][8] |
Experimental Protocols
Protocol 1: Induction of Allergic Rhinitis and Azelastine Treatment in Guinea Pigs
This protocol is based on a study investigating the in vivo effects of azelastine on nasal allergic responses.[7]
-
Sensitization:
-
Sensitize male guinea pigs by intraperitoneal injection of ovalbumin.
-
-
Azelastine Pre-treatment:
-
Administer azelastine solution or vehicle control intranasally to the sensitized guinea pigs.
-
-
Antigen Challenge:
-
After the pre-treatment period, topically administer ovalbumin into the nasal cavity to induce an allergic response.
-
-
Sample Collection and Analysis:
-
Collect nasal lavage fluid at specified time points after the antigen challenge.
-
Measure the concentrations of histamine and leukotriene C4 (LTC4) in the nasal lavage fluid.
-
Assess nasal vascular permeability.
-
Protocol 2: Preparation of Azelastine Nanosuspension
This protocol is adapted from a study that developed an azelastine nanosuspension to improve its bioavailability.[1][2]
-
Preparation of Organic Phase:
-
Dissolve azelastine and chondroitin in ethanol.
-
-
Preparation of Aqueous Phase:
-
Dissolve Tween-80 and β-cyclodextrin in water.
-
-
Nanosuspension Formation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Continue stirring for a specified period to allow for the formation of the nanosuspension.
-
-
Characterization:
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Perform in vitro release and diffusion studies.
-
Visualizations
Caption: Azelastine's mechanism of action in allergic rhinitis.
References
- 1. Developing Nanosuspension Loaded with Azelastine for Potential Nasal Drug Delivery: Determination of Proinflammatory Interleukin IL-4 mRNA Expression and Industrial Scale-Up Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics of azelastine and its active metabolite, desmethylazelastine, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and biopharmaceutical studies on azelastine hydrochloride in beagle dogs by quantitative selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of azelastine hydrochloride, a novel anti-allergic drug, on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental studies on acute and chronic action of azelastine on nasal mucosa in guinea pigs, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of azelastine on nasal allergic responses in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and pharmacokinetic studies with azelastine in the guinea pig: evidence for preferential distribution into the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing conflicting results in azelastine research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and conflicting findings in azelastine research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing variable efficacy of azelastine in our allergic rhinitis models, particularly concerning nasal congestion. Why might our results differ from published studies?
A1: Discrepancies in the efficacy of azelastine, especially its effect on nasal congestion, are a known issue in the literature. Several factors can contribute to this variability. Some studies have shown that azelastine can reduce the nasal congestion of allergic rhinitis, a feature that distinguishes it from some oral antihistamines[1]. However, comparisons with intranasal corticosteroids have yielded varying results[1].
Troubleshooting Checklist:
-
Review Your Model: Ensure your animal model or clinical trial design is appropriate for assessing nasal congestion. The method of inducing allergic rhinitis and the species/strain used can significantly impact outcomes.
-
Dosage and Administration: Verify the dosage and route of administration. Azelastine nasal spray has shown dose-dependent effects[2]. For instance, a dosage of one spray per nostril twice daily has been found to be effective with a better tolerability profile compared to two sprays[2].
-
Outcome Measures: The parameters used to measure nasal congestion (e.g., rhinomanometry, symptom scores) should be consistent and validated. Different scoring systems, like the Total Nasal Symptom Score (TNSS), can yield different results[2][3].
-
Comparator Drugs: The choice of comparator drug is crucial. Some studies show azelastine to be as effective as oral antihistamines like cetirizine, while others show superiority, particularly in reducing nasal stuffiness and rhinorrhea[2][4]. When compared to intranasal corticosteroids, results can be inconsistent[1].
Data Summary: Azelastine vs. Comparators in Allergic Rhinitis
| Comparison | Key Finding | Study Reference |
| Azelastine vs. Placebo | Azelastine is consistently more effective than placebo in reducing total and major symptom complexes of allergic rhinitis.[1][5] | Multiple studies |
| Azelastine vs. Oral Antihistamines (Cetirizine, Loratadine) | Some studies show comparable efficacy in overall symptom reduction[1][6]. Others indicate azelastine is superior in improving the Total Nasal Symptom Score (TNSS) and particularly nasal congestion.[2] A meta-analysis found a trend favoring azelastine over oral antihistamines as monotherapy.[5] | Sher and Sacks 2006[2], Anonymous 2001[2] |
| Azelastine vs. Intranasal Corticosteroids (Budesonide, Beclomethasone) | Results are varied. Some studies suggest comparable efficacy, while others show corticosteroids to be more effective for nasal congestion.[1] | Multiple studies |
| Azelastine vs. Levocabastine (Intranasal Antihistamine) | Azelastine nasal spray has been shown to be statistically superior to topical intranasal levocabastine in reducing nasal symptoms.[2][7] | Falser et al. 2001[2] |
Experimental Protocol: Assessment of Nasal Symptoms in a Clinical Trial
This protocol is a generalized example based on methodologies described in the literature[3][4].
-
Patient Recruitment: Recruit patients with a documented history of moderate-to-severe seasonal allergic rhinitis.
-
Washout Period: Institute a 1- to 2-week washout period for any existing anti-allergic medications[6].
-
Randomization: Randomly assign patients to treatment groups (e.g., azelastine nasal spray, placebo, comparator drug).
-
Treatment Administration: Administer treatment for a predefined period (e.g., 14 days). A common dosage for azelastine nasal spray is 1-2 sprays per nostril twice daily[2][6].
-
Symptom Scoring: Patients record the severity of individual symptoms (e.g., runny nose, sneezing, itchy nose, nasal congestion) daily using a validated scale, such as a Visual Analogue Scale (VAS) or a 4-point categorical scale.
-
Primary Efficacy Variable: The primary outcome is often the change from baseline in the Total Nasal Symptom Score (TNSS), which is the sum of the individual symptom scores[2][3].
-
Data Analysis: Analyze the change in TNSS from baseline to the end of the treatment period between the different groups using appropriate statistical methods.
Logical Relationship: Factors Influencing Azelastine Efficacy Outcomes
Caption: Factors contributing to conflicting efficacy results in azelastine research.
Q2: We are investigating the anti-inflammatory properties of azelastine, but our in vitro results on cytokine inhibition are inconsistent. What could be the cause?
A2: Azelastine exhibits a complex mechanism of action that extends beyond its H1-receptor antagonism to include anti-inflammatory effects[8]. These effects involve the inhibition of various mediators like leukotrienes and cytokines (e.g., IL-1β, IL-4, IL-6, IL-8, TNF-α) and mast cell stabilization[2][8]. The inconsistency in your results could stem from the specific cell types, stimuli, and assay conditions used.
Troubleshooting Checklist:
-
Cell Type: The type of cell used (e.g., mast cells, epithelial cells, immune cells) will influence the inflammatory response and the effect of azelastine.
-
Stimulus: The nature and concentration of the inflammatory stimulus (e.g., antigen, mitogen, another cytokine) are critical. Azelastine's inhibitory effects can be stimulus-dependent.
-
Azelastine Concentration: Ensure you are using a clinically relevant concentration range. The inhibitory effects on mediator release are dose-dependent.
-
Timing of Treatment: The timing of azelastine application (pre-treatment, co-treatment, or post-treatment relative to the stimulus) can significantly alter the outcome.
-
Assay Sensitivity: Verify the sensitivity and specificity of your cytokine detection method (e.g., ELISA, multiplex assay).
Signaling Pathway: Azelastine's Multi-faceted Mechanism of Action
Caption: Azelastine's multiple mechanisms of action in the allergic response.
Experimental Protocol: In Vitro Mast Cell Degranulation Assay
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitization: Sensitize the cells with anti-DNP IgE overnight.
-
Azelastine Pre-treatment: Pre-incubate the sensitized cells with varying concentrations of azelastine for a specified time (e.g., 30 minutes).
-
Stimulation: Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin).
-
Quantify Degranulation: Measure the release of β-hexosaminidase into the supernatant as an indicator of degranulation.
-
Mediator Release Analysis: Collect the supernatant to quantify the release of histamine, leukotrienes, and cytokines using ELISA or other immunoassays.
-
Data Analysis: Calculate the percentage inhibition of mediator release at each azelastine concentration compared to the control (stimulated cells without azelastine).
Q3: There are emerging and sometimes conflicting reports on the antiviral activity of azelastine, particularly against SARS-CoV-2. How should we interpret these findings?
A3: The investigation into azelastine's antiviral properties is a relatively new and evolving field. Initial in vitro studies and some clinical trials have suggested that azelastine may inhibit SARS-CoV-2 infection and reduce viral load[9][10][11]. However, the precise mechanism is not yet fully understood, and the clinical significance is still under investigation, leading to potentially conflicting interpretations.
Potential Mechanisms of Antiviral Action (Hypothesized):
-
Inhibition of Viral Replication: Some research suggests azelastine may interfere with viral replication by modulating lipid processing pathways, which are crucial for the virus[9].
-
Interaction with Viral Proteins: Computational studies have predicted that azelastine may interact with the main protease (Mpro or 3CLpro) of SARS-CoV-2, potentially inhibiting its activity[10].
-
ACE2 Receptor Interference: Another hypothesis is that azelastine might interfere with the ACE2 receptor, the primary entry point for SARS-CoV-2 into human cells[12].
Data Summary: Azelastine in SARS-CoV-2 Research
| Study Type | Key Finding | Study Reference |
| In Vitro | Azelastine inhibits SARS-CoV-2 propagation in human cell cultures.[9] | Multiple studies |
| Computational | Azelastine is predicted to interact with the main protease (Mpro) of SARS-CoV-2.[10] | Ghahremanpour et al. 2020, Jain and Mujwar 2020, Odhar et al. 2020 |
| Phase 2 Clinical Trial | Azelastine nasal spray significantly reduced the incidence of PCR-confirmed SARS-CoV-2 infection compared to placebo.[13] It also showed a greater reduction in viral load over 11 days compared to placebo.[11] | Multiple studies |
Experimental Workflow: Investigating Antiviral Effects of Azelastine
Caption: A typical experimental workflow for evaluating the antiviral properties of a drug like azelastine.
Considerations for Future Research:
-
Variant Specificity: The effectiveness of azelastine may vary against different SARS-CoV-2 variants.
-
Clinical Endpoints: Future clinical trials should focus on robust clinical endpoints, such as the prevention of severe disease, hospitalization, and long-term sequelae (Long COVID).
-
Combination Therapy: Investigating azelastine in combination with other antiviral agents could be a promising avenue.
This technical support center provides a framework for understanding and addressing the conflicting results in azelastine research. By carefully considering experimental design, methodologies, and the multi-faceted nature of this compound, researchers can better interpret their findings and contribute to a clearer understanding of its therapeutic potential.
References
- 1. Efficacy and safety of azelastine nasal spray for the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of azelastine nasal spray in seasonal allergic rhinitis patients who remain symptomatic after treatment with fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter clinical study of the efficacy and tolerability of azelastine nasal spray in the treatment of seasonal allergic rhinitis: a comparison with oral cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Double-blind trials of azelastine nasal spray monotherapy versus combination therapy with loratadine tablets and beclomethasone nasal spray in patients with seasonal allergic rhinitis. Rhinitis Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. droracle.ai [droracle.ai]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. news.ssbcrack.com [news.ssbcrack.com]
- 13. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals working with azelastine, navigating the complexities of experimental design and execution is paramount to achieving reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during in vitro and in vivo studies involving this multifaceted antihistamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of azelastine that I should consider when designing my experiments?
A1: Azelastine is primarily a potent and selective antagonist of the histamine H1 receptor.[1][2] However, its therapeutic effects extend beyond simple H1-receptor blockade. It also exhibits mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[3][4][5][6] Furthermore, azelastine has demonstrated anti-inflammatory effects by downregulating the expression of adhesion molecules like ICAM-1 and inhibiting the production of various cytokines and leukotrienes.[2][3] When designing experiments, it is crucial to consider which of these mechanisms is most relevant to your research question to select the appropriate assays and endpoints.
Q2: I am observing high variability in my cell-based assay results with azelastine. What could be the cause?
A2: High variability in cell-based assays can stem from several factors. Ensure consistent cell passage number and health, as cellular responses can change over time in culture. Azelastine is typically dissolved in a vehicle like DMSO; it is critical to maintain a consistent final concentration of the vehicle across all wells, including controls, as the vehicle itself can have effects on cells. Pipetting accuracy, especially with small volumes, is also crucial. Finally, ensure that the plates are incubated uniformly to avoid edge effects.
Q3: Can azelastine interfere with common cell viability assays like the MTT assay?
A3: While there is no widespread evidence of azelastine directly interfering with the MTT reagent, it's important to be aware of potential confounders. High concentrations of azelastine have been shown to be cytotoxic to some cell lines.[7][8] Therefore, a decrease in MTT signal may be a true reflection of reduced cell viability. It is always recommended to run a vehicle control (the solvent used to dissolve azelastine) at the same concentration used in the experimental wells to rule out any solvent-induced cytotoxicity. Additionally, visual inspection of the cells under a microscope before adding the MTT reagent can provide a qualitative assessment of cell health.
Q4: I am not seeing the expected inhibition of histamine release in my mast cell degranulation assay. What should I troubleshoot?
A4: Several factors could contribute to this. First, confirm the viability and responsiveness of your mast cells. Include a potent, known inhibitor of mast cell degranulation as a positive control. Ensure that your azelastine stock solution is properly prepared and has not degraded. The timing of azelastine pre-incubation before challenging the cells with a secretagogue is also critical; a 5-minute pre-incubation has been shown to be effective.[5][9] Finally, verify that the concentration of the secretagogue (e.g., anti-IgE, compound 48/80) is optimal for inducing a robust but not maximal histamine release, as a very strong stimulus might overcome the inhibitory effect of azelastine.
Q5: Are there any special considerations for in vivo studies with azelastine in animal models?
A5: Yes, the route of administration and dosage are critical. For murine models of allergic rhinitis, intranasal administration is common to mimic the clinical application.[10] The timing of azelastine administration relative to allergen challenge is also a key parameter to optimize based on your experimental design. It is also important to monitor for any potential systemic side effects, although topical administration generally minimizes these.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for cytokine inhibition | Cell density variation, inconsistent stimulation, assay variability. | Standardize cell seeding density. Ensure consistent timing and concentration of the stimulating agent (e.g., LPS, anti-IgE). Include a standard curve for the cytokine ELISA on every plate. Run replicates to assess intra-assay and inter-assay variability. |
| High background in histamine release assays | Spontaneous mast cell degranulation due to mishandling or poor cell health. | Handle mast cells gently during harvesting and plating. Ensure cells are not overly confluent. Check the viability of the cells before starting the experiment. |
| Unexpected results in cell viability assays | Cytotoxicity of azelastine at high concentrations, vehicle toxicity, or assay interference. | Perform a dose-response curve to determine the cytotoxic threshold of azelastine for your specific cell line. Always include a vehicle control. If interference is suspected, consider using an alternative viability assay based on a different principle (e.g., trypan blue exclusion). |
| Difficulty dissolving azelastine hydrochloride | Poor solubility in aqueous solutions. | Azelastine HCl is often dissolved in DMSO to create a stock solution, which can then be further diluted in culture medium. Ensure the final DMSO concentration is low and consistent across all conditions. |
Animal Models (Murine Allergic Rhinitis)
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of significant reduction in nasal symptoms | Suboptimal dose or timing of azelastine administration, insufficient allergen challenge. | Perform a dose-response study to determine the optimal effective dose of azelastine. Vary the timing of azelastine administration relative to the allergen challenge. Ensure the allergen challenge is sufficient to induce a robust allergic response in the control group. |
| High variability in symptom scores between animals | Inconsistent allergen delivery, inherent biological variability. | Standardize the method of intranasal allergen delivery to ensure each animal receives a consistent dose. Increase the number of animals per group to account for biological variability. |
| No significant difference in inflammatory cell infiltration in nasal lavage fluid | Timing of lavage collection, improper lavage technique. | Optimize the time point for collecting nasal lavage fluid after the final allergen challenge to capture the peak inflammatory response. Ensure the lavage technique is consistent and effectively recovers cells from the nasal cavity. |
Quantitative Data Summary
The following tables summarize key quantitative data from various azelastine experiments.
Table 1: In Vitro Efficacy of Azelastine
| Parameter | Cell Line/System | Agonist/Stimulus | IC50 / EC50 | Reference |
| TNF-α Inhibition | Human Cord Blood-Derived Mast Cells | anti-IgE | ~6 µM | [9] |
| IL-6 Inhibition | Human Cord Blood-Derived Mast Cells | anti-IgE | ~24 µM | [9] |
| IL-8 Inhibition | Human Cord Blood-Derived Mast Cells | anti-IgE | ~60 µM | [9] |
| Histamine Release Inhibition | MC9 Mast Cells | DNP-BSA | 1.4 µM | [11] |
| Intracellular Ca2+ Mobilization Inhibition | Guinea Pig Peritoneal Macrophages | PAF-acether | 16 µM | [11] |
| Intracellular Ca2+ Mobilization Inhibition | Cultured Rabbit Airway Smooth Muscle | Histamine | 70 µM | [1] |
| SARS-CoV-2 Inhibition | Vero E6 Cells | SARS-CoV-2 | ~6 µM | [12] |
| Cell Viability (CC50) | ACE2h cells | - | 84.14 µM | [7] |
Table 2: Receptor Binding Affinity of Azelastine
| Receptor | Radioligand | Tissue/Cell Source | IC50 | Ki (nM) | Reference |
| Histamine H1 | [3H]pyrilamine | Human Lung | Low micromolar range | Not explicitly stated, but high affinity noted | [1] |
| Beta-adrenergic | [125I]pindolol | Human Lung | > 100 µM | Not applicable | [1] |
| Muscarinic | [3H]quinuclidinyl benzilate | Human Lung | > 100 µM | Not applicable | [1] |
| Histamine H1 | Not specified | CHO-K1 cells expressing human H1R | 273 nM (after 2.5 min pre-incubation) | Not specified | [13] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is a general guideline for assessing the effect of azelastine on IgE-mediated histamine release from mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-BSA (or other relevant antigen)
-
Azelastine hydrochloride
-
Vehicle (e.g., DMSO)
-
Tyrode's buffer
-
Histamine ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE in culture medium for 24-48 hours.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Azelastine Pre-incubation: Add Tyrode's buffer containing various concentrations of azelastine or vehicle control to the wells. Incubate for 5-15 minutes at 37°C.
-
Antigen Challenge: Add DNP-BSA to the wells to induce degranulation. Include a negative control (buffer only) and a positive control (e.g., ionomycin) for maximal histamine release. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each condition relative to the positive control. Plot the percentage of inhibition against the azelastine concentration to determine the IC50 value.
Protocol 2: Murine Model of Ovalbumin-Induced Allergic Rhinitis
This protocol outlines a common method for inducing allergic rhinitis in mice to evaluate the efficacy of azelastine.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Azelastine nasal spray formulation or a solution prepared for intranasal delivery
-
Equipment for intranasal administration
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA emulsified in Alum. A typical dose is 20 µg of OVA and 2 mg of Alum in 200 µL of PBS per mouse.
-
A control group should receive i.p. injections of PBS with Alum.
-
-
Challenge:
-
Starting on day 21, challenge the sensitized mice intranasally with OVA (e.g., 10 µL of a 1 mg/mL solution per nostril) daily for 7 consecutive days.
-
The control group should be challenged with PBS.
-
-
Treatment:
-
Administer azelastine intranasally at a predetermined dose and schedule. A common approach is to treat the mice 30-60 minutes before each OVA challenge.
-
A vehicle control group should receive the same volume of the vehicle used to formulate the azelastine solution.
-
-
Symptom Evaluation:
-
Following each challenge, observe the mice for a set period (e.g., 15-30 minutes) and count the number of sneezes and nasal rubbing movements.
-
-
Sample Collection and Analysis (at the end of the study):
-
Collect blood for measurement of OVA-specific IgE levels by ELISA.
-
Perform nasal lavage to collect inflammatory cells for differential cell counts.
-
Harvest nasal tissue for histological analysis (e.g., H&E staining for eosinophil infiltration).
-
Signaling Pathways and Experimental Workflows
References
- 1. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing Azelastine Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azelastine. The information is designed to address specific issues that may be encountered during in-vitro experiments and to aid in the optimization of incubation times for effective treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for azelastine?
Azelastine is a second-generation antihistamine that primarily acts as a potent and selective H1-receptor antagonist.[1][2][3] Beyond this, it exhibits a broader anti-inflammatory profile by stabilizing mast cells, which inhibits the release of histamine and other pro-inflammatory mediators like leukotrienes and cytokines.[1][2][4][5][6] This dual action allows azelastine to impact both the early and late phases of the allergic response.[4][5]
Q2: What is a typical starting concentration and incubation time for azelastine in cell culture?
A common starting point for in-vitro studies can be derived from existing research, though optimal conditions will be cell-type and assay-dependent. For instance, in studies with human mast cells, pre-treatment with 24 µM azelastine for as little as 5 minutes has been shown to inhibit mediator release.[7] In studies on cancer cell lines, concentrations ranging from 15 µM to 90 µM have been used with incubation times of 48 hours.[8] For antiviral studies in Vero E6 cells, concentrations of 0.4 to 12.5 µM were applied for 30 minutes before being replaced with fresh medium containing the drug for a total of 48 hours.[9] A literature search for your specific cell type is always recommended as a first step.[10]
Q3: How stable is azelastine in solution?
Proper storage of azelastine solutions is crucial for consistent experimental results. Storage conditions for powdered azelastine may differ from those for a solution. While specific stability data in various cell culture media is not extensively published, it is advisable to follow the manufacturer's storage recommendations.[10] Generally, preparing fresh solutions for each experiment is the best practice to avoid degradation.
Troubleshooting Guide
Issue 1: No observable effect of azelastine treatment.
Possible Cause 1: Sub-optimal Incubation Time. The duration of azelastine exposure may be insufficient for the desired biological effect to manifest. Azelastine's onset of action can be rapid for some effects, like the inhibition of histamine release (within minutes), but longer incubation times may be necessary for effects on gene expression or cell viability.[7][11]
-
Solution: Perform a time-course experiment. After determining an effective concentration, treat your cells for varying durations (e.g., 30 minutes, 2 hours, 6 hours, 12 hours, 24 hours, 48 hours) to identify the optimal incubation period for your specific endpoint.[12]
Possible Cause 2: Inappropriate Concentration. The concentration of azelastine may be too low to elicit a response in your specific cell type or experimental system.
-
Solution: Conduct a dose-response experiment. Test a range of azelastine concentrations to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[13][14] This will help you identify the lowest concentration that produces the desired effect without causing undue stress to the cells.[10]
Possible Cause 3: Drug Inactivity. Improper storage or handling may have led to the degradation of the azelastine stock solution.
-
Solution: Prepare a fresh stock solution of azelastine from a reliable source. Ensure it is stored under the recommended conditions.[10]
Issue 2: High cell toxicity or off-target effects observed.
Possible Cause 1: Excessively High Concentration. High concentrations of azelastine can lead to cytotoxicity that may mask the specific intended effects of the drug.[14]
-
Solution: Refer to your dose-response curve and select the lowest concentration that gives you the desired biological effect.[10] It is crucial to differentiate between a specific pharmacological effect and a general cytotoxic response.
Possible Cause 2: Prolonged Incubation Time. Continuous exposure to a drug, even at a seemingly optimal concentration, can lead to cumulative toxicity over time.[15]
-
Solution: Re-evaluate your incubation time. A shorter exposure may be sufficient to achieve the desired effect without causing significant cell death. For some experimental designs, a "pulse-chase" approach, where the drug is applied for a short period and then washed out, may be more physiologically relevant.[15]
Experimental Protocols
Protocol 1: Determining Optimal Azelastine Concentration (Dose-Response)
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Drug Preparation: Prepare a series of dilutions of azelastine in your cell culture medium. A common approach is to use serial dilutions to test a wide range of concentrations.[10]
-
Treatment: Replace the existing medium with the medium containing the different concentrations of azelastine. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours, based on literature or preliminary experiments).[12]
-
Assay: Perform your chosen assay to measure the desired effect (e.g., MTT assay for viability, ELISA for cytokine release, etc.).
-
Analysis: Plot the response against the log of the azelastine concentration to determine the EC50 or IC50 value.
Protocol 2: Determining Optimal Incubation Time (Time-Course)
-
Cell Seeding: Plate your cells as you would for a standard experiment.
-
Drug Preparation: Prepare your azelastine solution at the optimal concentration determined from the dose-response experiment.
-
Treatment: Treat the cells with the azelastine solution.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 12, 24, 48 hours), terminate the experiment and collect your samples for analysis.[12]
-
Assay: Perform your chosen assay on the collected samples.
-
Analysis: Plot the measured effect against the incubation time to identify the point at which the optimal response is achieved.
Data Presentation
Table 1: Example Dose-Response Data for Azelastine on Mast Cell Degranulation
| Azelastine Concentration (µM) | Inhibition of Histamine Release (%) |
| 0 (Vehicle) | 0 |
| 1 | 15 |
| 5 | 45 |
| 10 | 70 |
| 25 | 92 |
| 50 | 95 |
Table 2: Example Time-Course Data for Azelastine (25 µM) on TNF-α mRNA Expression
| Incubation Time (hours) | Fold Change in TNF-α mRNA |
| 0 | 1.0 |
| 2 | 0.8 |
| 4 | 0.6 |
| 8 | 0.4 |
| 12 | 0.3 |
| 24 | 0.3 |
Visualizations
Caption: Azelastine's dual-action mechanism.
Caption: Experimental workflow for optimization.
Caption: A logical approach to troubleshooting.
References
- 1. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Azelastine Hydrochloride Ophthalmic Solution, USP 0.05% [dailymed.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Azelastine Efficacy: A Comparative Analysis for Drug Development Professionals
This guide provides an objective comparison of azelastine's performance against other antihistamines, supported by experimental data from clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of azelastine's relative efficacy and mechanisms of action.
Mechanism of Action: A Multi-faceted Approach
Azelastine is a second-generation antihistamine that exhibits a complex mechanism of action, distinguishing it from many other compounds in its class.[1] Its therapeutic effects stem from three primary properties: potent H1-receptor antagonism, mast cell stabilization, and broad anti-inflammatory effects.[2][3][4][5]
As a selective H1-receptor antagonist, azelastine competitively blocks histamine from binding to H1 receptors on various cells.[4][5] This action is the primary driver for the immediate relief of allergy symptoms like itching, sneezing, and rhinorrhea.[4] Beyond this, azelastine stabilizes mast cells, which inhibits the release of histamine and other pro-inflammatory mediators such as leukotrienes and cytokines.[3][4][5] This dual action targets both the early and late phases of the allergic response.[1][3] The anti-inflammatory pathway involves reducing the activity of the NF-κB immune response transcription factor, which in turn decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.
Comparative Efficacy: Intranasal Azelastine vs. Oral Antihistamines
Clinical studies consistently show that azelastine nasal spray offers superior efficacy and a more rapid onset of action compared to several oral antihistamines.[2] It is particularly effective at alleviating nasal congestion, a symptom where many oral antihistamines show limited efficacy.[2][6]
| Comparison | Key Efficacy Metric | Result | Reference |
| Azelastine Nasal Spray vs. Oral Cetirizine (10 mg) | Change in Total Nasal Symptom Score (TNSS) over 2 weeks | 32.5% improvement with Azelastine vs. 24.6% with Cetirizine (p < 0.001). Azelastine was significantly better for rhinorrhea (p = 0.003). | [2] |
| Azelastine Nasal Spray vs. Oral Cetirizine (10 mg) | Onset of Action (Instantaneous TNSS) | Azelastine showed significant improvement vs. Cetirizine at 60 and 240 minutes post-dose (p = 0.040). | [7][8] |
| Azelastine Nasal Spray vs. Oral Cetirizine (10 mg) | Reduction in Sneezing (at Day 21) | 8% of patients in Azelastine group reported sneezing vs. 22% in Cetirizine group (p=0.048). | [9] |
| Azelastine Nasal Spray vs. Oral Cetirizine (10 mg) | Reduction in Nasal Obstruction (at Day 21) | 12% of patients in Azelastine group reported obstruction vs. 26% in Cetirizine group. | [9] |
| Azelastine Nasal Spray vs. Oral Ebastine (10 mg) | Change in Total Symptom Score (TSS) over 14 days | Both showed dramatic reductions. Azelastine mean score decreased from 12.4 to 5.6; Ebastine from 13.6 to 6.6. No significant difference between groups (p = 0.86). | [10] |
| Azelastine Nasal Spray vs. Oral Ebastine (10 mg) | Onset of Action | Majority in both groups felt relief within 1 hour. 7 Azelastine patients reported relief within 10 minutes vs. 2 Ebastine patients. | [10] |
| Azelastine Nasal Spray vs. Oral Terfenadine (60 mg) | Symptom Relief in Perennial Rhinitis | Azelastine showed a trend toward superior relief of rhinorrhea and nasal obstruction. Terfenadine showed a trend for better control of sneezing and itching. No statistically significant differences were identified. | [11] |
Comparative Efficacy: Intranasal Azelastine vs. Other Intranasal Formulations
When compared to other intranasal antihistamines and corticosteroids, azelastine demonstrates a competitive profile, particularly regarding its rapid onset of action.
| Comparison | Key Efficacy Metric | Result | Reference |
| Azelastine Nasal Spray vs. Levocabastine Nasal Spray | Reduction in Nasal Symptoms (TSS) over 4 weeks | Azelastine was statistically superior at reducing both morning and evening symptoms (p < 0.001). Mean overall TSS reduced to 4.2 for Azelastine vs. 5.9 for Levocabastine. | [2][12] |
| Azelastine Nasal Spray vs. Fluticasone Propionate (FP) Nasal Spray | Onset of Action & Overall Efficacy | Azelastine has a faster onset of action. Overall efficacy is comparable to FP in reducing TNSS. | [2][13] |
| Azelastine + Fluticasone Propionate Combination | Efficacy vs. Monotherapy | The combination of Azelastine and FP exhibits greater efficacy than either agent used alone. | [2] |
| Azelastine 0.1% Nasal Spray vs. Olopatadine 0.1% Nasal Spray | Inhibition of Nasal Symptoms | The effects of Azelastine 0.1% were comparable to those of Olopatadine 0.1% in suppressing allergen-induced nasal symptoms. | [14] |
Experimental Protocols
The data presented is derived from robust clinical trials. A common methodology is the multicenter, randomized, double-blind, parallel-group study, often including a placebo lead-in period to establish a baseline.
Key Experiment Example: Azelastine vs. Cetirizine in Seasonal Allergic Rhinitis (SAR) [2][7][8]
-
Study Design: A multicenter, randomized, double-blind, parallel-group, 2-week comparative study.
-
Patient Population: 307 patients (aged 12-74) with moderate to severe SAR.
-
Methodology:
-
Screening & Lead-in: Patients underwent a 1-week single-blind placebo lead-in period to ensure a baseline symptom severity.
-
Randomization: Eligible patients were randomized into two treatment groups.
-
Treatment Period (2 weeks):
-
Group A received azelastine nasal spray (2 sprays/nostril, twice daily) plus a daily placebo tablet.
-
Group B received oral cetirizine (10 mg tablet, once daily) plus a placebo saline nasal spray.
-
-
Data Collection: Patients recorded symptom scores in a diary twice daily (morning and evening).
-
-
Primary Efficacy Variables:
-
The change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS), which combines scores for rhinorrhea, sneezing, itchy nose, and nasal congestion.
-
Onset of action, measured by the instantaneous TNSS over 4 hours after the first dose.
-
-
Additional Assessments: The Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) was completed by adult patients at baseline and at the end of the study.
Adverse Events
Azelastine nasal spray is generally well-tolerated.[2] The most frequently reported adverse event is a bitter taste.[10] In a study comparing azelastine 0.15% and 0.10% formulations, bitter taste was reported by 8.4% and 9.4% of patients, respectively.[15] Somnolence was reported by 1.7% of patients using the 0.15% spray and 0.6% using the 0.10% spray, compared to 0.6% with placebo.[15] In a direct comparison with oral ebastine, three patients reported somnolence with ebastine, while none did with azelastine.[10]
Conclusion
The available experimental data indicates that azelastine nasal spray is a highly effective treatment for allergic rhinitis. It demonstrates superior or comparable efficacy to several oral and intranasal antihistamines, with a key advantage being a rapid onset of action and significant efficacy against nasal congestion.[2][6] Its unique mechanism, which combines H1-receptor antagonism with mast cell stabilization and anti-inflammatory effects, provides a comprehensive approach to managing the allergic cascade. For drug development professionals, azelastine serves as a critical benchmark for efficacy, particularly for topical formulations targeting rapid and broad-spectrum symptom relief.
References
- 1. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Effectiveness of azelastine nasal spray compared with oral cetirizine in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of Cetirizine vs. Azelastine Nasal Spray in Allergic Rhinitis | CME Journal Geriatric Medicine: Rila Publication [cmegeriatricmed.co.uk]
- 10. Comparison of azelastine nasal spray and oral ebastine in treating seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of azelastine nasal spray and terfenadine in seasonal and perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of the nasal antihistamines olopatadine and azelastine in nasal allergen provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of azelastine 0.15% nasal spray and azelastin...: Ingenta Connect [ingentaconnect.com]
A Comparative Analysis of Azelastine and Cetirizine on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of two commonly used second-generation antihistamines, azelastine and cetirizine, with a specific focus on their impact on cytokine profiles. The information presented is collated from in vitro and in vivo studies to assist researchers and drug development professionals in understanding the distinct and overlapping mechanisms of these drugs beyond their primary histamine H1 receptor antagonism.
Executive Summary
Both azelastine and cetirizine exhibit anti-inflammatory properties by modulating the production and release of various cytokines involved in the allergic inflammatory cascade. Azelastine appears to exert a broad inhibitory effect on pro-inflammatory cytokines released from mast cells, such as IL-6, TNF-alpha, and IL-8.[1][2] This is likely mediated through mast cell stabilization and inhibition of key signaling pathways involving intracellular calcium and NF-κB.[2] In contrast, cetirizine has been shown to modulate the balance of T-helper cell responses, favoring a shift from a Th2 to a Th1 phenotype by increasing the production of IFN-gamma and the regulatory cytokine IL-10, while its effect on the quintessential Th2 cytokine, IL-4, remains less clear.[3][4] It has also been demonstrated to reduce local levels of IL-4 and IL-8 in clinical settings.[5]
Comparative Data on Cytokine Modulation
The following tables summarize the observed effects of azelastine and cetirizine on specific cytokines as reported in the scientific literature. It is important to note that these results are from different studies with varying experimental designs, and direct head-to-head comparisons should be made with caution.
Table 1: Effect of Azelastine on Cytokine Profiles
| Cytokine | Effect | Cell Type/Model | Reference |
| IL-6 | Inhibition of secretion | Human mast cells | [1][2] |
| TNF-alpha | Inhibition of secretion | Human mast cells | [1][2] |
| IL-8 | Inhibition of secretion | Human mast cells | [2] |
| IL-1β | Reduction of secretion | Stimulated cell culture models | [6] |
| GM-CSF | Reduction of secretion | Stimulated cell culture models | [6] |
Table 2: Effect of Cetirizine on Cytokine Profiles
| Cytokine | Effect | Cell Type/Model | Reference |
| IFN-gamma | Increased production | Peripheral Blood Mononuclear Cells (PBMCs) from children with allergic rhinitis | [3][4] |
| IL-10 | Increased production | PBMCs from children with allergic rhinitis | [3][4] |
| IL-4 | No change in release / Decreased nasal levels | PBMCs from children with allergic rhinitis / Nasal scrapings from children with perennial allergic rhinitis | [3][4][5] |
| IL-8 | Decreased nasal levels | Nasal scrapings from children with perennial allergic rhinitis | [5] |
| IL-1β | Reduction of plasma levels | Patients with persistent allergic rhinitis | [7] |
| IL-6 | Reduction of plasma levels | Patients with persistent allergic rhinitis | [7] |
| TNF-alpha | Reduction of plasma levels | Patients with persistent allergic rhinitis | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
Azelastine: Inhibition of Cytokine Secretion from Human Mast Cells [2]
-
Cell Culture: Human umbilical cord blood-derived mast cells (hCBMCs) were cultured and sensitized with IgE.
-
Drug Treatment: Sensitized hCBMCs were pre-treated with azelastine at various concentrations (0.01 to 60 µM) for 5 minutes before stimulation.
-
Stimulation: Mast cells were stimulated with anti-IgE for 6 hours to induce degranulation and cytokine release.
-
Cytokine Measurement: The concentrations of IL-6, TNF-alpha, and IL-8 in the cell culture supernatants were measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Mechanism of Action Analysis: Intracellular calcium levels were assessed using calcium indicators and confocal microscopy. Nuclear factor-kappaB (NF-κB) activation was evaluated by electrophoretic mobility shift assay (EMSA).
Cetirizine: Modulation of Cytokine Production by PBMCs [3][4]
-
Study Population: Thirteen children with allergic rhinitis sensitized to house dust mite (HDM) were treated with cetirizine for four weeks.
-
Sample Collection: Blood samples were collected before treatment, on the last day of treatment, and two weeks after treatment cessation.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.
-
Stimulation: PBMCs were cultured in the presence or absence of HDM allergen.
-
Cytokine Measurement: The production of IFN-gamma, IL-10, and IL-4 in the cell culture supernatants was measured by ELISA.
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of azelastine's inhibitory effect on cytokine release from mast cells.
Caption: Cetirizine's modulation of the Th1/Th2 balance in allergic inflammation.
Caption: Experimental workflow for assessing cetirizine's effect on cytokine production by PBMCs.
Conclusion
Azelastine and cetirizine, while both effective H1 antihistamines, exhibit distinct immunomodulatory effects on cytokine profiles. Azelastine demonstrates a broad suppression of pro-inflammatory cytokines at the mast cell level, suggesting a potent role in inhibiting the early phase of the allergic response. Cetirizine, on the other hand, appears to influence the adaptive immune response by promoting a shift towards a Th1 and regulatory T-cell phenotype, which may contribute to a longer-term modulation of allergic inflammation. These differences in their effects on cytokine networks may have implications for their clinical application in different allergic conditions and for the development of future anti-allergic therapies. Further head-to-head clinical studies directly comparing the cytokine-modulating effects of these two agents are warranted to fully elucidate their comparative therapeutic benefits.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of cetirizine on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents [frontiersin.org]
- 7. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Azelastine's Anticancer Potential: A Comparative Analysis Across a Spectrum of Cancer Cell Lines
FOR IMMEDIATE RELEASE
Recent investigations into the pharmacological profile of azelastine, a well-established antihistamine, have unveiled promising anticancer properties across a variety of cancer cell lines. This guide provides a comprehensive comparison of azelastine's efficacy and mechanisms of action in cervical, colorectal, and glioblastoma cancer models, offering valuable insights for researchers and drug development professionals. The data presented herein summarizes key findings on its pro-apoptotic, anti-proliferative, and cell cycle-disrupting capabilities, supported by detailed experimental methodologies and pathway visualizations.
Comparative Efficacy of Azelastine in Vitro
Azelastine has demonstrated significant cytotoxic and anti-proliferative effects in a dose-dependent manner across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other key quantitative findings are summarized below, highlighting the varying sensitivity of different cancer types to azelastine treatment.
| Cell Line | Cancer Type | Key Findings | Reference |
| HeLa | Cervical Cancer | - Dose-dependent induction of apoptosis, with over 93% of cells becoming apoptotic at 60 µM.[1] - Activation of caspase-3/7 and inactivation of Bcl-2.[1][2] - Arrest of the cell cycle in the S phase.[1][2] - Induction of autophagy at lower concentrations (15-25 µM).[1][2] | [1][2] |
| HT-29, DLD1, HCT116 | Colorectal Cancer | - Significant reduction in cell viability with increasing azelastine concentration.[3][4] - Dose-dependent induction of apoptosis confirmed by Annexin V-FITC/PI staining and increased cleaved caspase-3 expression.[3] - Inhibition of tumor growth in vivo in a xenograft model using HT29 cells.[3][4] | [3][4] |
| KBV20C | Multidrug-Resistant Oral Squamous Carcinoma | - At 5 µM, sensitized cancer cells to the effects of vincristine, leading to decreased cell viability, G2 phase arrest, and increased apoptosis.[5] | [5] |
| U251, T98G | Glioblastoma | - Dose-dependent inhibition of cell proliferation with IC50 values of 9.5 µM for U251 and 31.0 µM for T98G.[6] - Induction of G1 phase arrest.[6] - Enhanced the anti-proliferative effects of temozolomide (TMZ) and doxorubicin (DOX).[6] | [6] |
Deciphering the Molecular Mechanisms: Signaling Pathways
Azelastine exerts its anticancer effects through the modulation of several key signaling pathways, primarily converging on the induction of apoptosis and the disruption of cellular proliferation.
Intrinsic Apoptosis Pathway in Cervical Cancer (HeLa Cells)
In HeLa cells, azelastine triggers the intrinsic or mitochondrial pathway of apoptosis. This is characterized by an increase in reactive oxygen species (ROS), leading to mitochondrial damage, inactivation of the anti-apoptotic protein Bcl-2, and subsequent activation of executioner caspases 3 and 7.[1][2]
Caption: Azelastine-induced intrinsic apoptosis pathway in HeLa cells.
ARF1-Mediated Mitochondrial Fission Pathway in Colorectal Cancer
In colorectal cancer cells, azelastine directly targets ADP-ribosylation factor 1 (ARF1). This interaction inhibits the IQGAP1-ERK signaling pathway, which in turn decreases the phosphorylation of Drp1, a key regulator of mitochondrial fission. The inhibition of mitochondrial fission ultimately leads to apoptosis.[3][4]
Caption: Azelastine inhibits mitochondrial fission in colorectal cancer cells.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assays (MTT and WST-1)
Objective: To quantify the cytotoxic effects of azelastine on cancer cells.
Protocol:
-
Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of azelastine (e.g., 15-90 µM for HeLa; a range for HT29, DLD1, and HCT116) or a vehicle control for 48-72 hours.[1][2][3][4]
-
For the MTT assay, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm.
-
For the WST-1 assay, 10 µL of WST-1 reagent was added to each well and incubated for 2-4 hours. The absorbance was measured at 450 nm.[3][4]
-
Cell viability was expressed as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis in azelastine-treated cells.
Protocol:
-
Cells were treated with the desired concentrations of azelastine for 48 hours.[1][3]
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Western Blotting
Objective: To determine the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Following treatment with azelastine, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, p-Drp1, p-ERK) overnight at 4°C.[1][3]
-
After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The general workflow for assessing the anticancer properties of azelastine is depicted below.
Caption: General experimental workflow for evaluating azelastine's anticancer effects.
Conclusion
The collective evidence strongly suggests that azelastine possesses significant anticancer properties in various cancer cell lines. Its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways underscores its potential as a repurposed therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in an oncological context. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for the scientific community to build upon these promising findings.
References
- 1. mdpi.com [mdpi.com]
- 2. The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic drug azelastine suppresses colon tumorigenesis by directly targeting ARF1 to inhibit IQGAP1-ERK-Drp1-mediated mitochondrial fission [thno.org]
- 4. Anti-allergic drug azelastine suppresses colon tumorigenesis by directly targeting ARF1 to inhibit IQGAP1-ERK-Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Azelastine on Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Azelastine: A Comparative Analysis
Azelastine stands as a cornerstone in the management of allergic rhinitis and conjunctivitis, distinguished by a complex mechanism of action that extends beyond simple histamine H1-receptor antagonism. This guide provides a comprehensive cross-validation of its pharmacological activities, offering a comparative perspective with other prominent anti-allergic compounds and detailing the experimental frameworks used to elucidate these actions.
Azelastine, a second-generation antihistamine, exerts its therapeutic effects through a trio of primary mechanisms: potent and selective H1-receptor blockade, stabilization of mast cells, and broad anti-inflammatory activity. This multi-pronged approach allows for the effective management of both the early and late phases of the allergic response.
I. Core Mechanisms of Action: A Trifecta of Therapeutic Effects
Azelastine's efficacy is rooted in its ability to interfere with multiple key pathways in the allergic cascade.
1. Histamine H1-Receptor Antagonism: The primary and most immediate action of azelastine is its competitive and reversible antagonism of the histamine H1-receptor.[1][2] This action prevents histamine, released from activated mast cells, from binding to its receptors on nerve endings, smooth muscle, and glandular cells, thereby mitigating classic allergic symptoms such as itching, sneezing, and rhinorrhea.[1] Notably, azelastine exhibits a high affinity for the H1-receptor, with a binding affinity approximately tenfold greater than that of the first-generation antihistamine, chlorpheniramine, on a milligram-per-milligram basis.[3][4]
2. Mast Cell Stabilization: Beyond receptor blockade, azelastine demonstrates a significant ability to stabilize mast cells.[5][6] This action inhibits the degranulation of mast cells upon allergen exposure, thereby preventing the release of histamine and other pre-formed mediators stored within these cells.[1] This mast cell-stabilizing property is crucial for preventing the initiation and propagation of the allergic response.
3. Anti-inflammatory Effects: Azelastine's therapeutic profile is further enhanced by its broad anti-inflammatory properties. It has been shown to inhibit the synthesis and release of a variety of pro-inflammatory mediators, including leukotrienes, kinins, and cytokines.[2][7] This inhibition of inflammatory mediators contributes to the reduction of nasal congestion and other late-phase allergic symptoms.[8] Furthermore, azelastine can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in the recruitment of inflammatory cells.[3]
II. Comparative Efficacy: Azelastine vs. Other Anti-Allergic Agents
Azelastine's unique combination of actions sets it apart from other anti-allergic medications. The following table summarizes key comparative data.
| Feature | Azelastine | Olopatadine | Ketotifen | Levocetirizine |
| Primary Mechanism | H1 Antagonist, Mast Cell Stabilizer, Anti-inflammatory | H1 Antagonist, Mast Cell Stabilizer | H1 Antagonist, Mast Cell Stabilizer | Selective H1 Antagonist |
| H1 Receptor Affinity (Ki, nM) | ~1.2 | ~30 | ~1.3 | ~1.0 |
| Mast Cell Stabilization | Potent | Moderate | Potent | Minimal |
| Inhibition of Mediator Release | Histamine, Tryptase, Leukotrienes, Cytokines | Histamine, IL-6, IL-8 | Histamine, Leukotrienes | Minimal |
| Onset of Action (Nasal Spray) | Within 15-30 minutes | ~30 minutes | Not available as nasal spray | 1 hour (oral) |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
In direct comparative studies, azelastine has demonstrated comparable or, in some instances, superior efficacy to other dual-acting antihistamines like olopatadine. For example, on an equimolar basis, azelastine was found to be a more potent inhibitor of both cultured human mast cell and rat skin mast cell activation than olopatadine.[9]
III. Experimental Protocols for Mechanism Validation
The multifaceted mechanism of azelastine has been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
Histamine H1-Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of a test compound for the histamine H1-receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of azelastine and comparator drugs for the H1-receptor.
Materials:
-
HEK293 cells stably expressing the human H1-receptor.
-
[³H]-Pyrilamine (radioligand).
-
Test compounds (azelastine, olopatadine, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the H1-receptor and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Pyrilamine and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the ability of a compound to stabilize mast cells by measuring the release of the granular enzyme β-hexosaminidase.
Objective: To evaluate the mast cell stabilizing activity of azelastine and comparators.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells.
-
Anti-DNP IgE antibody.
-
DNP-BSA (antigen).
-
Test compounds.
-
Tyrode's buffer.
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate).
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE for 2-4 hours.
-
Pre-treatment: Wash the cells and pre-incubate with varying concentrations of the test compound for 30 minutes.
-
Antigen Challenge: Induce degranulation by adding DNP-BSA to the wells.
-
Supernatant Collection: After 30-60 minutes of incubation, collect the supernatant.
-
Enzyme Assay: Incubate the supernatant with the β-hexosaminidase substrate.
-
Reaction Termination: Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., Triton X-100 lysed cells) and determine the IC50 value for inhibition of degranulation.
Cytokine Release Assay (ELISA)
This assay measures the inhibitory effect of a compound on the release of specific cytokines from inflammatory cells.
Objective: To quantify the anti-inflammatory effect of azelastine by measuring the inhibition of cytokine release.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Stimulant (e.g., lipopolysaccharide [LPS] for TNF-α and IL-6).
-
Test compounds.
-
Cell culture medium.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8).
Procedure:
-
Cell Culture: Culture PBMCs or the chosen cell line in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS) to induce cytokine production.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform an ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples. Calculate the percentage of inhibition of cytokine release and determine the IC50 value.
IV. Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]
- 3. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
Independent Verification of Azelastine's Effects on SARS-CoV-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azelastine's performance against SARS-CoV-2 with other alternatives, supported by experimental data from independent in vitro and clinical studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Quantitative Data Summary
The antiviral activity of azelastine against SARS-CoV-2 has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of Azelastine Against SARS-CoV-2
| Cell Line | SARS-CoV-2 Variant | Treatment Setting | EC50 (µM) | Viral Genome Reduction | Cytopathic Effect Reduction | Reference |
| Vero E6 | B.1.177 (D614G) | Co-administration | ~2.2 | Significant | Effective in 3-25 µM range | [1] |
| Vero E6 | B.1.177 (D614G) | Treatment (post-infection) | ~6.5 | Significant | Effective in 3-25 µM range | [1] |
| Vero-TMPRSS2/ACE2 | B.1.177 (D614G) | Preventive | 3.7 | Significant | Not Reported | [1] |
| Vero-TMPRSS2/ACE2 | B.1.177 (D614G) | Therapeutic | 4.0 | Significant | Not Reported | [1] |
| Vero-TMPRSS2/ACE2 | B.1.1.7 (Alpha) | Not Specified | 2.8 - 6.5 | Comparable to other variants | Not Reported | [1] |
| Vero-TMPRSS2/ACE2 | B.1.351 (Beta) | Not Specified | 2.8 - 6.5 | Comparable to other variants | Not Reported | [1] |
| Vero-TMPRSS2/ACE2 | B.1.617.2 (Delta) | Not Specified | 2.8 - 6.5 | Comparable to other variants | Not Reported | [1] |
| HEK293T-ACE2 | Pseudovirus | Not Specified | 3.834 | Effective Inhibition of Entry | Not Applicable | [2][3] |
Table 2: Clinical Efficacy of Azelastine Nasal Spray (0.1%) in a Phase 2 Randomized Controlled Trial
| Outcome Measure | Azelastine Group | Placebo Group | Odds Ratio (95% CI) / p-value | Reference |
| Prophylactic Efficacy (56-day treatment) | [4][5][6] | |||
| PCR-Confirmed SARS-CoV-2 Infection Rate | 2.2% (5/227) | 6.7% (15/223) | 0.31 (0.11-0.87) | [4][5][6] |
| Mean Time to Infection (days) | 31.2 (SD 9.3) | 19.5 (SD 14.8) | Not Reported | [4][5] |
| PCR-Confirmed Symptomatic Infections | 21/227 | 49/223 | Not Reported | [4][5] |
| PCR-Confirmed Rhinovirus Infection Rate | 1.8% | 6.3% | Not Reported | [4] |
| Therapeutic Efficacy (CARVIN-II Trial, 11-day treatment) | [7] | |||
| Reduction in Viral Load (log10 copies/mL) at Day 11 | 5.93 | 5.85 | p = 0.0041 | [7] |
Experimental Protocols
In Vitro Antiviral Assays
1. Cell Lines and Culture:
-
Vero E6 cells: A monkey kidney epithelial cell line commonly used for its susceptibility to SARS-CoV-2 infection.
-
Vero-TMPRSS2/ACE2 cells: A transgenic Vero cell line overexpressing human TMPRSS2 and ACE2, enhancing viral entry and replication.[1]
-
HEK293T-ACE2 cells: Human embryonic kidney cells engineered to express the human ACE2 receptor, used for pseudovirus entry assays.[2]
2. Virus Strains:
-
Studies have utilized various SARS-CoV-2 variants, including early strains (B.1.177) and variants of concern such as Alpha (B.1.1.7), Beta (B.1.351), and Delta (B.1.617.2).[1]
3. Infection Assays:
-
Co-administration/Preventive Setting: Azelastine is added to the cell culture simultaneously with or prior to the introduction of the virus.[1]
-
Treatment/Therapeutic Setting: Azelastine is added to the cell culture at a specified time point after viral infection.[1]
-
Pseudovirus Entry Assay: A non-replicating viral particle system expressing the SARS-CoV-2 spike protein is used to specifically measure the inhibition of viral entry into host cells.[2]
4. Viral Quantification:
-
Droplet Digital PCR (ddPCR) and Quantitative PCR (qPCR): These molecular techniques are used to quantify the number of viral genomes in cell culture supernatants, providing a measure of viral replication.[1] The primers and probes for these assays typically target conserved regions of the SARS-CoV-2 genome, such as the RdRp (RNA-dependent RNA polymerase), E (envelope), and N (nucleocapsid) genes.[8]
-
Cytopathic Effect (CPE) Assay: The visible damage to cells caused by viral infection is observed and quantified, often through microscopic examination.[9]
Phase 2 Prophylactic Clinical Trial
-
Study Design: A double-blind, placebo-controlled, single-center randomized clinical trial.[4][6]
-
Participants: 450 healthy adults were randomized to receive either azelastine 0.1% nasal spray or a placebo.[4][6]
-
Intervention: Participants administered one puff of the assigned spray per nostril three times daily for 56 days.[6]
-
Primary Endpoint: The number of PCR-confirmed SARS-CoV-2 infections during the study period.[6]
-
Monitoring: Participants underwent twice-weekly SARS-CoV-2 rapid antigen testing, with positive results confirmed by PCR. Symptomatic participants with negative rapid tests were tested for other respiratory viruses using multiplex PCR.[4][6]
Mandatory Visualizations
Proposed Mechanisms of Azelastine's Antiviral Activity
Azelastine is thought to exert its antiviral effects through a multi-pronged approach, targeting both viral and host factors. The precise signaling pathways are still under investigation, but key proposed mechanisms include:
-
Interference with Viral Entry: Azelastine has been shown to bind to the ACE2 receptor, the primary entry point for SARS-CoV-2 into human cells.[2][3] This interaction may sterically hinder the binding of the viral spike protein to ACE2, thus preventing viral entry.
-
Inhibition of Viral Replication: In silico studies and some experimental evidence suggest that azelastine can inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro).[10] Mpro is a crucial enzyme for the processing of viral polyproteins, a necessary step for viral replication.
-
Modulation of Host Factors: Azelastine is a known modulator of the sigma-1 receptor, an intracellular chaperone protein located in the endoplasmic reticulum.[11][12] The sigma-1 receptor has been identified as a host dependency factor for SARS-CoV-2 replication.[11] By interacting with the sigma-1 receptor, azelastine may disrupt the cellular environment required for efficient viral replication.
Caption: Proposed multi-target mechanism of azelastine against SARS-CoV-2.
Experimental Workflow for In Vitro Antiviral Testing
The following diagram illustrates a typical workflow for assessing the in vitro antiviral efficacy of a compound like azelastine against SARS-CoV-2.
Caption: General workflow for in vitro evaluation of azelastine's antiviral activity.
Comparison with Alternatives
While direct head-to-head clinical trials are limited, a comparison can be drawn based on available data for other intranasal products investigated for COVID-19.
-
Placebo: In a phase 2 clinical trial, azelastine nasal spray demonstrated a statistically significant reduction in the incidence of PCR-confirmed SARS-CoV-2 infections compared to a placebo (2.2% vs. 6.7%).[4][5][6]
-
Iota-Carrageenan: A study on iota-carrageenan nasal spray also showed prophylactic efficacy. While a direct comparison is not available, one analysis mentioned in a public forum suggested a higher efficacy for iota-carrageenan (78% reduction) compared to the 67% relative risk reduction observed with azelastine in its trial. However, this is not a direct comparative study and should be interpreted with caution.
-
Nitric Oxide (NO) Nasal Spray: A study on a self-administered NO nasal spray reported a significant reduction in the mean viral load in individuals with mild COVID-19, an outcome also observed in the CARVIN-II therapeutic trial of azelastine.[7]
-
Steroid Nasal Sprays: Studies have suggested that regular use of intranasal corticosteroids is associated with a lower risk of severe COVID-19 outcomes, including hospitalization and mortality. This suggests a different mechanism of action, likely related to modulating the host's inflammatory response, rather than direct antiviral activity.
It is important to note that azelastine appears to have specific pharmacological antiviral properties by interacting with viral and host target proteins, whereas some other nasal sprays, like those containing hydroxypropyl methylcellulose (HPMC), are thought to act by forming a non-specific physical barrier.
Conclusion
Independent in vitro and clinical studies provide evidence for the antiviral effects of azelastine against SARS-CoV-2. In vitro, azelastine inhibits viral replication of various SARS-CoV-2 variants at micromolar concentrations. A phase 2 clinical trial demonstrated the prophylactic efficacy of azelastine nasal spray in reducing the incidence of SARS-CoV-2 infection in healthy adults. The proposed multi-target mechanism of action, involving interference with viral entry and replication, as well as modulation of host factors, makes it a promising candidate for further investigation. While direct comparative data with other intranasal antivirals is scarce, the existing evidence suggests that azelastine is a safe and potentially effective option for the prevention and treatment of mild COVID-19. Larger, multicenter phase 3 trials are warranted to confirm these findings in a broader population.[13]
References
- 1. The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelastine Nasal Spray Reduces SARS-CoV-2 Infections in Phase 2 Trial - Atlas Infectious Disease Practice [atlasidp.com]
- 5. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine Nasal Spray in Non-Hospitalized Subjects with Mild COVID-19 Infection: A Randomized Placebo-Controlled, Parallel-Group, Multicentric, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RT-qPCR Testing of SARS-CoV-2: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing of CNS drugs to treat COVID-19 infection: targeting the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Repurposing Sigma-1 Receptor Ligands for COVID-19 Therapy? [frontiersin.org]
- 13. contagionlive.com [contagionlive.com]
Azelastine and its Analogs: A Comparative Analysis of Receptor Binding Affinity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the receptor binding affinities of the second-generation antihistamine azelastine and its structural and functional analogs reveals key differences in their pharmacological profiles. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes quantitative binding data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.
Executive Summary
Azelastine and its analogs, including olopatadine, epinastine, ketotifen, and levocabastine, are widely used in the management of allergic rhinitis and conjunctivitis. Their primary mechanism of action involves the blockade of the histamine H1 receptor, a key mediator of allergic symptoms. However, their efficacy and side-effect profiles can differ based on their binding affinity and selectivity for the H1 receptor, as well as their interactions with other receptors. This guide provides a side-by-side comparison of these compounds, supported by experimental data from radioligand binding assays and functional assessments.
Comparative Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding interaction. The following table summarizes the reported binding affinities of azelastine and its analogs for the histamine H1 receptor.
| Compound | Histamine H1 Receptor Affinity (Ki, nM) | Other Receptor Affinities |
| Azelastine | IC50 = 273 nM (functional assay)[1] | Very low affinity for beta-adrenergic and muscarinic receptors.[2] |
| Olopatadine | 31.6 - 41.1[3] | Low affinity for H2 (Ki = 43,437 nM) and H3 (Ki = 171,666 nM) receptors.[3] |
| Epinastine | High affinity (qualitative) | Possesses affinity for α1-, α2-, and 5-HT2 receptors.[4] |
| Ketotifen | 0.16 | Also exhibits affinity for muscarinic receptors. |
| Levocabastine | Potent H1 antagonist (qualitative)[5] | Selective for H1 over H2 and H3 receptors.[6] |
Note: IC50 values from functional assays are presented for Azelastine as direct Ki values from radioligand binding assays were not consistently available in the reviewed literature. While IC50 is not identical to Ki, it provides a relevant measure of functional potency.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: competitive radioligand binding assays and intracellular calcium mobilization assays.
Competitive Radioligand Binding Assay for H1 Receptor
This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from cultured cells (e.g., HEK293T cells). The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Incubation: A fixed concentration of a radioligand (e.g., [3H]mepyramine) is incubated with the cell membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., azelastine, olopatadine) are added to the incubation mixture. A control group with no test compound (total binding) and a group with a high concentration of a known H1 receptor antagonist (non-specific binding) are also included.
-
Equilibrium: The mixture is incubated for a specific period (e.g., 4 hours at 25°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the H1 receptor, which is a Gq-coupled receptor that activates the phospholipase C pathway, leading to an increase in intracellular calcium.
Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the human H1 receptor (e.g., CHO-K1, HeLa cells) are cultured in 96-well plates.[1][8]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase its fluorescence intensity upon binding to calcium.[9]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., azelastine) for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of histamine, the natural agonist for the H1 receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the histamine-induced calcium increase is quantified, and the IC50 value (the concentration of antagonist that causes 50% inhibition) is determined.
Discussion
The data indicate that while all the compared compounds are effective H1 receptor antagonists, there are notable differences in their binding affinities. Ketotifen displays a particularly high affinity for the H1 receptor. Olopatadine also demonstrates high and selective affinity for the H1 receptor over H2 and H3 subtypes.[3] While a direct Ki value for azelastine from a radioligand binding assay was not available, functional assays show its potent antagonism of the H1 receptor.[1] Furthermore, azelastine's clinical efficacy may also be attributed to its additional anti-inflammatory properties, which are beyond the scope of simple receptor binding.[10] Epinastine and levocabastine are also potent H1 antagonists, with epinastine showing additional activity at other receptors.[4][5]
The choice of an antihistamine for therapeutic use will depend on a balance of factors including potency, receptor selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a framework for conducting further comparative studies and for the development of novel antihistaminic agents with improved therapeutic profiles.
Conclusion
This comparative guide provides a valuable resource for researchers in the field of allergy and immunology. The summarized binding data and detailed experimental protocols facilitate an objective comparison of azelastine and its analogs, highlighting the nuances in their pharmacological profiles that may underlie their clinical performance. The provided visualizations of the experimental workflow and the H1 receptor signaling pathway further aid in the conceptual understanding of these important therapeutic agents.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CALCIUM STAINING PROTOCOL [protocols.io]
- 10. droracle.ai [droracle.ai]
Unveiling the Untapped Potential: A Comparative Guide to Azelastine's Non-Antihistamine Clinical Effects
For Researchers, Scientists, and Drug Development Professionals
Azelastine, a second-generation antihistamine, has long been a mainstay in the treatment of allergic rhinitis and conjunctivitis. However, its clinical efficacy often surpasses that of other antihistamines, hinting at a broader mechanism of action. Emerging research has illuminated a range of non-antihistamine effects that contribute significantly to its therapeutic profile. This guide provides an in-depth comparison of azelastine's unique pharmacological properties, supported by experimental data, to validate its expanded clinical potential.
Multi-faceted Anti-Allergic Action: Beyond H1 Receptor Blockade
Azelastine's therapeutic prowess extends beyond its well-documented antagonism of the histamine H1 receptor. It exhibits a unique combination of mast cell stabilization, anti-inflammatory effects, and inhibition of leukotriene synthesis and reactive oxygen species (ROS) production. These multifaceted actions position azelastine as a broad-spectrum anti-allergic agent.[1][2]
Mast Cell Stabilization: Quieting the Allergic Cascade at its Source
Azelastine effectively stabilizes mast cells, preventing the release of histamine, tryptase, and other pro-inflammatory mediators that orchestrate the allergic response.[2] This activity is crucial in both the early and late phases of allergic reactions.
Comparative Efficacy:
| Compound | Mechanism | Potency (IC50/Inhibition) | Reference |
| Azelastine | Inhibition of histamine release from mast cells | Potent inhibitor of nonallergic histamine release, greater than ketotifen, theophylline, and cromolyn sodium.[3] | [3] |
| Cromolyn Sodium | Mast cell stabilizer | Less potent than azelastine in inhibiting nonallergic histamine release.[3] In vernal keratoconjunctivitis, olopatadine was more effective in reducing itching and discharge.[4] | [3][4] |
| Ketotifen | H1 antagonist and mast cell stabilizer | Less potent than azelastine in inhibiting nonallergic histamine release.[3] In vernal keratoconjunctivitis, ketotifen was found to be comparable to azelastine in improving most symptoms.[5] | [3][5] |
Experimental Protocol: Mast Cell Degranulation Assay (β-hexosaminidase release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Cell culture medium
-
Antigen (e.g., DNP-BSA) or chemical stimulant (e.g., compound 48/80)
-
Azelastine and comparator drugs
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Seed mast cells in a 96-well plate and incubate overnight.
-
Wash cells with Tyrode's buffer.
-
Pre-incubate cells with varying concentrations of azelastine or comparator drugs for a specified time (e.g., 30 minutes).
-
Stimulate degranulation by adding the antigen or chemical stimulant. Include positive (stimulant alone) and negative (buffer alone) controls.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To measure total β-hexosaminidase release, lyse the cells in a control well with Triton X-100.
-
Add PNAG substrate solution to all wells and incubate for 60 minutes at 37°C.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Taming Inflammation: A Broader Anti-inflammatory Role
Azelastine demonstrates significant anti-inflammatory properties by inhibiting the influx of key inflammatory cells and downregulating the expression of adhesion molecules.
Inhibition of Inflammatory Cell Infiltration
Clinical studies have shown that azelastine reduces the infiltration of eosinophils and neutrophils into the nasal mucosa following allergen challenge. This effect is critical in mitigating the late-phase allergic reaction.
Comparative Clinical Data:
| Treatment | Effect on Inflammatory Cells | Study Population | Reference |
| Azelastine Nasal Spray | Significant reduction in eosinophil and neutrophil numbers in nasal lavage fluid. | Patients with allergic rhinitis. | [6] |
| Placebo | No significant effect on inflammatory cell numbers. | Patients with allergic rhinitis. |
Experimental Protocol: Quantification of Eosinophils and Neutrophils in Nasal Lavage Fluid
This method is used to assess the in-vivo effect of a drug on inflammatory cell migration.
Materials:
-
Sterile normal saline solution
-
Nasal lavage collection kit
-
Centrifuge
-
Microscope slides
-
Cytocentrifuge (optional)
-
Staining solutions (e.g., May-Grünwald-Giemsa)
-
Microscope
Procedure:
-
Perform a baseline nasal lavage by instilling a known volume of sterile saline into each nostril and collecting the fluid.
-
Administer the treatment (e.g., azelastine nasal spray) or placebo.
-
After a specified treatment period, perform a post-treatment nasal lavage.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a small volume of buffer.
-
Prepare microscope slides by cytocentrifugation or direct smear.
-
Stain the slides with a differential staining method (e.g., May-Grünwald-Giemsa).
-
Count the number of eosinophils and neutrophils under a microscope using a standard counting method.
-
Express the results as the number of cells per milliliter of lavage fluid or as a percentage of total cells.
Downregulation of ICAM-1 Expression
Azelastine has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on nasal epithelial cells. ICAM-1 is crucial for the recruitment of eosinophils to the site of allergic inflammation.
Experimental Evidence:
A study demonstrated that azelastine nasal spray significantly decreased ICAM-1 expression on nasal epithelial cells during both the early and late-phase reactions following an allergen challenge. This effect was associated with a reduction in eosinophilic and neutrophilic infiltration.
Targeting Leukotrienes: A Key Mediator of Allergic Inflammation
Leukotrienes are potent inflammatory mediators that contribute to bronchoconstriction, mucus production, and cellular infiltration in allergic diseases. Azelastine has been shown to inhibit the synthesis of leukotrienes, adding another dimension to its anti-allergic profile.
Comparative Inhibitory Activity:
| Compound | Target | Potency (IC50) | Reference |
| Azelastine | Leukotriene C4 (LTC4) and D4 (LTD4) release from guinea pig lung | 6.4 x 10⁻⁵ M (15 min preincubation) | [7] |
| Azelastine | Leukotriene release from human polymorphonuclear leukocytes | 2.3 x 10⁻⁶ M (30 min preincubation) | [7] |
| Ketotifen | Leukotriene release from human polymorphonuclear leukocytes | 2.1 x 10⁻⁵ M (30 min preincubation) | [7] |
| Chlorpheniramine | Leukotriene release from human polymorphonuclear leukocytes | 5.9 x 10⁻⁵ M (30 min preincubation) | [7] |
| Montelukast | Cysteinyl leukotriene receptor 1 (CysLT1) antagonist | Not a synthesis inhibitor | [6][8] |
| Zafirlukast | Cysteinyl leukotriene receptor 1 (CysLT1) antagonist | Not a synthesis inhibitor | [6][8][9] |
Experimental Protocol: Leukotriene Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the production of leukotrienes from stimulated inflammatory cells.
Materials:
-
Inflammatory cells (e.g., rat basophilic leukemia (RBL)-1 cells, human neutrophils)
-
Cell culture medium
-
Cell stimulant (e.g., calcium ionophore A23187)
-
Azelastine and comparator drugs
-
High-performance liquid chromatography (HPLC) system
-
Leukotriene standards (LTC4, LTB4)
Procedure:
-
Culture the inflammatory cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of azelastine or comparator drugs.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Incubate for a specified time.
-
Stop the reaction and extract the leukotrienes from the cell supernatant.
-
Analyze the extracted samples by HPLC to quantify the levels of LTC4 and LTB4.
-
Compare the levels of leukotrienes in treated samples to untreated controls to determine the percentage of inhibition.
Quenching the Fire: Inhibition of Reactive Oxygen Species (ROS)
Azelastine has been shown to inhibit the generation of reactive oxygen species (ROS), such as superoxide anions, from inflammatory cells like neutrophils and eosinophils. This antioxidant effect may contribute to its anti-inflammatory properties by reducing oxidative stress at the site of inflammation.
Experimental Findings:
In a study investigating the effects of azelastine on human neutrophils, the drug significantly inhibited the generation of superoxide radical anion (O2-), hydrogen peroxide (H2O2), and hydroxyl radical (OH·).[10]
Experimental Protocol: Measurement of Superoxide Anion Generation
A common method to measure superoxide generation is the cytochrome c reduction assay.
Materials:
-
Isolated human neutrophils or eosinophils
-
Buffer (e.g., Hanks' Balanced Salt Solution)
-
Cytochrome c
-
Cell stimulant (e.g., phorbol myristate acetate - PMA)
-
Azelastine and comparator drugs
-
96-well microplate
-
Spectrophotometer (550 nm)
Procedure:
-
Isolate neutrophils or eosinophils from peripheral blood.
-
Resuspend the cells in buffer.
-
In a 96-well plate, add the cell suspension, cytochrome c, and varying concentrations of azelastine or comparator drugs.
-
Initiate superoxide production by adding a stimulant (e.g., PMA).
-
Incubate the plate at 37°C for a specified time.
-
Measure the change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anions.
-
Calculate the inhibition of superoxide generation by comparing the absorbance change in treated wells to that in untreated control wells.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams illustrate the key non-antihistamine mechanisms of azelastine and a typical experimental workflow for its evaluation.
Caption: Azelastine's multifaceted non-antihistamine mechanisms of action.
Caption: A generalized experimental workflow for validating azelastine's non-antihistamine effects.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Expression of intercellular adhesion molecule-1 (ICAM-1) in nasal epithelial cells of atopic subjects: a mechanism for increased rhinovirus infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. ijcmr.com [ijcmr.com]
- 6. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 7. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 8. Zafirlukast - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Inhibition of allergic histamine release from rat peritoneal mast cells by azelastine. Interaction with selected antiasthmatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Azaline: A Guide for Laboratory Professionals
A Note on Chemical Identification: The term "Azaline" does not correspond to a standard chemical name in the readily available scientific literature and safety data sheets. It is possible that this is a typographical error, a proprietary name, or a specific formulation. The information provided below is based on the most likely intended substances, "Azelastine hydrochloride" and "acetylsalicylic acid," given their prevalence in laboratory settings and phonetic similarity. Researchers must verify the exact chemical identity from the manufacturer's safety data sheet (SDS) before proceeding with any handling or disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of Azelastine hydrochloride, a common antihistamine used in research, with additional context for acetylsalicylic acid. The procedures outlined are designed to ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Azelastine hydrochloride with appropriate personal protective equipment (PPE). This substance is considered a hazardous material.[1]
Key Hazards:
-
May cause irritation to the eyes, respiratory system, and skin.[1]
-
Potential risk of impaired fertility and harm to the unborn child.[1]
-
Combustible solid that can form explosive mixtures with air upon intense heating.[1]
Recommended PPE:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[4]
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[4]
-
Body Protection: Wear a lab coat or apron.[1]
-
Respiratory Protection: Use in a well-ventilated area. A dust respirator should be used if dust is generated.[1][2]
In case of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse thoroughly with plenty of water.
-
After skin contact: Wash off with soap and plenty of water.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data for Azelastine hydrochloride and Acetylsalicylic Acid for easy comparison.
| Property | Azelastine hydrochloride | Acetylsalicylic Acid |
| Oral LD50 (rat) | 580 mg/kg[2] | Not specified in results |
| Oral LD50 (mouse) | 143 mg/kg[2] | Not specified in results |
| Melting Point | 225 °C[2] | 134 - 136 °C |
| pH | 5.0 – 5.4[2] | 7 (at 20 °C) |
| Partition coefficient (log Pow) | Not specified in results | 1.19 (at 20 °C) |
Disposal Procedures
The primary method for the disposal of Azelastine hydrochloride is through an approved waste disposal plant. Do not let the product enter drains.[2][4]
Step-by-Step Disposal Protocol:
-
Segregation: Identify and separate Azelastine hydrochloride waste from other laboratory waste streams. This includes contaminated lab coats, gloves, and absorbent towels.[5]
-
Containerization:
-
Solid Waste: Place solid Azelastine hydrochloride waste and contaminated materials into a suitable, clearly labeled, and closed container to prevent dust formation.[2][3][4] The container should be leak-proof and made of a material that does not react with the chemical.[5]
-
Liquid Waste: For solutions containing Azelastine hydrochloride, use a leak-proof container. Do not fill the container to more than 90% of its capacity.[5]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name "Azelastine hydrochloride," and appropriate hazard symbols.[5][6]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[2][5] The storage area should be under the direct supervision of laboratory personnel.[5]
-
Collection and Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[5][6]
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information from safety data sheets. No specific experimental protocols for the disposal of Azelastine hydrochloride were cited in the search results beyond the general guidelines for chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Azelastine hydrochloride.
Caption: Workflow for the safe disposal of Azelastine hydrochloride.
This comprehensive approach to the disposal of Azelastine hydrochloride ensures that all safety and environmental regulations are met, fostering a secure and responsible laboratory environment. Always consult your institution's specific waste management plan and safety officers for guidance.[6]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
